molecular formula C14H15N3O4 B008480 Z-DL-His-OH CAS No. 19728-57-5

Z-DL-His-OH

Cat. No.: B008480
CAS No.: 19728-57-5
M. Wt: 289.29 g/mol
InChI Key: WCOJOHPAKJFUDF-UHFFFAOYSA-N
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Description

Z-DL-His-OH is a protected amino acid derivative specifically designed for peptide synthesis. This compound features a benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amino group, rendering it stable under the conditions of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The racemic DL-mixture provides both L- and D-isomers of histidine, which is invaluable for studying the effects of chirality on peptide structure, function, and stability. The imidazole side chain of histidine, which remains unprotected in this derivative, is a critical functional group in many biological processes, often acting as a nucleophile or a participant in acid-base catalysis within enzyme active sites. As such, Z-DL-His-OH serves as a crucial building block for incorporating histidine residues into synthetic peptides for a wide range of research applications. These include the study of enzyme mechanisms, the development of metallopeptides and catalytic antibodies, structure-activity relationship (SAR) studies, and the investigation of protein-protein interactions. Its primary value lies in its utility for creating custom peptide sequences where the role of histidine, and its stereochemistry, is a key focus of the research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOJOHPAKJFUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275824
Record name N-Cbz-dl-histidine
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Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14997-58-1, 19728-57-5
Record name N-Benzyloxycarbonyl-L-histidine
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Record name 19728-57-5
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Record name N-Cbz-dl-histidine
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Record name N-benzyloxycarbonyl-L-histidine
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Foundational & Exploratory

An In-depth Technical Guide to Z-DL-His-OH: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-α-benzyloxycarbonyl-DL-histidine, commonly abbreviated as Z-DL-His-OH, is a chemically modified form of the amino acid histidine. In this derivative, the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This strategic modification is pivotal in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. The presence of the Z-group prevents the highly reactive amino group from participating in unintended side reactions during complex chemical transformations.

This technical guide provides a comprehensive overview of the chemical and physical properties of Z-DL-His-OH, its molecular structure, detailed protocols for its synthesis and characterization, and its applications, with a focus on its role in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Core Chemical Properties and Structure

Z-DL-His-OH is a white to off-white crystalline powder. The introduction of the benzyloxycarbonyl group significantly alters the physicochemical properties of the parent amino acid, DL-histidine.

Molecular Structure

The structure of Z-DL-His-OH comprises a central alpha-carbon covalently bonded to a hydrogen atom, a carboxylic acid group (-COOH), a side chain containing an imidazole ring, and the N-terminal protecting group, benzyloxycarbonyl. The "DL" designation indicates that this compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.

Caption: Chemical structure of N-α-benzyloxycarbonyl-DL-histidine.

Physicochemical Data

A summary of the key physicochemical properties of Z-DL-His-OH is presented in the table below for easy reference by researchers.

PropertyValueReference(s)
IUPAC Name 2-(benzyloxycarbonylamino)-3-(1H-imidazol-4-yl)propanoic acid[1]
Synonyms N-Cbz-DL-histidine, N-Carbobenzyloxy-DL-histidine, Z-DL-His-OH[2]
CAS Number 19728-57-5[2]
Molecular Formula C₁₄H₁₅N₃O₄[1]
Molecular Weight 289.29 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 168 °C (decomposes)[3]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]
Storage Store at 2-8°C in a dry, well-ventilated place.[2]

Experimental Protocols

Synthesis of Z-DL-His-OH

The synthesis of Z-DL-His-OH is typically achieved through the Schotten-Baumann reaction, where the amino group of DL-histidine is acylated with benzyl chloroformate under basic conditions. The base is crucial for neutralizing the hydrochloric acid that is formed as a byproduct of the reaction.

Materials:

  • DL-Histidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve DL-histidine in a 1N sodium hydroxide solution in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Protecting Group: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate and a 2N sodium hydroxide solution. The pH of the reaction mixture should be maintained between 9 and 10.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer to a pH of approximately 2 with cold 2N HCl. A white precipitate should form.[4]

    • Extract the product into ethyl acetate.[4]

    • Wash the combined organic layers with water and then with brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Isolation and Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[4]

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Z-DL-His-OH.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification DL_His DL-Histidine Reaction Schotten-Baumann Reaction (pH 9-10, 0°C to RT) DL_His->Reaction Cbz_Cl Benzyl Chloroformate Cbz_Cl->Reaction NaOH Sodium Hydroxide NaOH->Reaction Wash_Ether Wash with Diethyl Ether Reaction->Wash_Ether Acidify Acidify with HCl (pH ~2) Wash_Ether->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash_Brine Wash with Water & Brine Extract->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Z_DL_His_OH Pure Z-DL-His-OH Recrystallize->Z_DL_His_OH

Caption: General workflow for the synthesis of Z-DL-His-OH.

Characterization Methods

To ensure the identity and purity of the synthesized Z-DL-His-OH, a combination of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure.[5]

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the benzyloxycarbonyl group (aromatic protons typically in the 7.3-7.4 ppm range and the benzylic CH₂ protons around 5.1 ppm). The protons of the histidine side chain and the alpha-carbon will also be present at their characteristic chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the urethane, the aromatic carbons of the benzyl group, and the carbons of the histidine moiety.[6]

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[7] Key expected absorptions include:

  • A broad O-H stretch from the carboxylic acid, typically around 3300-2500 cm⁻¹.

  • An N-H stretch from the urethane group, around 3300 cm⁻¹.

  • A strong C=O stretch from the urethane carbonyl, around 1715 cm⁻¹.

  • A C=O stretch from the carboxylic acid carbonyl, around 1685 cm⁻¹.

  • C-H stretches from the aromatic ring, just above 3000 cm⁻¹.

  • C=C stretches from the aromatic ring, in the 1600-1450 cm⁻¹ region.

3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[8]

  • The molecular ion peak (M⁺) should be observed at m/z = 289.29.

  • Common fragmentation patterns may include the loss of the benzyl group (m/z = 91) or the entire benzyloxycarbonyl group.[2][9]

Applications in Research and Drug Development

Peptide Synthesis

The primary application of Z-DL-His-OH is as a building block in peptide synthesis.[10] The benzyloxycarbonyl (Z) group is a robust protecting group for the α-amino functionality, stable to a wide range of reaction conditions but readily removable by catalytic hydrogenation. This allows for the sequential addition of amino acids to build a desired peptide chain.

The use of a racemic (DL) mixture is less common in the synthesis of stereochemically pure peptides for therapeutic applications. However, it can be valuable in specific research contexts:

  • Screening Libraries: Racemic mixtures can be used in the generation of peptide libraries for initial high-throughput screening to identify bioactive sequences.

  • Investigating Stereochemistry-Activity Relationships: The use of DL-histidine can help in understanding the importance of stereochemistry at a particular position for a peptide's biological activity.

  • Synthesis of D-amino acid-containing peptides: While Z-DL-His-OH is a racemic mixture, it can serve as a starting material for the separation of enantiomers or be used in non-stereospecific reactions.

It is important to note that the imidazole side chain of histidine can be a source of side reactions, such as racemization, during peptide coupling.[11] Therefore, careful selection of coupling reagents and reaction conditions is crucial when using Z-DL-His-OH.

Safety and Handling

As a laboratory chemical, Z-DL-His-OH should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

  • Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[13]

Conclusion

Z-DL-His-OH is a valuable reagent for chemical synthesis, particularly in the field of peptide chemistry. Its well-defined chemical and physical properties, coupled with established synthetic and analytical protocols, make it a reliable building block for researchers. Understanding its characteristics, including the implications of its racemic nature, is essential for its effective application in drug discovery and development. This guide provides a comprehensive foundation for scientists and researchers working with this important compound.

References

  • PubChem. (n.d.). DL-histidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Cbz-dl-histidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ang, J. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-18.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]

  • Mohamad, K., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

  • ChemBK. (2024). N-ALPHA-CARBOBENZOXY-DL-HISTIDINE. Retrieved from [Link]

  • ResearchGate. (2025). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • D-Scholarship@Pitt. (n.d.). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Omega. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Chemwatch. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of peptides.
  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated chemical shifts in 1 H and 13 C NMR spectra (ppm) of E-and Z.... Retrieved from [Link]

  • University of California, Berkeley. (n.d.). 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

understanding the role of the Z protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Principles and Applications of the Z-Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, represented a paradigm shift in chemical peptide synthesis, transforming it from an art of approximation to a precise science.[1][2][3] By providing a reliable and removable "mask" for the nucleophilic α-amino group of amino acids, the Z group enabled the controlled, stepwise assembly of peptide chains for the first time.[2][3] This guide offers a comprehensive technical overview of the Z-protecting group, detailing its chemical principles, mechanisms of installation and cleavage, strategic applications in modern synthesis, and its orthogonal relationship with other key protecting groups. We provide field-proven, step-by-step protocols for its use and comparative data to inform strategic choices in complex synthetic workflows.

The Genesis of Controlled Peptide Synthesis: The "Masking" Imperative

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge. The bifunctional nature of amino acids, possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH), led to uncontrolled polymerization when attempting to form a peptide bond.[3] The breakthrough came with the concept of temporary protection: masking the amino group of one amino acid to allow for the selective activation of its carboxyl group and subsequent reaction with the free amino group of another.

Bergmann and Zervas's introduction of the benzyloxycarbonyl group provided the first truly effective solution.[1][2][4] By converting the highly reactive amine into a significantly less nucleophilic urethane, they could prevent self-polymerization and direct the course of the reaction.[3] Crucially, the Z group was designed to be stable during peptide bond formation yet removable under conditions that would not cleave the newly formed, delicate peptide linkage.[3]

Core Chemistry: Mechanism of Protection and Deprotection

The efficacy of the Z group is rooted in its unique chemical architecture and the distinct pathways for its introduction and removal.

Mechanism of Amine Protection

The Z group is installed by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic Schotten-Baumann reaction.[3][4] The base deprotonates the α-amino group, increasing its nucleophilicity. The enhanced nucleophile then attacks the electrophilic carbonyl carbon of benzyl chloroformate. The departure of the chloride leaving group, with neutralization of the resulting HCl by the base, yields the stable, Z-protected amino acid.[4]

Protection_Mechanism cluster_product Product AminoAcid R-NH₂ (Amino Acid) ProtectedAA R-NH-CO-OBn (Z-Protected Amino Acid) AminoAcid->ProtectedAA Nucleophilic Attack CbzCl BnO-CO-Cl (Benzyl Chloroformate) CbzCl->ProtectedAA Base Base (e.g., NaOH) HCl HCl Base->HCl Neutralization

Caption: Mechanism of Z-group protection of an amino acid.

Mechanisms of Deprotection

The strategic value of the Z group is most evident in its methods of removal, which are orthogonal to many other protecting groups used in peptide synthesis.[3][4]

This is the most common and mildest method for Z group cleavage.[2][5] The reaction involves treating the Z-protected peptide with hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C).[1][5] The process, known as hydrogenolysis, cleaves the benzylic carbon-oxygen bond.

The reaction proceeds via the following steps:

  • Adsorption of the Z-protected peptide and hydrogen onto the palladium catalyst surface.

  • Cleavage of the C-O bond of the benzyl ester.

  • Formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates (loses CO₂) to yield the free amine.

  • The benzyl group is released as toluene.

The byproducts, toluene and carbon dioxide, are volatile and easily removed, resulting in a very clean deprotection.[4] However, this method is incompatible with substrates containing sulfur (e.g., methionine, cysteine) as sulfur can poison the catalyst.[6]

For substrates incompatible with hydrogenation, strong acidic conditions can be employed.[2][7] A solution of hydrogen bromide (HBr) in glacial acetic acid is a common reagent for this purpose.[8] The mechanism involves:

  • Protonation of the ether oxygen of the Z group by the strong acid.

  • Cleavage of the benzylic C-O bond via an SN1 or SN2 pathway, forming a stable benzyl cation (or benzyl bromide).

  • The resulting carbamic acid intermediate rapidly decomposes to the free amine and carbon dioxide.

While effective, these conditions are harsh and can potentially cleave other acid-labile protecting groups or cause side reactions within the peptide itself.[4]

Deprotection_Pathways cluster_hydro Catalytic Hydrogenolysis cluster_acid Acidolysis Z_Protected Z-Protected Peptide (R-NH-Z) Reagent_H2 H₂, Pd/C Z_Protected->Reagent_H2 Reagent_Acid HBr / Acetic Acid Z_Protected->Reagent_Acid Product_H2 Free Amine (R-NH₂) + Toluene + CO₂ Reagent_H2->Product_H2 Mild, Clean Product_Acid Free Amine (R-NH₂) + Benzyl Bromide + CO₂ Reagent_Acid->Product_Acid Harsh Conditions

Caption: Primary deprotection pathways for the Z group.

Strategic Implementation in Peptide Synthesis

The choice of a protecting group strategy is dictated by the overall synthetic plan, including the sequence of the peptide and the presence of other sensitive functional groups. The Z group's stability and unique cleavage conditions make it a powerful tool.

Orthogonality: A Comparative Analysis

In modern peptide synthesis, the most common Nα-protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). The Z group is orthogonal to both, meaning each can be removed selectively without affecting the others.[3][4] This orthogonality is fundamental for complex syntheses, such as the creation of branched or cyclic peptides.[9][]

Protecting GroupStructureCleavage ConditionByproductsOrthogonal To
Z (Cbz) Benzyl-O-(CO)-Catalytic Hydrogenation (H₂/Pd) or Strong Acid (HBr/AcOH)Toluene, CO₂ or Benzyl bromide, CO₂Boc, Fmoc
Boc (CH₃)₃C-O-(CO)-Moderate Acid (e.g., TFA)[8][11]Isobutylene, CO₂Z, Fmoc
Fmoc Fluorenyl-CH₂-O-(CO)-Base (e.g., Piperidine)[8][11]Dibenzofulvene-piperidine adductZ, Boc
Applications in Solution-Phase and Solid-Phase Synthesis

While largely supplanted by Fmoc and Boc strategies in routine solid-phase peptide synthesis (SPPS), the Z group remains highly relevant.[12]

  • Solution-Phase Synthesis (SPS): The crystallinity of many Z-protected amino acids aids in purification, making the Z group well-suited for the large-scale solution-phase synthesis of di- or tri-peptides, which can then be used as building blocks in larger syntheses.[8]

  • Side-Chain Protection: The Z group is frequently used to protect the side chains of amino acids like lysine (Z-Lys) or ornithine. Its stability to the mildly acidic (Boc deprotection) and basic (Fmoc deprotection) conditions used for Nα-deprotection makes it an excellent choice for this role.[2] The final removal of all Z groups can be achieved simultaneously with cleavage from the resin if a hydrogenation-compatible strategy is employed.

Validated Experimental Protocols

The following protocols are provided as a self-validating framework for the successful application of the Z group.

Protocol: Z-Protection of Glycine

This procedure details the protection of the amino acid Glycine using benzyl chloroformate.

  • Preparation: In a 250 mL flask, dissolve Glycine (7.5 g, 0.1 mol) in 100 mL of cold (0-5 °C) 2 M sodium hydroxide (NaOH) solution.

  • Reagent Addition: While maintaining the temperature at 0-5 °C and stirring vigorously, add benzyl chloroformate (20.5 g, 0.12 mol) dropwise over 30 minutes.

  • pH Maintenance: Simultaneously, add 4 M NaOH solution as needed to maintain the reaction pH between 9.0 and 10.0.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash twice with 50 mL portions of diethyl ether to remove unreacted benzyl chloroformate.

  • Precipitation: Return the aqueous layer to the flask, cool in an ice bath, and acidify to pH 2 by slowly adding concentrated HCl. A white precipitate of Z-Glycine will form.

  • Isolation: Collect the product by vacuum filtration, wash the filter cake with 50 mL of cold water, and dry under vacuum to a constant weight.

Protocol: Deprotection of Z-Glycine via Hydrogenolysis

This protocol describes the clean removal of the Z group using catalytic hydrogenation.

  • Setup: To a heavy-walled hydrogenation flask, add Z-Glycine (2.09 g, 10 mmol) and 50 mL of methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 100 mg).

  • Hydrogenation: Secure the flask to a Parr hydrogenator (or similar apparatus). Evacuate the flask and flush with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Shake the reaction mixture at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Filtration: Carefully vent the reaction vessel. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the deprotected Glycine.

Experimental_Workflow cluster_protection PART A: Protection cluster_deprotection PART B: Deprotection A1 Dissolve Glycine in NaOH(aq) A2 Add Cbz-Cl & Maintain pH A1->A2 A3 Wash with Ether A2->A3 A4 Acidify with HCl A3->A4 A5 Filter & Dry Product A4->A5 B1 Dissolve Z-Glycine in Methanol A5->B1 Z-Glycine Product B2 Add Pd/C Catalyst B1->B2 B3 Hydrogenate (50 psi H₂) B2->B3 B4 Filter through Celite B3->B4 B5 Evaporate Solvent B4->B5 Final_Product Final Product: Glycine B5->Final_Product Glycine Product

Sources

introduction to Z-protected amino acids in peptide chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Z-Protected Amino Acids in Peptide Chemistry

Abstract

The benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone in the history of synthetic peptide chemistry.[1][2][3] Its development was a pivotal moment, transforming peptide synthesis from an art into a reproducible science by providing a reliable method for the temporary protection of the α-amino group of amino acids.[1][3] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of Z-protected amino acids. It delves into the fundamental chemistry of the Z-group, detailed protocols for its introduction and cleavage, its strategic application in orthogonal protection schemes, and its role in modern peptide synthesis.

The Genesis and Significance of the Z-Group

Prior to the 1930s, the stepwise synthesis of peptides with a defined sequence was a formidable challenge due to the lack of effective protecting groups for the reactive amino terminus.[1][3] The breakthrough came with Bergmann and Zervas's introduction of the benzyloxycarbonyl protecting group.[1][3] This discovery was "epoch-making," establishing synthetic peptide chemistry as a distinct field.[1]

The Z-group conferred several crucial advantages that are still appreciated today:

  • Ease of Introduction: It can be readily introduced to the amino group of an amino acid.[4][5]

  • Crystallinity: Z-protected amino acids are often stable, crystalline solids, which facilitates their purification and handling.[4]

  • Racemization Resistance: The urethane linkage of the Z-group significantly suppresses racemization at the α-carbon during peptide coupling activation, a critical factor for maintaining stereochemical integrity.[4][6]

  • Orthogonality: The Z-group is stable under the conditions used to remove other common protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and can be cleaved under conditions that leave acid-labile groups like tert-butoxycarbonyl (Boc) intact, making it a valuable component of orthogonal protection strategies.[2][7][8]

While modern solid-phase peptide synthesis (SPPS) is dominated by Fmoc and Boc strategies, the Z-group remains highly relevant, particularly in solution-phase synthesis, fragment condensation, and for the protection of amino acid side chains.[9][10]

Chemistry of the Z-Group: Protection of the α-Amino Functionality

The protection of an amino acid's α-amino group with the benzyloxycarbonyl moiety is a fundamental step. The protecting agent is benzyl chloroformate, often abbreviated as Cbz-Cl or Z-Cl.

Mechanism of Z-Group Introduction

The protection reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution.[2] The base (e.g., sodium bicarbonate or sodium hydroxide) serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.[2] The mechanism involves the nucleophilic attack of the free amino group on the electrophilic carbonyl carbon of benzyl chloroformate.

G AA H₂N-CHR-COOH (Amino Acid) Z_AA C₆H₅CH₂-O-CO-NH-CHR-COOH (Z-Amino Acid) AA->Z_AA Nucleophilic Attack CbzCl C₆H₅CH₂-O-CO-Cl (Benzyl Chloroformate) CbzCl->Z_AA HCl HCl Base Base (e.g., NaHCO₃) Base->AA

Mechanism of Z-group protection of an amino acid.
Experimental Protocol: Synthesis of Z-Alanine

This protocol provides a representative procedure for the N-terminal protection of L-Alanine.

Materials:

  • L-Alanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve L-Alanine (1.0 equivalent) in a 2:1 mixture of THF and water.[11]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 equivalents) to the solution.[11]

  • Slowly add benzyl chloroformate (1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.[11]

  • Stir the reaction mixture vigorously at 0 °C for 2-4 hours and then at room temperature overnight (approx. 20 hours).[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and perform an extraction with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[11]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Z-Alanine.[11]

Cleavage of the Z-Group: Deprotection Strategies

The utility of a protecting group is defined by its stability and the ease and selectivity of its removal. The Z-group offers versatile deprotection options, allowing it to be integrated into complex synthetic routes.[5][12]

Catalytic Hydrogenolysis

This is the most frequently employed method for Z-group deprotection due to its exceptionally mild and clean reaction conditions.[12][13]

  • Mechanism: The reaction involves the cleavage of the benzylic C-O bond in the presence of hydrogen gas and a palladium catalyst, typically 10% palladium on carbon (Pd/C).[14] The process releases the free amine, with toluene and carbon dioxide as the only by-products, which are volatile and easily removed.

G cluster_products Products Z_Peptide Z-NH-Peptide Free_Amine H₂N-Peptide Z_Peptide->Free_Amine H2 H₂ H2->Free_Amine PdC Pd/C Catalyst PdC->Free_Amine Catalyzes Toluene Toluene CO2 CO₂

Deprotection of Z-group via catalytic hydrogenolysis.
  • Protocol for Catalytic Hydrogenolysis:

    • Dissolve the Z-protected peptide in a suitable solvent, such as methanol or ethanol.[11]

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.[11]

    • Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.[11]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.[11]

    • Combine the filtrates and evaporate the solvent to obtain the deprotected peptide.[11]

  • Catalytic Transfer Hydrogenation: A safer alternative that avoids the direct handling of hydrogen gas involves using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene in the presence of the Pd/C catalyst.[12][14]

  • Limitations: Hydrogenolysis is incompatible with amino acids containing sulfur (e.g., methionine, cysteine), which can poison the catalyst. It also cannot be used if the peptide contains other reducible functional groups like alkenes or alkynes.[15]

Acidolysis with HBr in Acetic Acid

For substrates that are sensitive to hydrogenation, acid-mediated cleavage provides a robust alternative, albeit under harsher conditions.[1][12]

  • Mechanism: The reaction proceeds via an SN2-type mechanism where the bromide ion attacks the benzylic carbon, facilitated by protonation of the carbamate oxygen by the strong acid. This leads to the formation of benzyl bromide, carbon dioxide, and the protonated amine.

G cluster_products Products Z_Peptide Z-NH-Peptide Amine_Salt H₃N⁺-Peptide Br⁻ Z_Peptide->Amine_Salt HBr_AcOH HBr / Acetic Acid HBr_AcOH->Amine_Salt BenzylBromide Benzyl Bromide CO2 CO₂

Deprotection of Z-group via acidolysis with HBr.
  • Protocol for Acidolysis:

    • Dissolve the Z-protected compound in glacial acetic acid.[12]

    • Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[12]

    • Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.[12]

    • Upon completion, the product can often be precipitated by the addition of cold, dry ether and collected by filtration.[12]

Sodium in Liquid Ammonia

This powerful dissolving metal reduction is effective for removing various benzyl-type protecting groups, including Z.[4][16] It is particularly useful for complex peptides where other methods fail. However, the reaction conditions are harsh and require careful control to avoid side reactions, such as cleavage of the peptide backbone or reduction of other functional groups.[16]

Comparison of Deprotection Methods
MethodReagents & ConditionsAdvantagesLimitations & Incompatibilities
Catalytic Hydrogenolysis H₂, 10% Pd/C, Room Temp.Very mild, clean by-products (toluene, CO₂).[12][13]Incompatible with sulfur-containing residues (Met, Cys) and reducible groups (alkenes, alkynes).[15] Catalyst can be pyrophoric.
Catalytic Transfer Hydrogenation Ammonium formate, 10% Pd/CAvoids handling of H₂ gas, safer for scale-up.[12]Same as catalytic hydrogenolysis.
Acidolysis 33% HBr in Acetic Acid, Room Temp.Effective for substrates sensitive to hydrogenation.[12]Harsh acidic conditions can cleave other acid-labile groups (e.g., Boc, tBu) and may damage sensitive peptides.
Sodium in Liquid Ammonia Na, liquid NH₃, -78 °CVery powerful, effective for stubborn Z-groups.[4]Extremely harsh conditions, potential for numerous side reactions if not carefully controlled.[16] Requires specialized equipment.

Application of Z-Protected Amino Acids in Peptide Synthesis

The strategic use of Z-protected amino acids is a key component of synthetic planning, especially in solution-phase synthesis and orthogonal protection schemes.

Role in Orthogonal Protection Strategies

Orthogonal protection refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific sites within a molecule.[7][17][18] The Z-group's unique cleavage conditions make it an excellent partner in multi-layered protection schemes.

  • Orthogonality with Fmoc: The Z-group is completely stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group.[8] This allows Z-protection to be used for side chains (e.g., Z-Lys) in an Fmoc-based SPPS strategy.

  • Quasi-orthogonality with Boc: In traditional Boc-based SPPS, the Nα-Boc group is removed with moderate acid (TFA), while side-chain protecting groups like Z are stable.[18] Both Z and other benzyl-based side-chain protecting groups are then removed simultaneously in the final, harsh acid cleavage step (e.g., with HF).[9][18]

  • Three-Dimensional Orthogonality: By using modified Z-groups (e.g., 2-Chlorobenzyloxycarbonyl, 2-ClZ), true three-dimensional orthogonality can be achieved. The 2-ClZ group is stable to both the basic conditions for Fmoc removal and the acidic conditions for Boc removal, but it can be selectively cleaved by hydrogenolysis.[7] This enables precise, on-resin modifications of specific amino groups.[7]

Workflow for Solution-Phase Peptide Coupling

Z-protected amino acids are mainstays of solution-phase peptide synthesis. The general workflow involves activating the carboxyl group of the N-terminal Z-protected amino acid and coupling it with the free amino group of a C-terminally protected amino acid.

G Z_AA Start: Z-Amino Acid (N-Protected) Activation Carboxyl Activation (e.g., DCC/HOBt, HATU) Z_AA->Activation AA_Ester Amino Acid Ester (C-Protected) Coupling Peptide Bond Formation (Coupling) AA_Ester->Coupling Activation->Coupling Z_Dipeptide Z-Dipeptide Ester Coupling->Z_Dipeptide Deprotection Z-Group Deprotection (e.g., Hydrogenolysis) Z_Dipeptide->Deprotection Free_Dipeptide Free Dipeptide Ester Deprotection->Free_Dipeptide Next_Cycle Couple with next Z-Amino Acid Free_Dipeptide->Next_Cycle

General workflow for a solution-phase peptide coupling cycle.

Protocol for a Typical Coupling Reaction (Z-Ala + Gly-OMe):

  • Activation: Dissolve Z-Alanine (1.0 eq) and an activating agent like HOBt (1.1 eq) in a dry, aprotic solvent (e.g., DMF or DCM). Cool to 0 °C. Add a carbodiimide coupling reagent such as DCC or DIC (1.1 eq) and stir for 30 minutes to form the activated ester.

  • Coupling: Add a solution of Glycine methyl ester hydrochloride (Gly-OMe·HCl, 1.0 eq) and a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.0 eq, to neutralize the HCl salt) to the activated Z-Ala solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Workup: Filter off the urea byproduct (if using DCC/DIC). Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with dilute acid (e.g., 1N HCl), saturated NaHCO₃ solution, and brine to remove excess reagents and byproducts.

  • Purification: Dry the organic layer, concentrate, and purify the resulting Z-Ala-Gly-OMe product, typically by recrystallization or column chromatography.

Conclusion

The benzyloxycarbonyl group holds a distinguished place in the field of peptide chemistry. Its introduction by Bergmann and Zervas was the critical innovation that enabled the rational, stepwise synthesis of peptides.[1] While newer protecting groups have become dominant in automated solid-phase synthesis, the Z-group's unique combination of stability, resistance to racemization, and versatile deprotection options ensures its continued and vital role. For the modern researcher, a thorough understanding of the chemistry and application of Z-protected amino acids is indispensable for the strategic design of complex peptide syntheses, particularly in solution-phase strategies, fragment condensation, and the implementation of sophisticated, multi-layered orthogonal protection schemes.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (Provider not specified).
  • Polypeptide. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Wikipedia. Peptide synthesis.
  • ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF.
  • Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • PubMed. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis.
  • (Provider not specified).
  • ResearchG
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • (Provider not specified). Amino Acid-Protecting Groups.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Master Organic Chemistry.
  • PubMed. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry.
  • Scientific Update. To Deprotect and Serve. (2023-02-22).
  • (Provider not specified). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Hydrogenolysis. (2026-01-05).
  • NIH. Introduction to Peptide Synthesis.
  • Benchchem. The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry.

Sources

An In-depth Technical Guide to Z-DL-His-OH for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Abstract

Nα-Benzyloxycarbonyl-DL-histidine, commonly abbreviated as Z-DL-His-OH, is a pivotal N-protected form of the racemic amino acid histidine. The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting moiety for the α-amino function, rendering the molecule an essential building block in synthetic peptide chemistry and related fields of drug discovery and development.[1][2] This guide provides a comprehensive overview of the core physical and chemical characteristics of Z-DL-His-OH, detailed protocols for its characterization and use, and critical insights into its handling and reactivity. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and field-proven insights to facilitate its effective application.

Chemical Identity and Structure

Z-DL-His-OH is a derivative of histidine, an amino acid featuring an imidazole side chain. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D and L enantiomers.[3] The "Z" group (benzyloxycarbonyl) protects the alpha-amino group, a common strategy in peptide synthesis to prevent unwanted side reactions during peptide bond formation.[1][4]

  • Systematic IUPAC Name: 2-(Benzyloxycarbonylamino)-3-(1H-imidazol-4-yl)propanoic acid

  • Common Synonyms: Nα-Carbobenzyloxy-DL-histidine, Cbz-DL-histidine, Z-DL-Histidine[2]

  • Molecular Formula: C₁₄H₁₅N₃O₄[5][6]

  • Molecular Weight: 289.29 g/mol [5][6][7]

  • CAS Number: 19728-57-5[2][6][8]

The structural integrity of Z-DL-His-OH is fundamental to its function. The key components are the carboxylic acid terminus, the imidazole side chain of histidine, and the N-terminal benzyloxycarbonyl protecting group.

Diagram 1: Chemical Structure of Z-DL-His-OH

A 2D representation of the Z-DL-His-OH molecule.

Physicochemical Properties

The physical and chemical properties of Z-DL-His-OH dictate its behavior in various experimental settings, from reaction conditions to purification and storage. A summary of these properties is presented below.

PropertyValueSource(s)
Appearance White to light yellow crystalline powder[1][9]
Melting Point 161-163 °C[9][10]
Boiling Point 616.7 ± 55.0 °C (Predicted)[9][10]
Density 1.368 ± 0.06 g/cm³ (Predicted)[9][10]
pKa 3.35 ± 0.10 (Predicted)[9][10]
Solubility Soluble in DMSO, DMF, methanol, chloroform, dichloromethane, ethyl acetate, acetone. Sparingly soluble in water.[1][9]
Storage Store at 2-8°C in a tightly sealed container, protected from moisture and light.[1][9]
  • Expert Insight: The predicted pKa value primarily reflects the carboxylic acid group, as the imidazole side chain and the protected amino group have different acidity constants. The limited water solubility is a direct consequence of the large, nonpolar benzyloxycarbonyl group, which dominates the molecule's character compared to the polar amino acid backbone. This characteristic is crucial when selecting solvent systems for reactions and purification, often necessitating the use of organic solvents or aqueous mixtures.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is paramount to verify the identity, purity, and structural integrity of Z-DL-His-OH. Standard spectroscopic methods provide a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the presence of key structural motifs. The expected chemical shifts (in ppm, relative to TMS) in a suitable solvent like DMSO-d₆ are:

Proton EnvironmentApproximate Chemical Shift (δ, ppm)Rationale
Aromatic (Phenyl) 7.2 - 7.4Protons on the benzene ring of the Z-group.
Benzyl (CH₂) ~5.0Methylene protons adjacent to the phenyl ring and carbamate oxygen.
Imidazole (CH) 6.8 and 7.6Protons on the imidazole ring.
α-CH ~4.2The proton attached to the chiral center.
β-CH₂ ~3.0Methylene protons of the histidine side chain.
  • Trustworthiness through Validation: The integration of these signals should correspond to the number of protons in each environment (5H for aromatic, 2H for benzyl, 1H+1H for imidazole, 1H for α-CH, and 2H for β-CH₂). Any significant deviation may indicate the presence of impurities or incomplete synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups within the molecule.

Functional GroupApproximate Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid) 2500-3300 (broad)Stretching
N-H (Carbamate) 3200-3400Stretching
C=O (Carboxylic Acid) 1700-1725Stretching
C=O (Carbamate) 1680-1700Stretching
C=C (Aromatic) 1450-1600Stretching
  • Causality in Interpretation: The presence of two distinct carbonyl peaks is a key indicator of the correct structure, corresponding to the carboxylic acid and the carbamate of the Z-group. A broad O-H stretch is also a definitive feature of the carboxylic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Z-DL-His-OH, the expected molecular ion peak in positive ion mode electrospray ionization (ESI+) would be:

  • [M+H]⁺: 290.11 m/z

Synthesis, Purification, and Reactivity

Synthesis via Schotten-Baumann Reaction

A common and reliable method for synthesizing Z-DL-His-OH is the Schotten-Baumann reaction, which involves the acylation of the amino group of DL-histidine with benzyl chloroformate under basic conditions.[11]

Diagram 2: Workflow for Synthesis and Purification of Z-DL-His-OH

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve DL-Histidine in aqueous base (e.g., Na₂CO₃) add_reagent Cool to 0-5°C and add Benzyl Chloroformate start->add_reagent react Stir vigorously while maintaining low temperature add_reagent->react monitor Monitor reaction by TLC react->monitor wash Wash with diethyl ether to remove excess reagent monitor->wash acidify Acidify aqueous layer with HCl to pH 2-3 wash->acidify precipitate Precipitation of crude Z-DL-His-OH acidify->precipitate filtrate Collect crude product by filtration precipitate->filtrate recrystallize Recrystallize from a suitable solvent (e.g., ethanol/water) filtrate->recrystallize dry Dry purified crystals under vacuum recrystallize->dry end end dry->end Final Product: Pure Z-DL-His-OH

A flowchart of the synthesis and purification process.

Step-by-Step Synthesis Protocol:

  • Dissolution: Dissolve DL-histidine in an aqueous solution of a suitable base, such as sodium carbonate, to deprotonate the amino group, thereby activating it for nucleophilic attack.[11]

  • Acylation: Cool the solution to 0-5°C in an ice bath. Add benzyl chloroformate dropwise with vigorous stirring. Maintaining a low temperature is critical to control the exothermic reaction and prevent the formation of side products.[11]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting DL-histidine spot is no longer visible.

  • Work-up: Once the reaction is complete, wash the mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

  • Isolation: Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This step protonates the carboxylate and imidazole groups, causing the Z-DL-His-OH product to precipitate out of the solution.[11]

  • Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield a product of high purity.[11]

Deprotection of the Z-Group

The utility of Z-DL-His-OH in peptide synthesis hinges on the selective removal of the Z-group to liberate the free amine for subsequent coupling reactions. The most common and effective method for this is catalytic hydrogenation.[12][13]

Step-by-Step Deprotection Protocol:

  • Setup: Dissolve Z-DL-His-OH in a suitable solvent (e.g., methanol or acetic acid).

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure.

  • Reaction: The reaction proceeds as the catalyst facilitates the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts.

  • Completion: Upon completion (monitored by TLC), the catalyst is removed by filtration through a pad of Celite, and the solvent is removed under reduced pressure to yield the deprotected DL-histidine.

  • Authoritative Grounding: This deprotection strategy is exceptionally mild and chemoselective, leaving peptide bonds and most other amino acid side chains unaffected.[12] This orthogonality is a cornerstone of modern protecting group strategy in chemical synthesis.[13]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling Z-DL-His-OH.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses, gloves, and a lab coat.[5]

  • Storage: Store in a cool (2-8°C), dry place away from incompatible materials such as strong oxidizing agents.[1][2][9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Z-DL-His-OH is a fundamentally important reagent for the synthesis of peptides and other complex molecules containing histidine. Its well-defined physicochemical properties, predictable reactivity, and established protocols for synthesis and deprotection make it a reliable tool for the research and drug development community. A thorough understanding of its characteristics, as detailed in this guide, is essential for its successful and safe implementation in the laboratory.

References

  • ChemBK. (2024). Cbz-D-histidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Cbz-dl-histidine. PubChem Compound Database. Retrieved from [Link]

  • ChemBK. (2024). Z-His(imZ)-OH. Retrieved from [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Protection of Histidine Side-chains with z-Benzyloxymethyl.
  • Chemical-Suppliers. (n.d.). N-Benzyloxycarbonyl-DL-histidine | CAS 19728-57-5. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.
  • Thieme. (n.d.). Synthesis of Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). The anchoring and deprotection procedures of the N-protected histidine.... Retrieved from [Link]

  • ChemBK. (2024). N-ALPHA-CARBOBENZOXY-DL-HISTIDINE. Retrieved from [Link]

  • ChemBK. (n.d.). L-Histidine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Z-DL-His-OH: Supplier Vetting and Purity Verification for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nα-Cbz-DL-histidine, commonly abbreviated as Z-DL-His-OH, is a racemic mixture of the Nα-amino protected enantiomers of the essential amino acid histidine. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial urethane-type protecting group in peptide synthesis, preventing the highly nucleophilic α-amino group from participating in unwanted side reactions during peptide bond formation.[1][2] Its stability under various coupling conditions and the relative ease of its removal via catalytic hydrogenation make it an indispensable tool for chemists in drug discovery and development.

The integrity of any synthesized peptide is fundamentally dependent on the quality of its constituent building blocks. For researchers, scientists, and drug development professionals, sourcing high-purity Z-DL-His-OH and rigorously verifying its specifications is not merely a procedural step but a critical determinant of experimental success. Impurities can lead to failed syntheses, the generation of complex and difficult-to-separate side products, and erroneous biological data. This guide provides a technical framework for navigating supplier selection and implementing a robust, multi-faceted analytical strategy to validate the purity and identity of Z-DL-His-OH.

Part 1: Supplier Identification and Specification Analysis

The procurement of starting materials is the foundation of any chemical synthesis workflow. A reliable supplier provides not only the chemical but also transparent, accurate, and comprehensive documentation, which is paramount for reproducible science and regulatory compliance.

The Supplier Landscape

Z-DL-His-OH and its individual enantiomers are available from a range of chemical suppliers. It is critical to distinguish between the racemic mixture and the pure enantiomers by their respective CAS Numbers:

  • Z-DL-His-OH (Racemic Mixture): CAS No. 19728-57-5

  • Z-L-His-OH (L-enantiomer): CAS No. 14997-58-1

  • Z-D-His-OH (D-enantiomer): CAS No. 67424-93-5

A non-exhaustive list of suppliers includes organizations such as Sigma-Aldrich, Advent Chembio, SRIRAMCHEM, and MedchemExpress.[1][3][4][5] The selection process should extend beyond price and availability to a thorough evaluation of the supplier's quality control systems and the detail provided in their technical documentation.

Interpreting Purity Specifications: A Comparative Overview

Purity specifications can vary between suppliers. Most vendors offer a purity level of ≥98% or higher. However, the analytical method used to determine this purity is a crucial piece of information. A purity value derived from a single technique may not capture the complete impurity profile.

Below is a summary of typical purity specifications advertised by various suppliers. Researchers should always request a lot-specific Certificate of Analysis (COA) for detailed information.

Supplier/Source Product CAS No. Stated Purity Method
Advent ChembioNα-Cbz-DL-histidine19728-57-5NLT 98.0%Not Specified
eBay Listing (Generic)N-CBZ-DL-Histidine19728-57-599+%TLC
SRIRAMCHEMZ-His-OH (L-form)14997-58-1≥98%HPLC, NMR, MS
Sigma-AldrichZ-His-OH (L-form)14997-58-199%Not Specified

Note: This table is illustrative. Specifications are subject to change and vary by batch. Always consult the lot-specific COA.

The most trustworthy suppliers provide a comprehensive COA that includes data from multiple orthogonal techniques (e.g., HPLC, NMR, and Mass Spectrometry), ensuring a more complete picture of the material's quality.[1][6]

Workflow for Supplier and Specification Vetting

A systematic approach to vetting suppliers and their specifications is critical. The following workflow outlines the key decision points.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Decision & Procurement A Identify Potential Suppliers (e.g., Sigma-Aldrich, SRIRAMCHEM) B Verify Correct CAS Number (19728-57-5 for DL-form) A->B C Review Website for Technical Data Sheets B->C D Request Lot-Specific Certificate of Analysis (COA) C->D E Analyze COA: - Purity (Assay %) - Analytical Method (HPLC, NMR) - Identity Confirmation (IR, MS) - Appearance D->E F Compare Specifications Across Multiple Suppliers E->F G Assess Supplier Reputation & Quality Systems F->G H Select Supplier & Procure Small Evaluation Batch G->H I Decision: Qualify Supplier H->I Internal QC Confirms Specs J Decision: Reject Supplier H->J Discrepancies Found

Figure 1: A logical workflow for the vetting and qualification of Z-DL-His-OH suppliers.

Part 2: Core Analytical Methodologies for Purity Verification

Upon receipt of the material, internal verification is essential. No single analytical technique can provide a complete purity profile. Therefore, employing a suite of orthogonal (i.e., independent) methods is the gold standard for robust quality control.[6]

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the chemical purity of non-volatile organic compounds. It separates the main component from its impurities, and the purity is typically calculated as the area percentage of the main peak relative to the total peak area.

2.1.1 Reversed-Phase HPLC for Chemical Purity

This technique separates compounds based on their hydrophobicity. For Z-DL-His-OH, a C18 column is commonly used.

Protocol: General RP-HPLC Purity Assessment

  • System Preparation: Use an HPLC system equipped with a UV detector.

  • Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 210-220 nm, where the peptide bond and aromatic rings absorb.[7]

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Analysis: Inject 10 µL of the sample. Calculate purity based on the relative peak area. The main peak should be sharp and symmetrical.

Causality: The acidic mobile phase (TFA) ensures that the carboxylic acid and imidazole groups are protonated, leading to better peak shape and reproducible retention times. The gradient from a highly aqueous mobile phase to a highly organic one allows for the elution of both polar and non-polar impurities.

2.1.2 Chiral HPLC for Enantiomeric Purity

For a racemic DL-mixture, it is crucial to confirm that both the D- and L-enantiomers are present, ideally in a 1:1 ratio. This cannot be achieved with a standard C18 column. A chiral stationary phase (CSP) is required.[7][8]

Protocol: Chiral HPLC for Enantiomeric Ratio

  • System Preparation: HPLC with UV detector.

  • Column: A polysaccharide-based chiral stationary phase column (e.g., CHIRALPAK® series).[8]

  • Mobile Phase (Isocratic): A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, often with an acidic additive (e.g., 80:20:0.1 n-hexane:isopropanol:TFA).[7][8]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Analysis: The system should resolve the single peak from the RP-HPLC method into two distinct peaks corresponding to the D- and L-enantiomers. The area ratio of these two peaks should be approximately 1:1.

Causality: Chiral stationary phases contain a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This difference in interaction energy results in different retention times, allowing for their separation.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC provides information on purity, it does not confirm the molecular structure. ¹H NMR is a powerful technique for verifying the identity of the compound by probing the chemical environment of every proton in the molecule.[6][7]

Expected ¹H NMR Spectral Features for Z-DL-His-OH:

  • Aromatic Protons (Z-group): A multiplet around 7.3-7.4 ppm, integrating to 5 protons, corresponding to the phenyl ring of the benzyloxycarbonyl group.

  • Benzyl Protons (Z-group): A singlet around 5.1 ppm, integrating to 2 protons (the -CH₂- of the Cbz group).

  • Imidazole Protons: Two distinct singlets or doublets in the aromatic region, typically one around 6.8 ppm and another further downfield around 7.6 ppm.

  • Alpha-Proton (-CH(NH)-): A multiplet around 4.3-4.5 ppm.

  • Beta-Protons (-CH₂-imidazole): A multiplet (typically a doublet of doublets) around 3.0-3.2 ppm.

Expert Insight: In some solvents like DMSO-d₆, exchangeable protons (NH and COOH) will be visible. The carboxylic acid proton is typically a broad singlet far downfield (>10 ppm), while the NH protons (amide and imidazole) will also appear as distinct signals.[9] The presence of all expected signals with correct integration and splitting patterns provides high confidence in the structural identity of the material. Furthermore, quantitative NMR (qNMR) can be used as a primary analytical method to determine purity with high precision by integrating the analyte signals against a certified internal standard of known concentration.[10]

Overall Analytical Workflow for Purity Verification

A comprehensive verification strategy integrates these techniques to build a complete quality profile of the Z-DL-His-OH material.

G cluster_0 Sample Receipt cluster_1 Primary Analysis cluster_2 Specific Analysis (for Racemate) cluster_3 Data Evaluation & Decision A Z-DL-His-OH (Evaluation Batch) B RP-HPLC Analysis A->B C ¹H NMR Analysis A->C D Mass Spectrometry A->D E Chiral HPLC Analysis A->E F Purity ≥ 98%? B->F G Structure Confirmed? C->G H Correct MW? D->H I Enantiomer Ratio ~1:1? E->I F->G Yes K Material Rejected F->K No G->H Yes G->K No H->I Yes H->K No J Material Qualified I->J Yes I->K No

Figure 2: Integrated analytical workflow for the comprehensive quality control of Z-DL-His-OH.

Conclusion

The chemical purity and structural integrity of Z-DL-His-OH are non-negotiable prerequisites for its successful application in research and development. This guide underscores the necessity of a dual strategy: first, a meticulous vetting of suppliers based on transparency and the quality of their documentation; and second, the implementation of a rigorous, multi-technique internal verification process. By combining chromatographic separations (both reversed-phase and chiral) with spectroscopic confirmation (NMR and MS), scientists can establish a high degree of confidence in their starting material. This analytical vigilance is fundamental to ensuring the reproducibility of experimental results and accelerating the development of novel peptide-based therapeutics.

References

  • Advent Chembio. Nα-Cbz-DL-histidine, 98% [Z-DL-His-OH]. [Link]

  • eBay. N-CBZ-DL-Histidine, 99+%, 5g. [Link]

  • Bio RDF. Z-DL-His-OH. [Link]

  • Aapptec Peptides. Z-His(Dnp)-OH. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Histidine. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

  • ChemBK. N-ALPHA-CARBOBENZOXY-DL-HISTIDINE. [Link]

  • SpectraBase. Z-His-OH - Optional[1H NMR] - Spectrum. [Link]

  • Knowbee Tutoring. OH and NH Signals in HNMR in Organic Chemistry. [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. [Link]

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Part 1: Foundational Understanding of Z-DL-His-OH

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Principles of Using Z-DL-His-OH in Research

N-α-Carbobenzyloxy-DL-histidine, commonly abbreviated as Z-DL-His-OH, is a chemically modified form of the amino acid histidine.[1][2] It is a derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1][3] This modification is not arbitrary; it is a strategic chemical choice that endows the molecule with specific functionalities crucial for controlled chemical synthesis, particularly in the field of peptide chemistry.[4][5]

The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-stereoisomers of histidine.[6] This is a critical distinction from its enantiomerically pure counterparts (Z-L-His-OH and Z-D-His-OH) and dictates its specific applications.

Physicochemical Properties

A precise understanding of a reagent's physical and chemical properties is the bedrock of reproducible science. These properties govern solubility, reactivity, and storage conditions.

PropertyValueSource
CAS Number 19728-57-5[1][4]
Molecular Formula C₁₄H₁₅N₃O₄[1][2]
Molecular Weight 289.29 g/mol [2]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in organic solvents like DMSO and methanol; limited solubility in water.[1][1]
Storage Store in a dry, cool place (2-8°C recommended), away from oxidizing agents.[4][7][4][7]
The Strategic Role of the Carbobenzyloxy (Z) Protecting Group

The primary function of the Z-group is to "mask" the highly reactive α-amino group of histidine.[4] In multi-step syntheses, such as building a peptide chain, leaving this amine unprotected would lead to a cascade of unwanted side reactions, drastically reducing the yield of the desired product.[4][5]

The Z-group is a cornerstone of classic peptide synthesis for several reasons:

  • Stability: It is stable under a wide range of conditions used for peptide bond formation (coupling).[8]

  • Orthogonal Removal: It can be removed under conditions that typically do not affect other common protecting groups. The primary method for Z-group deprotection is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), a mild process that cleaves the benzyl-oxygen bond.[8]

This strategic protection and deprotection cycle is fundamental to ensuring that amino acids are linked in the correct, predefined sequence.[5]

G cluster_protection Protection Step cluster_synthesis Use in Synthesis cluster_deprotection Deprotection Step DL_Histidine DL-Histidine Z_DL_His_OH Z-DL-His-OH DL_Histidine->Z_DL_His_OH Add Z-group (e.g., Benzyl Chloroformate) Peptide_Chain Growing Peptide Chain Z_DL_His_OH->Peptide_Chain Peptide Coupling (α-carboxyl group reacts) Deprotected_Peptide Peptide with free amine Peptide_Chain->Deprotected_Peptide Remove Z-group (e.g., Catalytic Hydrogenation) G cluster_enzyme Enzyme Active Site E Enzyme (E) ES E-S Complex E->ES Binds EI E-I Complex (No Reaction) E->EI S Substrate (S) S->E S->ES I Inhibitor (I) I->E Competes I->EI P Product (P) P->E Releases ES->P Reaction

Caption: Principle of competitive enzyme inhibition.

Part 3: Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales. Adherence to these methodologies provides a strong foundation for reliable and reproducible results.

Protocol: Handling and Safe Storage of Z-DL-His-OH

Scientific integrity begins with proper reagent management. [9]Mishandling can lead to degradation, contamination, and inconsistent experimental outcomes.

  • 1. Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, impervious gloves, and a lab coat. [4][10]* 2. Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [10][11]* 3. Weighing: Use a dedicated, clean spatula for weighing. Avoid cross-contamination.

  • 4. Storage: Upon receipt and after use, tightly close the container. [12]Store in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [4][7]* 5. Spills: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable, closed container for disposal. [10][11]Do not flush into the sewer system. [10][12]

Protocol: Solution-Phase Synthesis of a Dipeptide (Z-DL-His-Ala-OMe)

This protocol details a fundamental workflow for peptide coupling in solution, a common application for Z-DL-His-OH. [8]

  • 1. Reagent Preparation:

    • Dissolve Z-DL-His-OH (1 equivalent) and HOBt (1-hydroxybenzotriazole, 1.1 equivalents) in anhydrous DMF (dimethylformamide).

    • In a separate flask, dissolve H-Ala-OMe.HCl (Alanine methyl ester hydrochloride, 1 equivalent) in anhydrous DMF. Add DIPEA (N,N-Diisopropylethylamine, 2.2 equivalents) to neutralize the hydrochloride salt and act as a base.

  • 2. Activation of Carboxyl Group:

    • Cool the Z-DL-His-OH solution to 0°C in an ice bath.

    • Slowly add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.1 equivalents).

    • Rationale: EDC is a carbodiimide coupling agent that reacts with the carboxyl group of Z-DL-His-OH to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is more stable and less prone to side reactions like racemization.

  • 3. Coupling Reaction:

    • Slowly add the prepared H-Ala-OMe solution to the activated Z-DL-His-OH mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • 4. Aqueous Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Rationale: The acid wash removes unreacted DIPEA. The bicarbonate wash removes unreacted HOBt and any remaining acidic components. The brine wash removes residual water.

  • 5. Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using silica gel chromatography.

    • Characterize the final product (Z-DL-His-Ala-OMe) using NMR and Mass Spectrometry to confirm its structure and purity.

G start Start: Prepare Reagents activate 1. Activate Z-DL-His-OH (EDC/HOBt in DMF at 0°C) start->activate couple 2. Couple with H-Ala-OMe (Add amine, stir overnight) activate->couple workup 3. Aqueous Workup (EtOAc extraction, acid/base washes) couple->workup purify 4. Purify Product (Silica Gel Chromatography) workup->purify characterize 5. Characterize (NMR, Mass Spectrometry) purify->characterize end_node End: Pure Dipeptide characterize->end_node

Caption: Workflow for dipeptide synthesis using Z-DL-His-OH.

Part 4: Concluding Remarks

Z-DL-His-OH is more than a mere reagent; it is a strategic tool for chemical synthesis and biological investigation. Its utility is rooted in the deliberate chemical logic of the Z-protecting group and the inclusion of both D and L isomers. By understanding the foundational principles of its stability, reactivity, and stereochemistry, researchers can move beyond rote protocol-following to intelligently design experiments, troubleshoot challenges, and ultimately accelerate the pace of discovery in drug development and biochemical research.

References

  • N-ALPHA-CARBOBENZOXY-DL-HISTIDINE - ChemBK. (2024-04-09). Available from: [Link]

  • Boc-His(Z)-OH | C19H23N3O6 | CID 13712213 - PubChem - NIH. (n.d.). Available from: [Link]

  • SAFETY DATA SHEET - Ohio.gov. (2016-05-16). Available from: [Link]

  • The Crucial Role of Z-Glu-OH in Pharmaceutical Drug Development. (n.d.). Available from: [Link]

  • N-Cbz-dl-histidine | C14H15N3O4 | CID 85793 - PubChem - NIH. (n.d.). Available from: [Link]

  • Section 7: Handling and Storage - OSHA. (n.d.). Available from: [Link]

  • N-Benzyloxycarbonyl-DL-histidine | CAS 19728-57-5 | Chemical-Suppliers. (n.d.). Available from: [Link]

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - NIH. (2025-03-08). Available from: [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - MDPI. (n.d.). Available from: [Link]

  • enzyme inhibitors - YouTube. (2020-08-23). Available from: [Link]

  • Enzyme inhibitor - Wikipedia. (n.d.). Available from: [Link]

  • STORAGE AND HANDLING OF HAZARDOUS MATE - U.S. Army. (1999-01-13). Available from: [Link]

  • ZZ made EZ: influence of inhibitor configuration on enzyme selectivity - PubMed. (n.d.). Available from: [Link]

  • The underappreciated hydroxyl in drug discovery. (n.d.). Available from: [Link]

  • Enzyme Inhibition in Metabolic Disorders and its Applications - Longdom Publishing. (n.d.). Available from: [Link]

  • Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. (n.d.). Available from: [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - MDPI. (n.d.). Available from: [Link]

  • Active site dynamics in the zinc-dependent medium chain alcohol dehydrogenase superfamily - NIH. (2009-01-20). Available from: [Link]

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Methodological & Application

Application Notes for the Strategic Use of Z-Protected Histidine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The incorporation of histidine into synthetic peptides is a critical yet challenging step in Solid-Phase Peptide Synthesis (SPPS). The unique chemical nature of its imidazole side chain makes it highly susceptible to racemization during activation and coupling, compromising the stereochemical integrity and, consequently, the biological activity of the final peptide. This guide provides an in-depth analysis of this challenge and presents a detailed protocol for the strategic use of Nα-benzyloxycarbonyl-protected histidine (Z-His-OH) within the Boc-SPPS framework to mitigate these issues. We will explore the underlying mechanism of histidine racemization, the unique properties of the Z-protecting group, and provide step-by-step protocols for the incorporation of both L- and D-histidine, catering to researchers focused on synthesizing high-purity peptides and developing novel peptide-based therapeutics.

The Core Challenge: Histidine Racemization in SPPS

Histidine is one of the most problematic amino acids to incorporate during peptide synthesis.[1] Its propensity for racemization (or epimerization) is not a random event but a direct consequence of its molecular structure. The lone pair of electrons on the π-nitrogen of the imidazole ring is sufficiently basic to abstract the acidic α-proton when the adjacent carboxyl group is activated for coupling.[2] This proton abstraction leads to the formation of a planar, achiral enolate intermediate, which can be re-protonated from either face, resulting in a mixture of L- and D-isomers.[2]

This side reaction is particularly pronounced with prolonged activation times or under basic conditions, which are common in many SPPS protocols.[3][4] The presence of the D-histidine diastereomer in a target L-peptide can lead to significant purification challenges, altered three-dimensional structure, and diminished or completely different biological activity.[2]

Racemization_Mechanism cluster_legend Legend Activated_L_His { Activated L-Histidine | α-Proton (Acidic)} Enolate { Achiral Enolate Intermediate | (Planar)} D_His { D-Histidine Product} L_His { L-Histidine Product} l1 Starting Material l2 Key Intermediate l3 Undesired Product l4 Desired Product

To overcome this, various strategies have been developed, including the use of specific side-chain protecting groups (e.g., Trt, Boc, Tos) and optimized coupling conditions.[5] The use of Nα-Z-protected histidine offers a classic but robust approach, particularly within the context of Boc-SPPS.

The Nα-Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a well-established α-amino protecting group in peptide chemistry.[1] Its utility in modern SPPS stems from its unique stability profile, which makes it orthogonal to both the Fmoc and Boc protecting groups.[6]

  • Stability: The Z-group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and the moderate acidic conditions (e.g., neat TFA) used for Boc removal.[6][7]

  • Removal: It is typically cleaved under harsher conditions, most commonly catalytic hydrogenolysis (H₂/Pd) or strong acids like hydrogen bromide in acetic acid (HBr/AcOH).[1] This distinct removal chemistry allows for its selective deprotection at a desired stage of the synthesis.

Protecting GroupRemoval ConditionOrthogonal To
Fmoc Base (e.g., 20% Piperidine in DMF)Acid (Boc, Z), Hydrogenolysis (Z)
Boc Acid (e.g., TFA in DCM)Base (Fmoc), Hydrogenolysis (Z)
Z (Cbz) Catalytic Hydrogenolysis (H₂/Pd) or Strong Acid (HBr/AcOH)Base (Fmoc), Moderate Acid (Boc)
Caption: Orthogonality of common Nα-protecting groups in SPPS.

Protocol: Strategic Incorporation of Z-L-His-OH in Boc-SPPS

This protocol outlines the manual coupling of Z-L-His-OH onto a growing peptide chain on a solid support using the Boc/Bzl protection strategy. This approach is valuable when precise control over histidine's stereochemistry is paramount.

Rationale and Context

The standard Boc-SPPS cycle involves Nα-Boc deprotection with TFA, neutralization with a tertiary amine base, and subsequent coupling of the next Boc-protected amino acid.[8] By substituting a standard Boc-amino acid with Z-L-His-OH for the histidine coupling step, we leverage the Z-group's stability. The subsequent deprotection of the Z-group can be performed on-resin via hydrogenolysis before resuming standard Boc-SPPS cycles, or it can be removed during the final global deprotection/cleavage step if it is the N-terminal residue.

Materials and Reagents
Reagent/MaterialPurpose
Peptide-Resin (Boc-deprotected)Solid support with growing peptide chain
Z-L-His-OHAmino acid to be coupled
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagent
1-Hydroxybenzotriazole (HOBt)Racemization suppressant additive
N,N-Dimethylformamide (DMF)Primary solvent for SPPS
Dichloromethane (DCM)Washing solvent
N,N-Diisopropylethylamine (DIEA)Base for neutralization (if needed)
SPPS Reaction Vessel
Step-by-Step Coupling Protocol

This procedure assumes you are starting with a peptide-resin that has just undergone Boc deprotection and neutralization, presenting a free N-terminal amine.

  • Resin Preparation:

    • Ensure the Nα-Boc group of the preceding amino acid has been completely removed using 25-50% TFA in DCM for 30 minutes.[8]

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid.

    • Neutralize the resin with 5% DIEA in DMF (2x, 2 min each) and wash again with DMF (3x) to remove excess base.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Z-L-His-OH (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIC (3 eq.) to the solution.

    • Allow the activation to proceed for 10-15 minutes at room temperature. The solution may become cloudy as diisopropylurea byproduct begins to form.

  • Coupling to Resin:

    • Drain the DMF from the washed and neutralized peptide-resin.

    • Immediately add the pre-activated Z-L-His-OH solution to the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue/purple), the coupling should be allowed to proceed longer or be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin extensively with DMF (5x) followed by DCM (3x) to remove all soluble reagents and byproducts. The peptide-resin, now elongated by one Z-protected histidine residue, is ready for the next step.

SPPS_Workflow start Start: Peptide-Resin (Boc-AA...-Resin) deprotect 1. Boc Deprotection (TFA in DCM) start->deprotect wash1 2. Wash & Neutralize (DCM, DMF, DIEA) deprotect->wash1 couple 4. Couple to Resin (2-4 hours) wash1->couple activate 3. Activate Z-L-His-OH (DIC/HOBt in DMF) activate->couple Add Activated Mix monitor 5. Monitor (Kaiser Test) couple->monitor monitor->couple Incomplete wash2 6. Wash (DMF, DCM) monitor->wash2 Complete next_step Proceed to next cycle or Z-group deprotection wash2->next_step

Strategic Incorporation of D-Histidine using Z-D-His-OH

In drug development, the site-specific incorporation of D-amino acids is a powerful strategy to enhance peptide stability against enzymatic degradation and to modulate conformation and biological activity.[9] The protocol for incorporating Z-D-His-OH is identical to that for Z-L-His-OH, simply substituting the L-isomer for the D-isomer. This allows for the synthesis of peptidomimetics with potentially superior therapeutic properties.

Z-Group Deprotection

Once the Z-His residue is incorporated, the Z-group must be removed to either continue peptide elongation or for final deprotection.

On-Resin Deprotection via Catalytic Hydrogenolysis

This method is ideal if the peptide sequence needs to be extended after the histidine residue. It is crucial that the peptide does not contain other residues susceptible to hydrogenation (e.g., Met, Cys, Trp).

  • Resin Preparation: Swell the Z-His-peptide-resin in DMF.

  • Catalyst Addition: Add Palladium on carbon (Pd/C) catalyst (approx. 0.1 eq. by weight relative to the resin) to the resin slurry.

  • Hydrogenation: Bubble hydrogen gas (H₂) through the agitated slurry or perform the reaction in a specialized hydrogenation vessel under H₂ atmosphere (1 atm) for 12-24 hours.

  • Post-Reaction: Filter the resin to remove the catalyst and wash thoroughly with DMF and DCM. The Nα-amine of the histidine is now free and ready for the next coupling cycle.

Final Cleavage and Deprotection

If the Z-His is the N-terminal residue, or if a global deprotection strategy is used, the Z-group can be removed during the final cleavage from the resin. For peptides synthesized using the Boc/Bzl strategy, this is typically achieved with strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), which will cleave the Z-group simultaneously with the side-chain protecting groups and the peptide-resin linkage.

References

  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]

  • Han, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Protection of Histidine Side-chains with z-Benzyloxymethyl. RSC Publishing. [Link]

  • Grant, G. A., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(18), 3321. [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

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Application Notes & Protocols for Solution-Phase Peptide Coupling with Z-DL-His-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Navigating the Challenges of Histidine Coupling

The incorporation of histidine into peptide sequences via solution-phase synthesis is a well-established yet challenging endeavor. The unique chemical nature of the imidazole side chain presents significant hurdles, most notably a high propensity for racemization during carboxyl group activation.[1][2] This guide provides a comprehensive overview of the underlying chemical principles, field-proven protocols, and troubleshooting strategies for the successful coupling of Nα-benzyloxycarbonyl-DL-histidine (Z-DL-His-OH). By understanding the causality behind experimental choices, researchers can effectively mitigate side reactions and preserve stereochemical integrity. This document is structured to provide both the theoretical foundation and the practical steps necessary for high-yield, high-purity synthesis.

The use of Z-DL-His-OH implies that the imidazole side chain is unprotected. This is a critical consideration, as the nucleophilic nitrogens of the imidazole ring are free to participate in side reactions and, more importantly, to catalyze the racemization of the α-carbon.[1][2] Therefore, the selection of coupling reagents, additives, and reaction conditions is paramount to success.

The Histidine Racemization Mechanism: An Inherent Challenge

The primary difficulty in coupling histidine derivatives stems from the imidazole side chain's ability to act as an intramolecular base.[2][3] Upon activation of the C-terminal carboxylic acid (to form a highly reactive intermediate like an O-acylisourea or active ester), the π-nitrogen (Nπ) of the nearby imidazole ring can abstract the α-proton. This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, resulting in a loss of the original stereochemistry and yielding a mixture of D and L enantiomers at that position.[2]

This mechanism is a critical concept to grasp, as it dictates the entire coupling strategy. The goal is to facilitate the desired aminolysis reaction (peptide bond formation) at a rate significantly faster than the intramolecular proton abstraction, thereby minimizing the lifetime of the activated, racemization-prone intermediate.

cluster_0 Mechanism of Histidine Racemization Activated_His Activated Z-His-OX (L-configuration) Planar_Intermediate Planar Achiral Intermediate (Enolate) Activated_His->Planar_Intermediate α-proton abstraction by Nπ L_Product L-His Peptide Planar_Intermediate->L_Product Reprotonation D_Product D-His Peptide (Racemized) Planar_Intermediate->D_Product Reprotonation N_pi Imidazole Nπ (Intramolecular Base) N_pi->Activated_His Catalyzes abstraction

Caption: Intramolecular base catalysis leading to racemization of activated histidine.

Strategic Selection of Coupling Reagents and Additives

With an unprotected imidazole side chain, the choice of coupling methodology is the most powerful tool to suppress racemization. The strategy revolves around converting the carboxylic acid into an active ester that is stable enough to resist intramolecular reactions but reactive enough to couple efficiently with the desired amine component.

Reagent Classes and Their Suitability
Reagent ClassExamplesProsCons for Histidine CouplingByproducts
Carbodiimides DCC, DIC, EDCCost-effective, widely available.[4]High risk of racemization without additives; O-acylisourea intermediate is highly reactive.[5]Insoluble DCU (DCC), soluble DIU (DIC), water-soluble EU (EDC).[4][6]
Onium Salts (Aminium/Uronium) HBTU, HATU, HCTUHigh coupling efficiency, fast reactions.[7][8] HATU is particularly effective for hindered couplings.[8][9]Can cause guanidinylation of the free amine if pre-activation is not controlled.[10][11] More expensive than carbodiimides.HOBt/HOAt, tetramethylurea.[8]
Onium Salts (Phosphonium) PyBOP, PyAOPDo not cause guanidinylation; very effective.[6] PyAOP is highly reactive.[4][9]Can be less stable in solution than uronium salts. Byproduct (HMPA from BOP) can be carcinogenic.[6][9]HOBt/HOAt, phosphine oxide derivatives.
Oxyma-Based Reagents COMU, PyOximExcellent performance, comparable to HATU.[9] Oxyma Pure is not explosive, offering a safer alternative to HOBt/HOAt.[6]Newer class, may be more expensive.Oxyma Pure, urea derivatives.
The Critical Role of Additives

Additives are essential when using carbodiimides and are beneficial with all coupling reagents to minimize racemization. They function by rapidly converting the initial, highly reactive activated species into a more stable, yet still reactive, active ester.

  • 1-Hydroxybenzotriazole (HOBt): The classic additive. It effectively suppresses racemization by forming HOBt-esters.[4]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt due to neighboring group participation from the pyridine nitrogen, which accelerates the coupling reaction and further suppresses racemization.[9]

  • Ethyl Cyano(hydroxyimino)acetate (Oxyma Pure): A non-explosive and highly effective alternative to HOBt and HOAt.[6]

  • Copper (II) Chloride (CuCl₂): Has been reported to significantly reduce racemization during the coupling of histidine and other problematic amino acids, often used in conjunction with HOBt.[4][10]

Detailed Experimental Protocols

The following protocols are designed for the coupling of Z-DL-His-OH to a generic C-terminally protected amino acid or peptide (H-AA-OR). All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol A: The Carbodiimide/Additive Method (EDC/HOBt)

This method is a robust and cost-effective choice. The water-soluble nature of EDC and its byproduct simplifies workup.[6]

Materials:

  • Z-DL-His-OH

  • Amine component (H-AA-OR)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Stoichiometry:

ReagentEquivalents
Z-DL-His-OH1.0
H-AA-OR1.1
EDC·HCl1.2
HOBt1.2
DIPEA2.5

Procedure:

  • In a round-bottom flask, dissolve Z-DL-His-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine component (H-AA-OR, 1.1 eq) to the cooled solution.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • In a single portion, add EDC·HCl (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% citric acid solution (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol B: The Onium Salt Method (HATU/DIPEA)

This method utilizes a highly efficient aminium salt reagent, which often leads to faster reactions and higher yields, especially for challenging couplings.[8]

Materials:

  • Z-DL-His-OH

  • Amine component (H-AA-OR)

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Stoichiometry:

ReagentEquivalents
Z-DL-His-OH1.0
H-AA-OR1.1
HATU1.1
DIPEA2.5

Procedure:

  • In a round-bottom flask, dissolve Z-DL-His-OH (1.0 eq) in anhydrous DMF.

  • Add the amine component (H-AA-OR, 1.1 eq) and DIPEA (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution. A color change (e.g., to yellow) is often observed.

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.

  • Continue stirring for 2-6 hours.

  • Monitoring: Track the reaction progress using TLC or LC-MS. The reaction is typically much faster than the carbodiimide method.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol A.

General Experimental Workflow

cluster_workflow Solution-Phase Coupling Workflow Prep Reagent Prep (Anhydrous Solvents) Dissolve Dissolve Reactants (Z-DL-His-OH, Amine, Additive) Prep->Dissolve Cool Cool to 0 °C Dissolve->Cool Activate Add Base & Coupling Reagent Cool->Activate React Reaction (0 °C to RT) Activate->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Workup Aqueous Workup (Extraction & Washing) Monitor->Workup Purify Purification (Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: A typical workflow for solution-phase peptide coupling of Z-DL-His-OH.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Reagents (especially coupling agent) are degraded by moisture. 3. Product loss during aqueous workup.1. Extend reaction time; consider switching to a more potent coupling agent like HATU or COMU.[12] 2. Use fresh, anhydrous solvents and reagents. 3. Ensure the pH is adjusted correctly to minimize product solubility in the aqueous phase.
Significant Racemization Detected 1. Reaction temperature is too high. 2. Insufficient amount of racemization-suppressing additive (HOBt, HOAt). 3. Strong base or prolonged exposure to base.1. Maintain the reaction at 0 °C for a longer initial period before warming to RT. 2. Ensure at least 1.0 equivalent of the additive is used. Consider adding a small amount of CuCl₂ (0.1 eq).[10] 3. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[6]
N-acylurea Byproduct (with DCC/DIC) The O-acylisourea intermediate rearranged instead of reacting with the amine.This is a common side reaction with carbodiimides.[4] Ensure HOBt or another additive is present to trap the intermediate as an active ester. Most N-acylurea can be removed by filtration (if DCU) or chromatography.
Guanidinylation of Amine (with Uronium Reagents) The coupling reagent reacted directly with the free amine component.[10]This occurs if the carboxylic acid activation is slow. Add the coupling reagent to the mixture of Z-DL-His-OH and base first for a brief pre-activation (1-2 min at 0 °C) before adding the amine component.[6]

Conclusion

The successful solution-phase coupling of Z-DL-His-OH hinges on a deliberate and informed strategy to outpace the inherent racemization pathway. While the unprotected imidazole side chain presents a formidable challenge, careful selection of modern coupling reagents (such as HATU or COMU) or the judicious use of additives (like HOBt/HOAt and CuCl₂) with traditional carbodiimides can lead to excellent outcomes. By maintaining low reaction temperatures, using appropriate stoichiometry, and carefully monitoring progress, researchers can confidently incorporate this critical amino acid into complex peptide structures, paving the way for advancements in drug discovery and chemical biology.

References

  • Vertex AI Search Grounding. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • BenchChem. (2025). Application Notes: Utilizing Z-D-His-OH in Solution-Phase Peptide Coupling.
  • BenchChem. (2025). Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Z-D-His-OH Coupling Reactions.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

Sources

Application Notes and Protocols for the Activation of Z-DL-His-OH with DCC/HOBt

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Activation of Histidine Derivatives in Peptide Synthesis

The synthesis of peptides is a cornerstone of modern drug discovery and development. Central to this process is the efficient and stereochemically pure formation of amide bonds between amino acid residues. The activation of the carboxylic acid moiety of an N-protected amino acid is a critical step that dictates the success of the coupling reaction. Among the myriad of amino acid building blocks, histidine presents a unique set of challenges due to the nucleophilic nature of its imidazole side chain, which can lead to undesirable side reactions and racemization.

This document provides a comprehensive guide to the activation of N-α-benzyloxycarbonyl-DL-histidine (Z-DL-His-OH) using the widely employed dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) coupling system. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and offer insights into troubleshooting and validation, ensuring a robust and reproducible workflow for the synthesis of histidine-containing peptides.

The Scientific Rationale: Why DCC and HOBt?

The use of carbodiimides, such as DCC, for amide bond formation is a classic and effective strategy.[1][2] DCC activates the carboxylic acid of Z-DL-His-OH to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to two major drawbacks: racemization of the chiral center and rearrangement to a stable N-acylurea, which is unreactive towards the desired amine nucleophile.[3]

This is where HOBt plays an indispensable role.[4][5] HOBt acts as a "racemization suppressor" by intercepting the O-acylisourea intermediate to form a more stable and less racemization-prone HOBt-ester.[4][6] This active ester is sufficiently reactive to couple efficiently with the incoming amine, leading to higher yields and cleaner reaction profiles.[4] The addition of HOBt has been shown to significantly decrease epimerization levels and increase yields in peptide coupling reactions.[6]

Reaction Mechanism Overview

The activation and subsequent coupling process can be visualized as a two-stage process:

  • Formation of the O-Acylisourea Intermediate: The carboxylic acid of Z-DL-His-OH attacks the carbodiimide (DCC), forming the highly reactive O-acylisourea.

  • In-situ Formation of the HOBt-Ester: HOBt rapidly reacts with the O-acylisourea to generate the Z-DL-His-OBt active ester and dicyclohexylurea (DCU), a byproduct that is largely insoluble in many organic solvents.[7][8]

  • Aminolysis: The desired amine nucleophile then attacks the HOBt-ester to form the peptide bond, regenerating HOBt.

Below is a diagram illustrating the key steps in this activation and coupling pathway.

DCC_HOBt_Activation cluster_activation Activation Phase cluster_coupling Coupling Phase Z_His_OH Z-DL-His-OH O_Acylisourea O-Acylisourea Intermediate Z_His_OH->O_Acylisourea + DCC DCC DCC HOBt_Ester Z-DL-His-OBt (Active Ester) O_Acylisourea->HOBt_Ester + HOBt DCU DCU (Byproduct) O_Acylisourea->DCU N_Acylurea N-Acylurea (Inactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt Peptide Peptide Bond HOBt_Ester->Peptide + R-NH2 Amine R-NH2 (Nucleophile) HOBt_regen HOBt (regenerated) Peptide->HOBt_regen

Figure 1: Activation of Z-DL-His-OH with DCC/HOBt.

Materials and Reagents

Reagent Grade Supplier Notes
Z-DL-His-OHPeptide Synthesis GradeSigma-Aldrich, Bachem, etc.Store desiccated at 2-8°C.
Dicyclohexylcarbodiimide (DCC)Reagent Grade (≥99%)Major Chemical SuppliersToxic and an allergen. Handle with extreme care in a fume hood.
1-Hydroxybenzotriazole (HOBt)Anhydrous or HydrateMajor Chemical SuppliersPotentially explosive when dry. Handle with care.
Dichloromethane (DCM)AnhydrousMajor Chemical SuppliersUse a dry, nitrogen-purged solvent system.
N,N-Dimethylformamide (DMF)AnhydrousMajor Chemical SuppliersUse a dry, nitrogen-purged solvent system.
Diisopropylethylamine (DIPEA)Reagent GradeMajor Chemical SuppliersOptional, for in-situ neutralization of amine salts.
Ethyl Acetate (EtOAc)Reagent GradeMajor Chemical SuppliersFor workup and purification.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeMajor Chemical SuppliersFor aqueous workup.
10% Citric Acid SolutionACS GradeMajor Chemical SuppliersFor aqueous workup.
Brine (Saturated NaCl)ACS GradeMajor Chemical SuppliersFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor Chemical SuppliersFor drying organic layers.

Detailed Experimental Protocol

This protocol outlines the in-situ activation of Z-DL-His-OH and subsequent coupling to a generic amine nucleophile in a solution-phase synthesis.

Step 1: Reagent Preparation and Inert Atmosphere
  • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Maintain an inert atmosphere throughout the reaction to prevent the introduction of moisture, which can hydrolyze the activated species.

  • Dissolve Z-DL-His-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stir bar. The choice of solvent depends on the solubility of the starting materials and the subsequent peptide. DCM is often preferred for easier removal of the DCU byproduct.[9]

Expert Insight: The slight excess of HOBt ensures the efficient trapping of the O-acylisourea intermediate, minimizing side reactions.

Step 2: Activation at Reduced Temperature
  • Cool the solution from Step 1 to 0°C in an ice-water bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the DCC solution dropwise to the stirred Z-DL-His-OH/HOBt solution over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) should begin to form.[7]

  • Allow the activation reaction to stir at 0°C for 30-60 minutes.

Causality: Performing the activation at 0°C is crucial to minimize temperature-dependent side reactions, such as the formation of N-acylurea and racemization.[3]

Step 3: Coupling with the Amine Nucleophile
  • If the amine component is provided as a salt (e.g., hydrochloride), it should be neutralized first. This can be done by pre-treating a solution of the amine salt with 1.0 equivalent of a non-nucleophilic base like DIPEA, or by adding the base directly to the reaction mixture before the addition of the amine.

  • Dissolve the free amine (1.0-1.2 equivalents) in a minimal amount of the reaction solvent.

  • Add the amine solution to the activated Z-DL-His-OH mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

Monitoring the Reaction: The progress of the coupling can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting materials and the formation of the product.[9]

Step 4: Workup and Purification
  • Once the reaction is complete, cool the mixture again to 0°C to further precipitate the DCU.

  • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold reaction solvent.[10]

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 10% citric acid solution (to remove any unreacted amine and DIPEA), saturated sodium bicarbonate solution (to remove unreacted Z-DL-His-OH and HOBt), and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[11]

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure peptide.[9][11]

Troubleshooting Common Issues

Problem Potential Cause Solution
Low Yield Incomplete activation or coupling; hydrolysis of activated species.Ensure anhydrous conditions. Check the quality of reagents. Extend reaction time.
Presence of DCU in Product Incomplete filtration.Recrystallize the product from a solvent in which DCU has low solubility (e.g., ethyl acetate/hexane). A second filtration of the dissolved crude product can also be effective.[10]
Formation of N-Acylurea High reaction temperature; delayed addition of amine.Maintain low temperatures during activation. Add the amine nucleophile promptly after the activation period.
Racemization Insufficient HOBt; presence of a strong base.Use at least 1.1 equivalents of HOBt. Avoid using strong bases for neutralization; opt for DIPEA. Histidine residues are particularly susceptible to racemization.[7][8]
Side reactions involving the imidazole ring The imidazole nitrogen can be acylated.While the Z-protecting group on the alpha-amino group reduces the nucleophilicity of the imidazole ring to some extent, side-chain protection of the histidine (e.g., with a trityl or tosyl group) may be necessary for complex syntheses.

Self-Validating Systems: Analytical Characterization

To ensure the integrity of the synthesized peptide, a battery of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to monitor the progress of the reaction. Chiral HPLC can be used to determine the enantiomeric excess and detect any racemization.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and confirm the formation of the peptide bond.

Safety and Handling Precautions

  • DCC is a potent skin sensitizer and allergen. Always handle DCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

  • HOBt is potentially explosive in its anhydrous form. Handle with care and avoid grinding or subjecting it to shock.[3]

  • Always consult the Safety Data Sheet (SDS) for all reagents before use. [14]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The activation of Z-DL-His-OH with DCC/HOBt is a robust and widely applicable method for the incorporation of histidine into peptide chains. By understanding the underlying mechanism, carefully controlling reaction conditions, and employing rigorous purification and analytical techniques, researchers can achieve high yields of pure, stereochemically defined peptides. This guide provides the foundational knowledge and practical steps to successfully navigate this critical reaction in the pursuit of novel therapeutics and research tools.

References

  • Vertex AI Search. (2023).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt).
  • Vertex AI Search. (2023).
  • RSC Publishing. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • ResearchGate. (2017). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?.
  • Chemistry Stack Exchange. (2021). HOBt and DCC in the synthesis of peptides.
  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Aapptec Peptides. Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • National Institutes of Health. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchG
  • Vertex AI Search. (2023).
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Books Gateway. (2007).
  • Delgado Community College. Employee Safety Rules and Responsibilities.
  • University of Rochester, Department of Chemistry. Workup: DCC Coupling.
  • Dutchess Community College. (2023). Dutchess Community College Chemical Hygiene Plan.

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Application Notes and Protocols for the Cleavage of the Z-Group from a Histidine Residue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of the Z-Group in Histidine Protection

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for the imidazole side chain of histidine in peptide synthesis and other organic chemistry applications. Its popularity stems from its relative stability under a range of reaction conditions and the variety of methods available for its removal. The imidazole ring of histidine presents a unique set of challenges due to its nucleophilic and basic nature, which can lead to side reactions during peptide synthesis and deprotection if not properly managed. The Z-group effectively masks the imidazole nitrogen, preventing these unwanted reactions and minimizing the risk of racemization at the adjacent chiral center.

This guide provides a comprehensive overview of the primary methods for the cleavage of the Z-group from the imidazole moiety of a histidine residue. We will delve into the mechanistic underpinnings of each technique, provide detailed, field-tested protocols, and offer insights into the selection of the most appropriate method based on the specific molecular context and desired outcome.

Core Cleavage Methodologies: A Comparative Overview

The selection of a deprotection strategy for Z-histidine is dictated by the overall synthetic scheme, particularly the presence of other protecting groups and sensitive functionalities within the molecule. The two principal methods for Z-group cleavage are catalytic hydrogenation and acidolysis. A third, less common but potentially useful method involves the use of low-carbon alcohols.

Data Summary: Comparing Z-Group Cleavage Conditions for Histidine
Method Primary Reagents Typical Reaction Time Temperature Key Advantages Potential Drawbacks & Side Reactions
Catalytic Hydrogenation H₂, Pd/C catalyst1-16 hoursRoom TemperatureMild, neutral conditions; high yielding.Potential for catalyst poisoning by sulfur-containing residues; may reduce other functional groups (e.g., alkynes, alkenes).
Catalytic Transfer Hydrogenation Formic acid, ammonium formate, cyclohexene, or 1,4-cyclohexadiene as H-donor; Pd/C catalyst30 minutes - 4 hoursRoom TemperatureRapid, avoids use of gaseous H₂; generally mild.[1][2][3]Potential for incomplete reaction; choice of hydrogen donor is critical.[1][4]
Acidolysis (Strong Acid) HBr in Acetic Acid1-4 hoursRoom TemperatureEffective and rapid.Harsh conditions; can cleave other acid-labile protecting groups (e.g., Boc); potential for side reactions with sensitive residues like tryptophan.[5]
Acidolysis (Moderate Acid) Trifluoroacetic Acid (TFA)1-2 hoursRoom TemperatureCommonly used in solid-phase peptide synthesis; effective for simultaneous deprotection of other acid-labile groups.[6][7]Can lead to side reactions if scavengers are not used; may not be suitable for all substrates.[8][9]
Alcohol-Mediated Cleavage Methanol, EthanolHours to daysRoom TemperatureMild and selective for certain heterocyclic compounds.[10]Limited scope, primarily demonstrated for N-Cbz protected imidazoles and pyrazoles, may not be universally applicable to complex peptides.[10]

Experimental Protocols and Mechanistic Insights

Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone method for Z-group deprotection due to its mild and highly efficient nature. The reaction proceeds on the surface of a palladium catalyst, where the Z-group is cleaved to toluene and carbon dioxide, liberating the free imidazole.

G cluster_0 Catalytic Cycle Z_His Z-Histidine Adsorbed_Z_His Adsorbed Z-Histidine Z_His->Adsorbed_Z_His Adsorption Pd_Surface Pd Catalyst Surface Adsorbed_H Adsorbed H• Pd_Surface->Adsorbed_H H2 H₂ Gas H2->Pd_Surface Adsorption & Dissociation Intermediate Reaction Intermediate Adsorbed_H->Intermediate Adsorbed_Z_His->Intermediate Hydrogenolysis Deprotected_His Deprotected Histidine Intermediate->Deprotected_His Product Release Toluene Toluene Intermediate->Toluene CO2 CO₂ Intermediate->CO2

Caption: Catalytic hydrogenation workflow for Z-group cleavage.

  • Preparation: Dissolve the Z-protected histidine-containing compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen gas.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed by crystallization or chromatography if necessary.

  • Solvent Choice: Methanol is a common choice due to its ability to dissolve a wide range of peptides and its compatibility with the hydrogenation process. The addition of a small amount of acetic acid can sometimes accelerate the reaction by ensuring the imidazole nitrogen is protonated, which can prevent coordination with the palladium catalyst.

  • Catalyst Activity: The activity of the Pd/C catalyst can vary. It is crucial to use a fresh, high-quality catalyst. If the reaction is sluggish, it may be due to catalyst poisoning, often by sulfur-containing amino acids like methionine or cysteine if present in the peptide.[11] In such cases, using a larger amount of catalyst or a different type of catalyst (e.g., palladium hydroxide on carbon, Pearlman's catalyst) may be beneficial.

Catalytic Transfer Hydrogenation

This variation of catalytic hydrogenation avoids the need for gaseous hydrogen by using a hydrogen donor molecule in the presence of a palladium catalyst.[1][2] This method is often faster and can be more convenient for small-scale reactions.[3]

G Start Start: Z-Histidine Substrate Reaction_Vessel Reaction Vessel (Solvent, Pd/C Catalyst) Start->Reaction_Vessel H_Donor Add Hydrogen Donor (e.g., Formic Acid) Reaction_Vessel->H_Donor Stir Stir at Room Temperature H_Donor->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Filter Filter to Remove Catalyst Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product End: Deprotected Histidine Concentrate->Product

Caption: Experimental workflow for transfer hydrogenation.

  • Preparation: Dissolve the Z-protected histidine-containing compound in methanol.

  • Catalyst Addition: Add 10% Pd/C catalyst.

  • Hydrogen Donor: Add formic acid as the hydrogen donor.[1][10] The amount can vary, but a significant excess is typically used.

  • Reaction: Stir the mixture at room temperature and monitor its progress.

  • Work-up and Isolation: Follow the same filtration and concentration steps as in the standard catalytic hydrogenation protocol.

  • Hydrogen Donor Selection: Formic acid is a convenient and effective hydrogen donor.[1] Other donors like ammonium formate, cyclohexene, and 1,4-cyclohexadiene can also be used.[1][2][3] The choice of donor can influence the reaction rate and selectivity.

  • Orthogonality: Transfer hydrogenation can sometimes offer better orthogonality with other protecting groups compared to standard hydrogenation, although this is substrate-dependent.[12][13]

Acidolysis

Acid-mediated cleavage is a robust method for Z-group removal, particularly in solid-phase peptide synthesis where it can be performed concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.

G cluster_1 Acid-Catalyzed Cleavage Z_His Z-Histidine Protonated_Z_His Protonated Intermediate Z_His->Protonated_Z_His Protonation H_plus H⁺ (from acid) H_plus->Protonated_Z_His Carbocation Benzyl Cation Protonated_Z_His->Carbocation Cleavage Carbamic_Acid Unstable Carbamic Acid Protonated_Z_His->Carbamic_Acid Deprotected_His Deprotected Histidine Carbamic_Acid->Deprotected_His Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Acidolysis mechanism for Z-group removal.

  • Preparation: Dissolve the Z-protected compound in glacial acetic acid.

  • Reagent Addition: Add a solution of 33% hydrogen bromide in acetic acid at room temperature.

  • Reaction: Stir the mixture and monitor the reaction. The deprotection is often rapid.

  • Work-up: Precipitate the product by adding cold diethyl ether.

  • Isolation: Collect the precipitate by filtration, wash with ether, and dry under vacuum.

  • Preparation: For solid-phase synthesis, swell the resin-bound peptide in dichloromethane (DCM).

  • Cleavage Cocktail: Prepare a cleavage cocktail, typically containing TFA and scavengers. A common mixture for peptides without highly sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[8]

  • Reaction: Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.

  • Work-up: Filter the resin and collect the filtrate. Precipitate the peptide with cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Scavengers are Crucial: During acidolysis, the benzyl cation and other reactive species are generated. These can alkylate sensitive residues like tryptophan and methionine. Scavengers such as triisopropylsilane (TIS), water, and thioanisole are added to trap these reactive intermediates.[8][9] The choice of scavenger cocktail is critical and depends on the amino acid composition of the peptide.[8]

  • Histidine's Imidazole Ring: The basic nature of the imidazole ring can neutralize some of the acid, potentially requiring a larger excess of the acidic reagent. However, protonation of the imidazole is generally not detrimental to the cleavage reaction.

  • Side Reactions with Other Protecting Groups: A significant consideration for acidolysis is its compatibility with other protecting groups. Strong acids like HBr in acetic acid will cleave t-butyl-based protecting groups (e.g., Boc). TFA is also used for this purpose. This lack of orthogonality must be factored into the overall synthetic strategy.[14]

Troubleshooting and Special Considerations

  • Incomplete Cleavage: If hydrogenation is incomplete, consider increasing the reaction time, adding more catalyst, or checking the quality of the hydrogen source. For acidolysis, ensure a sufficient excess of acid is used.

  • Side Reactions: The appearance of unexpected byproducts should prompt a review of the chosen deprotection method and the need for scavengers. For example, the use of certain older protecting groups for histidine, like benzyloxymethyl (Bom), can generate formaldehyde during HF cleavage, leading to side reactions that can be mitigated by formaldehyde scavengers.[15]

  • Orthogonal Strategies: In complex syntheses, employing an orthogonal protection strategy is key. The Z-group, being labile to both hydrogenation and strong acid, can be selectively removed in the presence of groups that are stable to these conditions, such as Fmoc (removed by base) or Alloc (removed by palladium(0) catalysis).[12][16]

Conclusion

The cleavage of the Z-group from a histidine residue is a well-established transformation with several reliable methods at the disposal of the modern chemist. The choice between catalytic hydrogenation and acidolysis should be made based on a careful analysis of the substrate's other functional groups and the desired orthogonality of the synthetic route. By understanding the underlying mechanisms and adhering to optimized protocols, researchers can achieve efficient and clean deprotection of the histidine imidazole, paving the way for the successful synthesis of complex peptides and other molecules.

References

  • Gowda, D., & Abiraj, K. (2006). Heterogeneous catalytic transfer hydrogenation in peptide synthesis. Letters in Peptide Science.
  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-492.
  • Bieg, T., & Szeja, W. (1985).
  • Almaliti, J., Alhindy, M., Yoon, M. C., Hook, V., Molinski, T. F., O'Donoghue, A. J., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(4), 3997–4003.
  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • Sivanandaiah, K. M., & Anantharamaiah, G. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.
  • Barrett, G. C., & Elmore, D. T. (1998). 1.2 Deprotection: The Concept of Orthogonal Sets. In Amino Acids and Peptides. Cambridge University Press.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. Sciencemadness.org.
  • BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides with a C-terminal His-NH2.
  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • Wellner, D., & Horecker, B. L. (1991).
  • Fields, G. B., & Noble, R. L. (1990). TFA Cleavage Strategy for Mitigation of S-t-Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Request PDF.
  • Lipshutz, B. H., & Ghorai, S. (2017).
  • Wysocki, V. H., Tsaprailis, G., Smith, L. L., & Breci, L. A. (2004).
  • Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Mitchell, A. R., & Kent, S. B. (1990). Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride. PubMed.
  • AAPPTec. (n.d.).
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Fields, G. B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Methods in Molecular Biology (Vol. 35, pp. 17-29). Humana Press.
  • Wang, Z., et al. (2020). a) Reaction pathway of histidine imidazole groups with an excess of DEPC.
  • Fiori, S., et al. (2010).
  • Konfino, et al. (2009). US Patent 7,495,072 B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid.
  • Itoh, M. (1973).

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The Strategic Application of Z-DL-His-OH in Therapeutic Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of Histidine and the Strategic Choice of a Racemic Precursor

Histidine is a uniquely versatile amino acid, playing critical roles in the biological activity of many therapeutic peptides.[1] Its imidazole side chain can act as a proton donor or acceptor at physiological pH, participate in metal ion coordination, and form key hydrogen bonds, often residing within the active sites of enzymes and peptide hormones.[1][2] In the synthesis of peptide drugs, particularly analogues of Gonadotropin-Releasing Hormone (GnRH), the stereochemistry of the constituent amino acids is paramount to their efficacy, stability, and receptor-binding affinity.[3]

This guide delves into the specific application of N-α-Carbobenzyloxy-DL-histidine (Z-DL-His-OH), a racemic mixture of the D- and L-enantiomers of Z-protected histidine, in the synthesis of therapeutic peptides. While the use of enantiomerically pure starting materials is the standard in modern peptide synthesis, there are distinct economic and strategic scenarios where beginning with a racemic mixture like Z-DL-His-OH is a viable and calculated approach.[4][5] This is particularly relevant in the production of certain GnRH agonists where a D-amino acid is ultimately required at a specific position to enhance resistance to enzymatic degradation.[3]

The core principle of this strategy is the non-stereospecific incorporation of the racemic histidine, which generates a mixture of peptide diastereomers. These diastereomers, having different physical properties, can then be efficiently separated in a subsequent purification step.[6] This document provides a comprehensive overview of the causality behind this experimental choice, detailed protocols for its execution, and the necessary analytical techniques to ensure the purity and identity of the final therapeutic peptide.

Core Chemical Properties of Z-DL-His-OH

Z-DL-His-OH is a derivative of histidine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is stable under the basic conditions used for Fmoc deprotection but can be readily removed by hydrogenolysis or strong acids, making it suitable for specific synthetic strategies.

PropertyValue
IUPAC Name (2RS)-2-(phenylmethoxycarbonylamino)-3-(1H-imidazol-4-yl)propanoic acid
Synonyms Cbz-DL-His-OH, N-Carbobenzyloxy-DL-histidine
Molecular Formula C₁₄H₁₅N₃O₄
Molecular Weight 289.29 g/mol
Appearance White to off-white crystalline powder
Key Features Contains both D- and L-isomers; Z-group provides stable α-amino protection.

Application in the Synthesis of GnRH Agonists: The Case of Leuprolide

A prime example of the strategic use of a racemic histidine precursor is in the synthesis of GnRH agonists like Leuprolide. The sequence of Leuprolide is pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt. While the histidine at position 2 is the L-enantiomer, this example illustrates a common industrial challenge where D-amino acids are required. A similar strategy can be applied if a D-His were required. The synthesis using Z-DL-His-OH would proceed, creating two primary diastereomeric nonapeptides:

  • pGlu-L-His -Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt (Desired Product - Leuprolide)

  • pGlu-D-His -Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt (Diastereomeric Impurity)

The rationale for this approach is often economic; racemic starting materials can be significantly less expensive than their enantiopure counterparts. The success of this strategy hinges on a robust and scalable method for separating the final diastereomers.[6][7]

Workflow for Therapeutic Peptide Synthesis Using Z-DL-His-OH

The overall process can be visualized as a multi-stage workflow, beginning with solid-phase peptide synthesis (SPPS) and culminating in the purification of the desired diastereomer.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Isolation Resin 1. Resin Swelling & Fmoc-Proline Loading Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling_Arg 3. Coupling of Fmoc-Arg(Pbf)-OH Deprotection1->Coupling_Arg Chain_Elongation 4. Stepwise Chain Elongation (Residues 9 to 3) Coupling_Arg->Chain_Elongation Coupling_His 5. Coupling of Z-DL-His-OH Chain_Elongation->Coupling_His Chain_Completion 6. Completion of Synthesis (pGlu Coupling) Coupling_His->Chain_Completion Cleavage 7. Cleavage from Resin & Side-Chain Deprotection Chain_Completion->Cleavage Crude_Precipitation 8. Precipitation & Isolation of Crude Diastereomeric Mixture Cleavage->Crude_Precipitation HPLC_Separation 9. Preparative RP-HPLC Diastereomer Separation Crude_Precipitation->HPLC_Separation Lyophilization 10. Lyophilization of Pure L-His Peptide HPLC_Separation->Lyophilization

Caption: General workflow for synthesizing a GnRH analog using Z-DL-His-OH.

Detailed Experimental Protocols

The following protocols are based on established solid-phase peptide synthesis (SPPS) methodologies and are adapted for the specific use of Z-DL-His-OH.[8][9]

Part 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a protected nonapeptide on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Materials and Reagents:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, etc.)

  • Z-DL-His-OH

  • Pyroglutamic acid (pGlu)

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol (HPLC grade)

  • Kaiser Test Kit

Protocol:

  • Resin Preparation:

    • Place 1.0 g of Rink Amide resin in a SPPS reaction vessel.

    • Swell the resin in DMF for 1 hour, then wash with DMF (3x) and DCM (3x).

  • Fmoc Deprotection of Resin:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-Pro-OH):

    • In a separate vial, dissolve Fmoc-Pro-OH (3 equivalents relative to resin substitution), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin-negative, yellow beads).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation Cycle (for each subsequent amino acid):

    • Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x) and DCM (3x).

    • Coupling: Activate the next Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH) as described in step 3 and couple to the resin for 2 hours.

    • Confirmation & Wash: Perform a Kaiser test and wash as in step 3.

    • Repeat this cycle for all amino acids in the sequence up to the histidine position.

  • Incorporation of Z-DL-His-OH:

    • Following the deprotection of the N-terminus of the growing peptide chain, prepare the activation mixture for Z-DL-His-OH using the same equivalents as in step 3.

    • Crucial Note: Histidine is prone to racemization during activation.[10] While using a racemic mixture intentionally, it is still good practice to minimize additional racemization by ensuring efficient and rapid coupling. The use of HOBt as an additive helps to suppress this side reaction.[11]

    • Couple Z-DL-His-OH for 2-4 hours, monitoring completion with the Kaiser test.

  • Completion of the Synthesis:

    • Continue the chain elongation cycles for the remaining amino acids.

    • For the final N-terminal pGlu residue, use pyroglutamic acid directly in the coupling step.

Part 2: Cleavage and Global Deprotection

This step releases the peptide from the solid support and removes all side-chain protecting groups, including the Z-group from histidine.

Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold Diethyl Ether

Protocol:

  • Wash the final peptidyl-resin with DCM (5x) and dry under vacuum for at least 1 hour.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether (2x).

  • Dry the crude peptide mixture (containing both diastereomers) under vacuum.

Part 3: Purification by Preparative RP-HPLC

This is the most critical step in the strategy, where the two diastereomers are separated. Diastereomers have different three-dimensional structures, which results in slightly different hydrophobicities, allowing for their separation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7]

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide mixture in a minimal amount of Mobile Phase A, potentially with a small amount of acetonitrile or acetic acid to aid solubility. Filter through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): First, optimize the separation on an analytical C18 column. A shallow gradient is typically required to resolve the closely eluting diastereomers.

  • Preparative Separation:

    • Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide.

    • Run a shallow linear gradient, for example, from 5% to 45% Mobile Phase B over 60-90 minutes. The exact gradient will depend on the peptide sequence and the analytical optimization.

    • Monitor the elution profile at 220 nm and 280 nm. The two diastereomers should appear as two distinct, closely eluting peaks.

    • Collect fractions across the eluting peaks.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to identify those containing the pure desired diastereomer (in this case, the L-His containing Leuprolide).

  • Pooling and Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a fluffy white powder.

ParameterTypical Value/ConditionRationale
Column C18, 5-10 µm particle sizeStandard for peptide purification based on hydrophobicity.
Mobile Phase Water/Acetonitrile with 0.1% TFATFA acts as an ion-pairing agent, improving peak shape.
Gradient Slope 0.5 - 1.0% B/minuteA shallow gradient is crucial for resolving closely related species like diastereomers.[7]
Detection 220 nm (peptide bond), 280 nm (Trp, Tyr)Dual wavelength detection aids in peak identification.
Purity Target >98%Standard requirement for therapeutic-grade peptides.

Mechanism of Action: The GnRH Signaling Pathway

The synthesized GnRH agonist (e.g., Leuprolide) exerts its therapeutic effect by interacting with the GnRH receptor (GnRHR) on pituitary gonadotrope cells.[12] Initially, this binding stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, the enhanced stability of the synthetic agonist leads to continuous receptor stimulation, which ultimately causes receptor downregulation and desensitization. This paradoxical effect leads to a profound suppression of gonadotropin release, thereby reducing the production of testosterone in men and estrogen in women.[13]

GnRH_Pathway GnRH GnRH Agonist (e.g., Leuprolide) GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds Downregulation Prolonged Stimulation: Receptor Downregulation & Desensitization GnRH->Downregulation Leads to Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates MAPK MAPK Cascade (ERK, JNK) PKC->MAPK Activates Transcription Gene Transcription (LHβ, FSHβ) MAPK->Transcription Phosphorylates Transcription Factors Release LH & FSH Synthesis & Release Transcription->Release Downregulation->GnRHR Inhibits Signaling

Caption: Simplified GnRH receptor signaling pathway in pituitary gonadotropes.[1][14]

Conclusion: A Self-Validating System for Peptide Production

The use of Z-DL-His-OH in therapeutic peptide synthesis represents a calculated, process-driven decision rather than a compromise on quality. The entire workflow is a self-validating system. The initial economic advantage of using a racemic precursor is balanced by the investment in a robust purification methodology. The critical validation step is the analytical and preparative RP-HPLC, which must demonstrate baseline separation of the target diastereomer from its undesired counterpart.[6] The final lyophilized product, when subjected to chiral amino acid analysis and mass spectrometry, must be indistinguishable from a peptide synthesized using an enantiomerically pure starting material, confirming the success of the strategy.[15] This approach underscores a deep understanding of peptide chemistry, where strategic planning and powerful purification technologies converge to produce high-purity therapeutic agents in an economically viable manner.

References

  • Chen, Y., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 878(28), 2855-2860. Available at: [Link]

  • MarketsandMarkets. (2024). Why Is the Peptide Synthesis Market Gaining Strategic Relevance for Pharma and Biotech Leaders? Available at: [Link]

  • Fridkin, M., et al. (2001). Design, synthesis, and evaluation of a long-acting, potent analogue of gonadotropin-releasing hormone. Journal of Medicinal Chemistry, 44(4), 469-477. Available at: [Link]

  • Hsiao, T. Y., & Lee, S. W. (2015). Process for the preparation of leuprolide and its pharmaceutically acceptable salts. U.S. Patent Application Publication No. US 2015/0166602 A1.
  • KEGG. (n.d.). GnRH signaling pathway. KEGG PATHWAY Database. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 536, 3-33. Available at: [Link]

  • Chamson-Reig, A., et al. (2003). Gonadotropin-Releasing Hormone Signaling Pathways in an Experimental Ovarian Tumor. Endocrinology, 144(7), 2957–2966. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (1996). HPLC analysis and purification of peptides. Methods in Enzymology, 271, 3-45. Available at: [Link]

  • Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • Hassanein, E. M., et al. (2024). Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization. Animals, 14(10), 1473. Available at: [Link]

  • Strege, M. A., & Che, Y. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. Available at: [Link]

  • ResearchGate. (n.d.). Signaling pathways activated by gonadotropin-releasing hormone receptor... [Diagram]. Available at: [Link]

  • ResearchGate. (2024). Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization. Available at: [Link]

  • ResearchGate. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Available at: [Link]

  • World Pharmaceutical Frontiers. (2023). A green future for peptides. Available at: [Link]

  • Vandara, F., et al. (2018). Development And Validation Of Stability Indicating Hplc Method For Estimation Of Leuprolide Acetate In Its Parenteral Dosage. Neliti. Available at: [Link]

  • ResearchGate. (n.d.). Peptide Diastereomers, Separation of. Available at: [Link]

  • Wikipedia. (n.d.). Gonadotropin-releasing hormone. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Gonadotropin Releasing Hormone (GnRH) Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

  • Park, K. (2018). Reverse Engineering the 1-Month Lupron Depot®. Journal of Controlled Release, 287, 18-28. Available at: [Link]

  • Pharmaceutical Technology. (2024). Innovation In Generics: Increased Efficiency Through Peptide API Synthesis Expertise. Available at: [Link]

  • Lund, M. D., & Hansen, P. R. (2012). Preparative RP-HPLC Method For Purifying Peptides. U.S. Patent Application Publication No. US 2012/0322976 A1.
  • CAT GmbH & Co. (n.d.). Determination of optical purity of amino acids amino acid derivatives and peptides. Available at: [Link]

  • Kumar, L., et al. (2024). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. MDPI. Available at: [Link]

  • Strategic Market Research. (2024). Peptide Synthesis Market Size, Trends & Forecast 2024–2030. Available at: [Link]

  • Lu, Z. L., et al. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in Endocrinology, 8, 255. Available at: [Link]

  • Che, Y., & Strege, M. A. (2023). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry, 95(11), 4847-4854. Available at: [Link]

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  • Sharma, A., et al. (2023). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. Medicinal Research Reviews, 43(1), 107-160. Available at: [Link]

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Introduction: The Unique Challenge of Histidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Selecting Coupling Reagents for Z-DL-His-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the formation of an amide bond is the fundamental reaction.[1] This process involves the activation of a carboxylic acid group on one amino acid to facilitate its reaction with the amino group of another.[1][2] While seemingly straightforward, the choice of coupling reagent—the molecule that performs this activation—is critical for the success of the synthesis, dictating yield, purity, and the preservation of stereochemical integrity.[1]

The amino acid histidine presents a unique set of challenges. Its imidazole side chain is nucleophilic and can participate in unwanted side reactions.[3] Furthermore, histidine is one of the amino acids most prone to racemization during the activation step.[4][5][6] This guide focuses on Z-DL-His-OH, a racemic histidine derivative with its α-amino group protected by the benzyloxycarbonyl (Z) group. While the starting material is a racemic mixture, understanding the principles of racemization suppression is paramount for any peptide chemist, as these principles apply universally when coupling this residue to other chiral molecules. This document provides a detailed analysis of common coupling reagents, their mechanisms, and field-tested protocols to guide the researcher in making an informed selection for coupling Z-DL-His-OH.

Physicochemical Properties of Z-DL-His-OH

A summary of the key physicochemical properties of Z-DL-His-OH is presented below for easy reference.

PropertyValue
Synonyms Nα-Carbobenzyloxy-DL-histidine, Nα-Z-DL-Histidine
CAS Number 14997-58-1[7]
Molecular Formula C₁₄H₁₅N₃O₄[7]
Molecular Weight 289.29 g/mol [7]
Appearance White to off-white crystalline powder
Solubility Soluble in aqueous base, limited solubility in water, soluble in some organic solvents like DMSO and DMF.
Melting Point ~168 °C (decomposes)[7]

Core Challenges in Coupling Histidine Derivatives

Two primary challenges dominate the coupling of histidine residues: side-chain reactivity and a high propensity for racemization.

Imidazole Side-Chain Reactivity

The imidazole ring of histidine contains two nitrogen atoms, denoted pros (π) and tele (τ).[8] The π-nitrogen, in particular, has a lone pair of electrons that can act as an intramolecular base or a nucleophile.[3][6] During the coupling reaction, if the side chain is unprotected (as in Z-DL-His-OH), it can react with the activated carboxyl group. This can lead to temporary acylation of the imidazole ring, which consumes the activated amino acid and may require using excess reagents to drive the desired amide bond formation to completion.[3][9]

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern in peptide synthesis.[1] Histidine is especially susceptible to this side reaction.[4][5] The process is often facilitated by the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize to an aromatic oxazole, losing its chiral information.[1] The π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton and promoting this pathway.[3][10] While the Z-protecting group, being a urethane derivative, significantly reduces the risk of racemization compared to acyl protecting groups, the inherent tendency of histidine remains a critical factor in reagent selection.[1]

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent directly impacts the efficiency of the reaction and the extent of the side reactions discussed above. Modern peptide synthesis relies on several classes of reagents, each with distinct mechanisms, advantages, and drawbacks.

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantagesSuitability for Z-DL-His-OH
Carbodiimides DCC, DIC, EDCForms a highly reactive O-acylisourea intermediate. Often used with additives (HOBt, Oxyma) which form an active ester, reducing racemization.[1][11][12]Cost-effective, widely available. EDC and its urea byproduct are water-soluble, simplifying workup.[13][14]High risk of racemization without additives.[13] DCC byproduct is insoluble.[13] Can cause dehydration of Asn/Gln side chains.[1][13]Good (with additives). The combination of EDC/HOBt or DIC/HOBt is a classic and reliable method, offering a good balance of cost and performance.
Phosphonium Salts BOP, PyBOP, PyAOPIn the presence of a base, reacts with the carboxylic acid to form a benzotriazolyl (OBt) active ester.[15][16]High coupling efficiency, rapid reactions, and low racemization.[13][16] PyBOP is a safer alternative to BOP.[13][16]Higher cost than carbodiimides. Byproducts can sometimes be difficult to remove.Excellent. PyBOP is highly recommended for difficult couplings and for minimizing racemization, making it a strong choice for histidine derivatives.
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUReacts with the carboxylate to form an active ester (OBt, OAt, etc.).[1][12] HATU is based on HOAt, which is more reactive and better at suppressing racemization than HOBt.[13][17]Very fast and efficient.[13] Low racemization, especially with HATU.[13][18] COMU byproducts are water-soluble.[19]Highest cost. Can cause guanidinylation of the N-terminus if used in excess.[1]Excellent. HATU is considered one of the most effective reagents for suppressing histidine racemization and achieving high yields in difficult couplings.[13][18]

Mechanistic Pathways and Visualizations

Understanding the reaction mechanism is key to troubleshooting and optimizing protocols. Below are simplified diagrams for three common and recommended coupling strategies.

EDC/HOBt Coupling Pathway

The carbodiimide (EDC) first activates the carboxylic acid to form an O-acylisourea. This highly reactive intermediate is prone to racemization. The additive, HOBt, rapidly intercepts it to form a more stable HOBt-ester, which then reacts with the amine with a significantly lower risk of racemization.[12]

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Z_His_COOH Z-His-COOH O_acylisourea O-acylisourea (Reactive Intermediate) Z_His_COOH->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester (Racemization Suppressed) O_acylisourea->HOBt_Ester + HOBt Racemization Racemized Product O_acylisourea->Racemization High Risk HOBt HOBt Peptide Z-His-CO-NH-R' (Peptide Bond) HOBt_Ester->Peptide + R'-NH2 Amine R'-NH2

Caption: EDC/HOBt mechanism showing racemization suppression via an active ester.

PyBOP Coupling Pathway

PyBOP-mediated coupling begins with the formation of a carboxylate anion by a base (like DIPEA). This anion then reacts with PyBOP to generate the OBt active ester, which subsequently couples with the amine.[15][16]

G Z_His_COOH Z-His-COOH Carboxylate Z-His-COO⁻ Z_His_COOH->Carboxylate + Base Base Base (DIPEA) HOBt_Ester OBt-Active Ester Carboxylate->HOBt_Ester + PyBOP PyBOP PyBOP Peptide Peptide Bond HOBt_Ester->Peptide + R'-NH2 Amine R'-NH2

Caption: PyBOP workflow for efficient formation of an OBt-active ester.

HATU Coupling Pathway

Similar to PyBOP, HATU requires a base to deprotonate the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The 7-aza-hydroxybenzotriazole (HOAt) leaving group is superior to HOBt in both its reactivity and its ability to suppress racemization.[17][20]

G Z_His_COOH Z-His-COOH Carboxylate Z-His-COO⁻ Z_His_COOH->Carboxylate + Base Base Base (DIPEA) HOAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->HOAt_Ester + HATU HATU HATU Peptide Peptide Bond HOAt_Ester->Peptide + R'-NH2 Amine R'-NH2

Caption: HATU mechanism showing the formation of a highly reactive OAt-ester.

Experimental Protocols

The following protocols are designed for solution-phase synthesis and provide a starting point for optimization. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.

Protocol 1: EDC/HOBt Mediated Coupling (Cost-Effective Method)

This protocol is a robust and economical choice for standard peptide couplings.

Materials:

  • Z-DL-His-OH

  • Amine component (e.g., an amino acid ester hydrochloride)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) if starting with an amine salt.

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Z-DL-His-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Amine Addition: Add the amine component (1.1 eq). If it is a hydrochloride salt, add DIPEA (1.1 eq) to neutralize it and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to minimize potential side reactions, including racemization.[1][14]

  • Activation: Add EDC·HCl (1.2 eq) to the cooled, stirring solution in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate or DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The aqueous washes help remove the water-soluble urea byproduct from EDC and any unreacted starting materials.[14] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude peptide by column chromatography on silica gel.

Protocol 2: HATU/DIPEA Mediated Coupling (High-Efficiency Method)

This protocol is recommended for challenging couplings where speed and suppression of racemization are critical.

Materials:

  • Z-DL-His-OH

  • Amine component

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Pre-activation (Optional but Recommended): a. In a flask, dissolve Z-DL-His-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.[21] b. Add DIPEA (2.0 eq) and stir the mixture at room temperature for 5-10 minutes. The solution may change color, indicating activation.

  • Coupling: a. In a separate flask, dissolve the amine component (1.1 eq) in a minimal amount of DMF. b. Add the pre-activated amino acid solution to the amine solution.

  • Alternative "In Situ" Activation: a. Dissolve Z-DL-His-OH (1.0 eq), HATU (1.0 eq), and the amine component (1.1 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. HATU couplings are typically much faster than carbodiimide methods.[13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete activation. 2. Deactivated coupling reagent (hydrolyzed). 3. Sterically hindered amine component.1. Increase reaction time or switch to a more powerful reagent like HATU. 2. Use fresh, high-quality anhydrous reagents and solvents. 3. Increase reaction temperature to 40-50 °C. Consider using PyAOP or PyBrOP for very difficult couplings.[13]
Presence of Unreacted Starting Material 1. Insufficient equivalents of coupling reagent. 2. Short reaction time. 3. Side-chain acylation consuming activated acid.1. Increase stoichiometry of the coupling reagent and activated amino acid to 1.5 equivalents. 2. Extend the reaction time and monitor by LC-MS. 3. Use a higher excess of reagents (1.5-2.0 eq) to compensate for consumption by the imidazole ring.
Formation of N-acylurea (with Carbodiimides) The O-acylisourea intermediate rearranged to a stable N-acylurea before reacting with the amine.1. Ensure the reaction is run at 0 °C initially. 2. Use an additive like HOBt or Oxyma, which rapidly converts the O-acylisourea to a less rearrangement-prone active ester.[1]
Guanidinylation of Amine (with Uronium Reagents) Excess HBTU/HATU reacting with the free N-terminal amine.1. Avoid a large excess of the coupling reagent. Use a slight excess of the carboxylic acid component relative to the coupling reagent.[1] 2. Pre-activate the acid for a short period before adding it to the amine.

Conclusion

The successful coupling of Z-DL-His-OH hinges on a careful strategy to mitigate the inherent reactivity of the histidine side chain and the general risk of racemization. For routine synthesis where cost is a consideration, EDC/HOBt provides a reliable and effective method, provided reaction conditions are carefully controlled. For more challenging syntheses, or where the highest possible yield and purity are paramount, phosphonium and uronium reagents are superior. PyBOP offers an excellent combination of high efficiency and a better safety profile than its predecessor, BOP. For the most demanding applications, HATU stands out as the reagent of choice, offering rapid reaction times and the most effective suppression of racemization. By understanding the mechanisms behind these reagents and following robust, field-proven protocols, researchers can confidently incorporate Z-DL-His-OH into complex molecules, advancing the frontiers of chemical biology and drug discovery.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Piechura, K., et al. (2018). Coupling step during synthesis of peptides containing Histidine residue? ResearchGate. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761–779. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • NCERT. (2025-26). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. [Link]

  • Wang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2139–2151. [Link]

  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. The Journal of Organic Chemistry, 46(15), 3072–3075. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Pedone, C., et al. (2010). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. PMC. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (Z)-α,β-dehydro-histidine (ΔZ His). [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 472-473. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

Sources

Application Notes and Protocols for the Deprotection of Z-Protected Peptides using HBr/AcOH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Z-Group and the Role of HBr/AcOH in Peptide Synthesis

The benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a landmark development that established the foundation of modern solution-phase peptide synthesis.[1] Its stability under a range of conditions, coupled with its selective removal, has made it an indispensable tool for chemists for decades. While catalytic hydrogenation is a common method for Z-group cleavage, it is not always suitable for peptides containing sensitive functional groups, such as those with sulfur-containing amino acids or other reducible moieties.[2] In such cases, acid-mediated deprotection with hydrogen bromide in acetic acid (HBr/AcOH) offers a robust and effective alternative.[1][2]

This guide provides a comprehensive overview of the deprotection of Z-protected peptides using HBr/AcOH, detailing the underlying mechanism, a step-by-step protocol, potential side reactions, and critical safety considerations.

The Mechanism of Z-Group Deprotection with HBr/AcOH

The cleavage of the Z-group by HBr/AcOH proceeds through an acid-catalyzed SN1-type mechanism. The reaction is initiated by the protonation of the carbamate oxygen by the strong acid, HBr. This is followed by the departure of the stable benzyl carbocation, which is subsequently trapped by a bromide ion to form benzyl bromide. The resulting unstable carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.

Z_Deprotection_Mechanism Mechanism of Z-Group Deprotection with HBr/AcOH Z_peptide Z-Protected Peptide (R-NH-Z) Protonated_Z Protonated Carbamate Z_peptide->Protonated_Z Carbamic_acid Carbamic Acid Intermediate Protonated_Z->Carbamic_acid - Benzyl Carbocation Benzyl_carbocation Benzyl Carbocation Protonated_Z->Benzyl_carbocation Free_amine Deprotected Peptide (R-NH3+) Carbamic_acid->Free_amine - CO2 CO2 Carbon Dioxide Carbamic_acid->CO2 Benzyl_bromide Benzyl Bromide Benzyl_carbocation->Benzyl_bromide + Br-

Caption: Mechanism of Z-Group Deprotection with HBr/AcOH.

Experimental Protocol: Deprotection of Z-Protected Peptides

This protocol provides a general procedure for the deprotection of a Z-protected peptide using a commercially available solution of 33% HBr in acetic acid.

Materials:

  • Z-protected peptide

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Centrifuge and centrifuge tubes (if necessary)

  • Schlenk line or nitrogen/argon inlet (optional, for moisture-sensitive peptides)

Safety Precautions:

Hydrogen bromide in acetic acid is highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5][6] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available in case of spills.

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid in a clean, dry round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath. While stirring, slowly add the 33% HBr/AcOH solution (typically 5-10 equivalents per Z-group). An exothermic reaction may occur.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from 30 minutes to a few hours, depending on the substrate.[2] Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Precipitation: Once the reaction is complete, precipitate the deprotected peptide hydrobromide salt by adding the reaction mixture dropwise to a stirred, large volume of cold, anhydrous diethyl ether.

    • Isolation: Collect the precipitated solid by filtration or centrifugation.

    • Washing: Wash the solid with several portions of anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.

    • Drying: Dry the resulting peptide hydrobromide salt under high vacuum.

Post-Cleavage Work-up:

The crude peptide hydrobromide salt can be further purified by techniques such as recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC). For many applications, the hydrobromide salt can be used directly in the next step or converted to the free amine by neutralization with a suitable base.

ParameterRecommended RangeRationale and Considerations
HBr/AcOH Concentration 30-33%Commercially available solutions are convenient and effective. In-house preparations are possible but require careful handling of HBr gas.[7]
Equivalents of HBr 5-10 per Z-groupA sufficient excess is required to drive the reaction to completion. The exact amount may need to be optimized for specific substrates.
Reaction Temperature 0°C to Room TemperatureInitial cooling is recommended during the addition of HBr/AcOH to control any exotherm. Most reactions proceed efficiently at room temperature.
Reaction Time 30 minutes - 4 hoursSubstrate dependent. Sterically hindered Z-groups or less reactive substrates may require longer reaction times.[2]
Solvent Glacial Acetic AcidThe reaction is typically performed in acetic acid, which is also the solvent for the HBr reagent.

Potential Side Reactions and Mitigation Strategies

While HBr/AcOH is a powerful deprotecting agent, several side reactions can occur, particularly with sensitive amino acid residues.

  • Aspartimide Formation: Peptides containing aspartic acid residues, especially Asp-Gly or Asp-Ser sequences, are prone to the formation of a stable five-membered aspartimide ring under acidic conditions. This can lead to a mixture of α- and β-aspartyl peptides upon ring-opening.[8]

  • Alkylation of Tryptophan: The indole side chain of tryptophan can be susceptible to alkylation by the benzyl carbocation intermediate. The use of scavengers can help to mitigate this side reaction.

  • Glutamic Acid Side Reactions: The γ-carboxyl group of glutamic acid can be protonated and dehydrated to form an acylium ion, which can lead to side products.[8]

  • Bromination: Free bromine, which can be present as an impurity in HBr/AcOH solutions, can lead to the bromination of sensitive residues like tyrosine.[9] Using high-purity HBr/AcOH or pre-treating the reagent with a bromine scavenger like phenol can minimize this issue.[9]

Side_Reactions Potential Side Reactions with HBr/AcOH Z_Peptide Z-Protected Peptide Deprotected_Peptide Desired Deprotected Peptide Z_Peptide->Deprotected_Peptide HBr/AcOH (Main Reaction) Aspartimide Aspartimide Formation (Asp-X sequences) Z_Peptide->Aspartimide HBr/AcOH Alkylated_Trp Alkylated Tryptophan Z_Peptide->Alkylated_Trp HBr/AcOH Brominated_Tyr Brominated Tyrosine Z_Peptide->Brominated_Tyr HBr/AcOH (+ free Br2) Glu_Side_Products Glutamic Acid Side Products Z_Peptide->Glu_Side_Products HBr/AcOH

Caption: Potential Side Reactions during Z-Group Deprotection with HBr/AcOH.

Conclusion

The deprotection of Z-protected peptides using HBr/AcOH remains a valuable and widely used method in peptide chemistry, particularly when hydrogenation is not a viable option.[1][2] A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and awareness of potential side reactions are crucial for achieving high yields of the desired deprotected peptide. By following the guidelines outlined in this application note, researchers can confidently and safely employ this classic yet powerful transformation in their synthetic endeavors.

References

  • Sdfine. hydrobromic acid 33% soln. in glacial acetic acid - Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. HYDROBROMIC ACID SOLUTION IN GLACIAL ACETIC ACID APPROX. 33% - Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. Peptide synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2013-05-11). Preperation of HBr in acetic acid. Retrieved from [Link]

  • Ben-Ishai, D. (1953). THE USE OF HYDROGEN BROMIDE IN ACETIC ACID FOR THE REMOVAL OF CARBOBENZOXY GROUPS AND BENZYL ESTERS OF PEPTIDE DERIVATIVES. The Journal of Organic Chemistry, 19(1), 62-64. Retrieved from [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. Retrieved from [Link]

  • Google Patents. US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid.

Sources

monitoring the coupling reaction of Z-DL-His-OH by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Performance Liquid Chromatography (HPLC) for In-Process Monitoring of Z-DL-His-OH Coupling Reactions in Peptide Synthesis

Executive Summary

In the synthesis of complex peptides, the precise and efficient formation of each peptide bond is paramount to the success of the overall process. The coupling of protected amino acids, such as N-α-Carbobenzoxy-DL-histidine (Z-DL-His-OH), presents unique challenges, including the potential for racemization and other side reactions associated with the imidazole side chain.[1] Consequently, real-time, in-process monitoring is not a luxury but a necessity for process optimization, yield maximization, and impurity control. This application note provides a comprehensive, field-proven protocol for monitoring the progress of Z-DL-His-OH coupling reactions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causality behind the methodological choices, from sample preparation to chromatographic conditions and data interpretation, providing researchers and process chemists with a robust tool to gain critical insights into their reaction kinetics.

The Rationale: Why HPLC is the Gold Standard for Monitoring Peptide Couplings

Peptide coupling is a dynamic process where starting materials are converted into products via activated intermediates.[2] The goal is to drive the reaction to completion, minimizing residual starting materials and the formation of byproducts. RP-HPLC is exceptionally well-suited for this task because it separates molecules based on their relative hydrophobicity.[3]

In a typical Z-DL-His-OH coupling reaction, the key components have distinct polarities:

  • Z-DL-His-OH (Starting Material): A moderately hydrophobic molecule due to the benzyloxycarbonyl (Z) group.

  • Activated Intermediate (e.g., O-acylisourea ester): A transient, highly reactive, and typically more hydrophobic species.

  • Coupled Peptide Product: The hydrophobicity will be significantly different from the starting material, depending on the coupling partner.

  • Coupling Reagent Byproducts (e.g., DCU, HOBt): These have their own unique polarities and can be tracked simultaneously.[4]

By resolving these components chromatographically, HPLC provides a quantitative snapshot of the reaction mixture at any given time, allowing for precise determination of reaction completion and the impurity profile.

Materials and Methodology

Reagents and Equipment
  • Reagents:

    • Z-DL-His-OH (Starting Material Standard)

    • Acetonitrile (ACN), HPLC Grade or higher

    • Water, HPLC Grade (e.g., Milli-Q or equivalent)

    • Trifluoroacetic Acid (TFA), HPLC Grade

    • Reaction Quenching Agent (e.g., a primary amine like piperidine if quenching an activated ester, or water/acid for carbodiimide reactions)

    • Reaction solvents (e.g., DMF, NMP, DCM)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

    • RP-HPLC Column: C18 stationary phase, 3.5–5 µm particle size, 100–120 Å pore size, 4.6 x 150 mm (analytical scale).

    • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane).

    • Analytical balance, volumetric flasks, and pipettes.

Chromatographic Conditions

The following conditions have been optimized for the baseline separation of Z-DL-His-OH from its coupled product and common reaction byproducts.

ParameterRecommended SettingJustification
Mobile Phase A 0.1% (v/v) TFA in WaterTFA acts as an ion-pairing agent, sharpening the peaks of ionizable compounds like amino acids and peptides. It also protonates free silanols on the silica backbone of the column, reducing peak tailing.
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)ACN is a common organic modifier in RP-HPLC with excellent UV transparency and low viscosity. The TFA maintains consistent ion-pairing throughout the gradient.
Gradient Program 5% to 95% B over 15 minutes, followed by a 3-minute hold at 95% B and a 5-minute re-equilibration at 5% B.A broad gradient ensures elution of all components, from polar starting materials to potentially very hydrophobic products and byproducts. The program can be optimized (i.e., made shallower) to improve resolution once the product's retention time is known.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID analytical column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection Wavelength 220 nm and 254 nm220 nm allows for sensitive detection of the peptide backbone. 254 nm is optimal for detecting the aromatic Z-protecting group, providing an orthogonal detection wavelength for confirmation.
Injection Volume 10 µLA typical injection volume that avoids column overloading while providing a strong detector signal.

Experimental Protocols

Workflow Overview

The entire process, from reaction initiation to data analysis, follows a systematic workflow designed for reproducibility and accuracy.

HPLC_Workflow cluster_prep Phase 1: Reaction & Sampling cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Interpretation A 1. Initiate Coupling Reaction B 2. Withdraw Aliquot at Time (t) A->B Monitor Progress C 3. Quench Reaction Immediately B->C Freeze Kinetics D 4. Dilute & Filter Sample C->D Prepare for Injection E 5. Inject onto HPLC System D->E F 6. Acquire Chromatogram E->F G 7. Identify & Integrate Peaks F->G H 8. Calculate % Conversion G->H Quantitative Analysis

Caption: Workflow for HPLC monitoring of a coupling reaction.

Step-by-Step Protocol
  • Standard Preparation:

    • Accurately weigh and dissolve a small amount of Z-DL-His-OH in a suitable solvent (e.g., DMF or ACN/Water) to create a stock solution of approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using Mobile Phase A.

    • Inject this standard to determine the precise retention time (tR) of the starting material. This is a critical self-validation step.

  • Reaction Sampling and Quenching (Time Point Analysis):

    • At designated time points (e.g., t=0, 30 min, 1 hr, 2 hr), carefully withdraw a small, representative aliquot (e.g., 10-20 µL) from the vigorously stirred reaction mixture.

    • Crucial Step: Immediately quench the reaction by dispensing the aliquot into a prepared vial containing a quenching agent (e.g., 200 µL of 1% TFA in water). This instantly stops the reaction, ensuring the HPLC analysis reflects the true state of the reaction at that specific time.

  • Sample Preparation for HPLC:

    • Vortex the quenched sample mixture thoroughly.

    • If the concentration is high, perform a further dilution with Mobile Phase A to ensure the detector response is within the linear range. A final concentration of ~0.1 mg/mL is often suitable.

    • Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulate matter that could damage the column or instrument.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (5% B) until a stable baseline is achieved.

    • Inject the prepared standard(s) and time-point samples according to a pre-defined sequence.

    • Run the gradient method as detailed in Table 1.

Data Analysis and Interpretation

A successful HPLC separation will resolve the starting material, product, and major byproducts.

Chromatogram_Components cluster_hplc Separation by RP-HPLC ReactionMixture Reaction Mixture Components Start Z-DL-His-OH (Starting Material) ReactionMixture->Start Resolves into Intermediate Activated Intermediate (Transient) Start->Intermediate Product Coupled Peptide (Product) Intermediate->Product Byproduct Reagent Byproducts (e.g., DIU, HOBt) Product->Byproduct

Caption: Relationship of reaction components separated by HPLC.

  • Peak Identification:

    • The Z-DL-His-OH peak is identified by matching its retention time with the injected standard.

    • The product peak will be a new, significant peak whose area increases over time as the starting material peak area decreases. Its identity can be confirmed by LC-MS if available.[6][7]

    • Other peaks may correspond to coupling reagents (e.g., HOBt) or their byproducts (e.g., the urea from DIC).

  • Calculating Reaction Conversion: For in-process monitoring, a simple area percent calculation provides a rapid and effective measure of reaction progress.

    % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100

    This calculation assumes a similar UV response factor for the starting material and product at the chosen wavelength, which is a reasonable approximation for kinetic monitoring.

Method Validation Principles (ICH Q2(R1))

While a full validation is extensive, the principles outlined by the International Council for Harmonisation (ICH) ensure the method is trustworthy and fit for purpose.[8][9][10] For this application, the most critical parameters are:

  • Specificity: The method must demonstrate the ability to unequivocally assess the analyte in the presence of other components. This is confirmed by achieving baseline separation between the starting material, product, and known byproducts.

  • Linearity: Establishes that the detector response is proportional to the analyte concentration over a given range. This is essential for accurate quantification if required beyond simple percent conversion.

  • Precision (Repeatability): Demonstrates that the method yields consistent results for the same sample under the same conditions. This is assessed by performing multiple injections of the same sample and ensuring the relative standard deviation (RSD) of the peak areas is low (typically <2%).

  • Accuracy: The closeness of the test results to the true value. For reaction monitoring, this is less critical than precision and specificity but can be assessed using samples with known amounts of starting material and product.[8][9]

Conclusion

The RP-HPLC method detailed in this note provides a robust, reliable, and highly informative tool for the real-time monitoring of Z-DL-His-OH coupling reactions. By implementing this protocol, researchers and drug development professionals can gain precise control over their peptide synthesis processes, enabling data-driven decisions to optimize reaction conditions, troubleshoot incomplete conversions, and ultimately ensure the quality and yield of the final peptide product. This analytical rigor is a cornerstone of modern, efficient peptide manufacturing.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Poulsen, T. B., & Miller, S. J. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 31(10), 1366-1390. [Link]

  • Jana, S., & Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15998-16081. [Link]

  • Mondal, S., & Bera, J. K. (2019). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 131(1), 1-8. [Link]

  • Mullangi, O., et al. (2020). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. American Pharmaceutical Review. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 223-243. [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. [Link]

  • Scott, J. P., & Rychnovsky, S. D. (2013). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 52(41), 10944-10947. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Pérez-Temprano, M. H., & Maseras, F. (2020). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 10(15), 8494-8504. [Link]

  • Giraud, M., Cavelier, F., & Martinez, J. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Pharmaceutical Analysis, 1(1), 59-71. [Link]

  • Google Patents. (2012).
  • Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Fahy, J. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]

  • Chen, Y., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 928, 87-93. [Link]

  • Fekkes, D., et al. (1997). Plasma amino-acid determination by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 701(1), 1-9. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide for purity and impurities content by UHPLC. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Yang, H., et al. (2016). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 20(4), 795-802. [Link]

  • ResearchGate. (2021). Proper RP-HPLC workup following peptide synthesis?. [Link]

  • ResearchGate. (2004). Analytical Methods for Solid Phase Peptide Synthesis. [Link]

  • Gritti, F., & Guiochon, G. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 61, 14-25. [Link]

  • ICH. (n.d.). Q2 Analytical Validation. [Link]

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

Sources

Troubleshooting & Optimization

preventing racemization of histidine during peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis

Introduction: The Histidine Challenge in Peptide Synthesis

Histidine (His) is a unique amino acid, essential for the function of many peptides and proteins due to its imidazole side chain, which can act as a general acid-base catalyst near physiological pH. However, this same side chain presents a significant challenge during solid-phase peptide synthesis (SPPS): a high susceptibility to racemization during the coupling step. This guide provides an in-depth analysis of the mechanisms behind His racemization and offers field-proven troubleshooting strategies and protocols to maintain its stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism causing histidine to racemize during peptide coupling?

A1: The primary mechanism of histidine racemization is initiated by the activation of its carboxyl group for amide bond formation. The electron-rich imidazole side chain of the histidine residue plays a direct role in this process. The nitrogen at the π-position (N-π) of the imidazole ring can deprotonate the α-carbon, leading to the formation of a carbanion or an enolate intermediate. This planar intermediate can then be protonated from either side, resulting in a mixture of L- and D-isomers, thereby causing racemization. This process is particularly pronounced when using highly activating coupling reagents.

A second pathway involves the formation of a piperazine-2,5-dione (diketopiperazine) intermediate, especially with N-terminal His residues, which can also lead to racemization. However, the direct α-carbon deprotonation by the imidazole side chain is the more prevalent issue during the coupling of an activated His derivative.

RacemizationMechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway L_His L-Histidine (Activated) Activated_Intermediate Activated Ester (e.g., O-acylisourea) L_His->Activated_Intermediate Coupling Reagent Planar_Intermediate Planar Enolate/ Carbanion Intermediate Activated_Intermediate->Planar_Intermediate α-proton abstraction by Imidazole N-π L_His_Incorp L-Histidine (Incorporated) Activated_Intermediate->L_His_Incorp Direct Coupling (Desired Pathway) D_His D-Histidine (Incorporated) Planar_Intermediate->D_His Reprotonation Planar_Intermediate->L_His_Incorp Reprotonation

Caption: Mechanism of Histidine Racemization during Peptide Coupling.

Q2: Which coupling reagents are most likely to cause significant racemization of histidine?

A2: Carbodiimide-based reagents, particularly dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are well-known for inducing high levels of racemization when used with certain additives. While the addition of 1-hydroxybenzotriazole (HOBt) can mitigate this, the combination of DIC/HOBt can still result in significant epimerization. Uronium/aminium-based reagents like HBTU and TBTU can also cause racemization, although often to a lesser extent than carbodiimides without additives. The degree of racemization is highly dependent on the reaction conditions, including the base used and the pre-activation time.

Q3: How does the choice of base impact histidine racemization?

A3: The choice and amount of base are critical. Strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or collidine are commonly used to neutralize the protonated amine of the growing peptide chain and the salt of the incoming amino acid. However, an excess of base can significantly accelerate racemization by promoting the abstraction of the α-proton from the activated histidine intermediate. Using a weaker base, or precisely controlling the stoichiometry to avoid excess base, is a key strategy for suppression. For instance, using N-methylmorpholine (NMM) or limiting DIPEA to the minimum required equivalents can be beneficial.

Troubleshooting Guide: Minimizing His Racemization

This section provides actionable solutions to common problems encountered during the incorporation of histidine residues.

Problem 1: High levels of D-His detected in the final peptide after synthesis.

Root Cause Analysis: This is a direct indication of significant racemization during one or more coupling steps involving histidine. The likely culprits are the coupling method, the base used, or the protecting group strategy for the imidazole side chain.

Solutions & Protocols:

Solution 1.1: Utilize Oxyma-Based Additives

Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) and its derivatives have emerged as superior alternatives to HOBt. Oxyma acts as a potent racemization suppressant by forming a highly reactive, yet stable, oxime ester with the activated amino acid. This intermediate is less prone to racemization than the corresponding O-acylisourea or benzotriazolyl esters.

Recommended Coupling Cocktail:

  • Reagents: DIC/Oxyma

  • Rationale: The combination of DIC as the activator and Oxyma as the additive provides a highly efficient coupling with minimal racemization. The Oxyma ester intermediate is more stable towards racemization than the HOBt ester.

Experimental Protocol: DIC/Oxyma Coupling for a Protected Histidine Residue

  • Resin Preparation: Swell the resin-bound peptide in DMF (10 mL/g of resin) for 30 minutes. Perform the deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 10 mL/g).

  • Amino Acid Preparation: In a separate vessel, dissolve the N-α-Fmoc-protected histidine derivative (4 equivalents) and Oxyma (4 equivalents) in a minimal amount of DMF.

  • Activation: Add DIC (4 equivalents) to the amino acid/Oxyma solution. Allow the mixture to pre-activate for 2-5 minutes. Note: Prolonged pre-activation can increase racemization risk.

  • Coupling: Add the activated histidine mixture to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring & Washing: Perform a Kaiser test to confirm the completion of the coupling. Once complete, drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Solution 1.2: Employ a Pre-formed Active Ester of Histidine

Using a pre-formed, purified active ester, such as a pentafluorophenyl (Pfp) ester of Fmoc-His(Trt)-OH, can significantly reduce racemization. This method decouples the activation step from the coupling step, avoiding the in-situ generation of highly reactive intermediates in the presence of the resin-bound amine and excess base.

Solution 1.3: Modify the Base and Its Stoichiometry

Avoid using an excess of strong bases like DIPEA.

  • Strategy A: Stoichiometric Control: Use only the required equivalents of base. For coupling Fmoc-His(Prot)-OH to a free amine on the resin, typically 2 equivalents of DIPEA are sufficient (one for the incoming amino acid salt, one for the coupling by-product if applicable).

  • Strategy B: Use a Weaker Base: Substitute DIPEA with a less hindered and weaker base like N-methylmorpholine (NMM).

Coupling MethodBase (Equivalents)Typical Racemization (%)Reference
DIC/HOBtDIPEA (2.0)5-15%
HBTU/DIPEADIPEA (2.0)3-10%
DIC/OxymaDIPEA (1.0)< 1%
COMU/NMMNMM (2.0)< 0.5%

Table 1: Comparison of Racemization Levels with Different Coupling Reagents and Bases for Histidine.

Problem 2: Racemization is observed even when using modern coupling reagents.

Root Cause Analysis: The choice of protecting group on the histidine imidazole side chain can influence the rate of racemization. The widely used trityl (Trt) group is bulky and electron-donating, which can help suppress racemization to some extent. However, under highly forcing conditions, it may not be sufficient.

Solution 2.1: Use of Specific Imidazole Protecting Groups

The selection of an appropriate side-chain protecting group for histidine is crucial. While Trityl (Trt) is common, other groups may offer better suppression of racemization in challenging sequences. The N-τ-position is often protected to prevent side reactions.

  • Fmoc-His(Boc)-OH: The Boc protecting group is electron-withdrawing and can reduce the basicity of the imidazole nitrogen, thereby decreasing its ability to abstract the α-proton.

  • Fmoc-His(Ts)-OH: The tosyl (Ts) group is strongly electron-withdrawing and offers excellent protection against racemization, but it requires harsh cleavage conditions (e.g., HF).

workflow cluster_problem Problem Identification cluster_strategy Mitigation Strategy Selection cluster_actions Recommended Actions cluster_validation Validation Problem High D-His Content (>2% Racemization) S1 Optimize Coupling Chemistry Problem->S1 S2 Control Base Stoichiometry Problem->S2 S3 Change Imidazole Protecting Group Problem->S3 A1 Switch to DIC/Oxyma or COMU S1->A1 A2 Use NMM or Stoichiometric DIPEA S2->A2 A3 Use Fmoc-His(Boc)-OH S3->A3 Validation Analyze Peptide by Chiral HPLC or Amino Acid Analysis A1->Validation A2->Validation A3->Validation

Caption: Troubleshooting Workflow for Histidine Racemization.

Conclusion

The prevention of histidine racemization is a critical aspect of successful peptide synthesis. By understanding the underlying chemical mechanisms, researchers can make informed decisions regarding coupling reagents, additives, bases, and protecting group strategies. The use of modern reagents like COMU or the DIC/Oxyma combination, coupled with careful control of base stoichiometry, represents the current best practice for maintaining the stereochemical integrity of histidine-containing peptides. Always validate the final product using appropriate analytical techniques to confirm the enantiomeric purity.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927–1930. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). COMU: A safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry – A European Journal, 15(37), 9404–9416. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

Technical Support Center: Navigating the Challenges of Z-DL-His-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Z-DL-His-OH in peptide synthesis. The inclusion of histidine in a peptide sequence is often crucial for its biological activity, yet it presents unique challenges due to the reactivity of its imidazole side chain. This guide provides in-depth technical insights, troubleshooting strategies, and frequently asked questions to help you navigate these complexities and achieve successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the use of Z-DL-His-OH in peptide synthesis.

Q1: What are the primary side reactions associated with Z-DL-His-OH during peptide synthesis?

A1: The primary side reactions when using Z-DL-His-OH stem from the nucleophilic nature of the imidazole side chain of histidine. The most significant of these are:

  • Racemization: Histidine is highly susceptible to racemization during the activation step of peptide coupling. The imidazole ring can act as an internal base, facilitating the abstraction of the alpha-proton and leading to a loss of stereochemical integrity.[1][2][3][4] While starting with a DL-racemic mixture already implies a lack of stereopurity at that position, understanding this mechanism is crucial as the conditions promoting it can potentially affect other chiral centers in your peptide.

  • Side-chain Acylation: The unprotected imidazole ring can be acylated by the activated carboxyl group of the incoming amino acid. This is generally a reversible process, as the resulting acyl-imidazole is reactive and the acyl group is typically transferred to the desired amino group in the next coupling step. However, it can compete with the main reaction and potentially lead to byproducts.[5]

  • N-Alkylation of the Imidazole Ring: The imidazole ring can undergo alkylation, particularly during cleavage from the resin if scavengers are not used effectively. This can lead to undesired modifications of the final peptide.

Q2: Why is racemization such a significant issue with histidine derivatives, and what are the implications of using a racemic (DL) starting material?

A2: Histidine is prone to racemization because the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the proton from the α-carbon of the activated amino acid. This forms a planar, achiral enolate intermediate, which upon re-protonation can yield either the D- or L-isomer.[2]

When you start with Z-DL-His-OH, you are intentionally introducing a racemic mixture at that specific position. The primary implication is that your final peptide product will be a mixture of diastereomers. This can significantly complicate purification, as diastereomers often have very similar physicochemical properties, making them difficult to separate by standard techniques like reverse-phase HPLC.[3] Furthermore, the biological activity of these diastereomers can vary significantly.

Q3: How does the choice of coupling reagent affect the side reactions of Z-DL-His-OH?

A3: The choice of coupling reagent is critical in controlling side reactions, particularly racemization.

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization.[2][6] The addition of additives is crucial.

  • Additives (e.g., HOBt, HOAt, OxymaPure): These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[2][4][6]

  • Phosphonium and Uronium/Aminium Reagents (e.g., BOP, HBTU, HATU): These reagents are generally more efficient and lead to less racemization compared to carbodiimides alone, especially when used with additives.[2][6] However, some uronium/aminium reagents can lead to guanidinylation of the N-terminal amino group as a side reaction.[4]

Q4: What is the role of the Z (benzyloxycarbonyl) protecting group and are there alternatives for the imidazole side chain?

A4: The Z (benzyloxycarbonyl) group in Z-DL-His-OH protects the α-amino group, preventing it from forming peptide bonds at the wrong time.[7][8] It is a well-established protecting group, particularly in solution-phase synthesis.

For the imidazole side chain, which is unprotected in Z-DL-His-OH, several protecting groups are available to mitigate side reactions. The choice often depends on the overall synthetic strategy (e.g., Fmoc or Boc chemistry). Common imidazole protecting groups include:

  • Trityl (Trt): A bulky group that provides good protection and is removed under acidic conditions. It is widely used in Fmoc-based solid-phase peptide synthesis (SPPS).[9]

  • tert-Butoxycarbonyl (Boc): Offers excellent suppression of racemization but is labile under the conditions used to remove the N-terminal Boc group, limiting its use to specific applications.[5]

  • Tosyl (Tos) and Benzyloxymethyl (Bom): Commonly used in Boc chemistry.[5]

Using a histidine derivative with a protected imidazole side chain is a key strategy to minimize side reactions.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when using Z-DL-His-OH.

Problem Potential Cause(s) Recommended Solution(s)
Broad or multiple peaks in HPLC analysis of the crude peptide The use of Z-DL-His-OH will result in diastereomers, which may appear as closely eluting or overlapping peaks.- Optimize your HPLC gradient to improve the separation of diastereomers.- Consider using a different stationary phase or chiral chromatography if baseline separation is required.- Confirm the identity of the peaks using mass spectrometry.
Low yield of the desired peptide - Incomplete coupling of the Z-DL-His-OH.- Side reactions such as side-chain acylation or N-terminal guanidinylation are consuming starting materials.- Increase the coupling time and/or temperature.- Use a more efficient coupling reagent, such as HATU or HBTU, with an additive like HOAt or OxymaPure.[2][6]- To avoid guanidinylation, pre-activate the amino acid with the coupling reagent before adding it to the resin.[4]
Presence of unexpected masses in the final product (Mass Spectrometry) - +51 Da: 3-(1-Piperidinyl)alanine formation if a C-terminal cysteine is present and Fmoc chemistry is used.[4]- Modification by scavengers: Side reactions with scavengers used during cleavage.- Oxidation: The thioether of methionine is prone to oxidation.[4]- For cysteine-containing peptides, consider using a more sterically hindered protecting group for the thiol.- Optimize the cleavage cocktail and scavenger selection.- Add a reducing agent like dithiothreitol (DTT) to the cleavage mixture to suppress methionine oxidation.[4]
Difficulty in purifying the final peptide The presence of closely related diastereomers and other byproducts makes purification challenging.- Employ orthogonal purification techniques (e.g., ion-exchange chromatography followed by reverse-phase HPLC).- If possible for your application, consider synthesizing the peptide with enantiomerically pure Z-L-His-OH or Z-D-His-OH to avoid diastereomer formation.

Visualizing the Mechanisms

To better understand the chemical processes at play, the following diagrams illustrate key reaction pathways.

racemization_mechanism cluster_0 Racemization of Z-His-OH Activated_His Activated Z-His-OH (e.g., O-Acylisourea) Enolate Planar Achiral Enolate Intermediate Activated_His->Enolate α-proton abstraction D_isomer Z-D-His derivative Enolate->D_isomer Reprotonation L_isomer Z-L-His derivative Enolate->L_isomer Reprotonation Imidazole Imidazole Side Chain (Intramolecular Base) Imidazole->Activated_His facilitates

Caption: Mechanism of histidine racemization during peptide synthesis.

side_reaction_sites cluster_1 Potential Side Reaction Sites on Histidine Histidine α-Amino Group α-Carbon Carboxyl Group Imidazole Side Chain π-Nitrogen τ-Nitrogen N_alpha_reaction Peptide Bond Formation (Desired) Histidine:n_alpha->N_alpha_reaction C_alpha_reaction Racemization Histidine:c_alpha->C_alpha_reaction Imidazole_reaction Acylation / Alkylation Histidine:n_pi->Imidazole_reaction Histidine:n_tau->Imidazole_reaction

Caption: Reactive sites on the histidine residue prone to side reactions.

Experimental Protocol: Recommended Coupling Procedure for Z-DL-His-OH

This protocol is designed to minimize side reactions when coupling Z-DL-His-OH in solid-phase peptide synthesis (SPPS).

Materials:

  • Z-DL-His-OH

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Z-DL-His-OH (3 equivalents relative to the resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Add the activated Z-DL-His-OH solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3 x 5 mL per gram of resin).

  • Confirmation of Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, repeat the coupling step.

References

  • Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. Int J Pept Protein Res. 1992 Jan;39(1):58-62.

  • A Comparative Guide to Histidine Side-Chain Protecting Groups in Peptide Synthesis. BenchChem.

  • Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. Various Sources.
  • Side reactions in solid phase synthesis of histidine-containing peptides. National Institutes of Health.

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications.

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Various Sources.
  • Application Notes and Protocols for Z-D-His-OH in the Synthesis of Therapeutic Peptides. BenchChem.

  • Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. ACS Publications.

  • Solid phase peptide synthesis: new resin and new protecting group. Various Sources.
  • Preventing racemization of Z-D-His-OH during activation. BenchChem.

  • A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Histidine Derivatives. BenchChem.

  • Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation. National Institutes of Health.

  • Z-D-His-OH: A Technical Guide for Peptide Research Novices. BenchChem.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • Epimerisation in Peptide Synthesis. National Institutes of Health.

  • 7.
  • Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. Int J Pept Protein Res. 1980 May;15(5):475-9.

  • N-Alkylation of imidazoles. University of Otago.

  • Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. ResearchGate.

  • Coupling Reagents. AAPPTEC.

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health.

  • pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Haverford Scholarship.

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. National Institutes of Health.

  • Modification of histidine residues in proteins by reaction with 4-hydroxynonenal. PNAS.

  • Side reactions in solid-phase peptide synthesis and their applications. Int J Pept Protein Res. 1996 Sep;48(3):292-8.

  • CN110776464A - N1 site alkylation method for imidazole compounds. Google Patents.

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals.

  • Side reactions in peptide synthesis: An overview. Bibliomed.

  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Various Sources.

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Technical Support Center: Purification of Crude Peptides Containing Z-Protected Histidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude peptides containing Z-protected histidine. The presence of the benzyloxycarbonyl (Z) protecting group on the imidazole side chain of histidine introduces unique challenges during purification, primarily due to its hydrophobicity and potential instability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve high-purity peptides.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Z-protected histidine-containing peptides, offering potential causes and actionable solutions.

Q1: Why is my peptide peak broad, tailing, or split?

Possible Causes:

  • Secondary Interactions: The imidazole ring of histidine can engage in secondary interactions with residual silanols on the silica-based stationary phase, leading to peak tailing.[1]

  • Ionization State: The charge state of the histidine's imidazole ring (pKa ≈ 6.0) can be inconsistent if the mobile phase pH is not well-controlled and close to the pKa, resulting in peak broadening or splitting.[2]

  • On-Column Aggregation: The increased hydrophobicity conferred by the Z-group can promote peptide aggregation on the column, especially at high concentrations.

  • Racemization: Histidine is prone to racemization during synthesis, which can lead to the presence of diastereomers that may be partially separated on chiral or even achiral columns, causing peak splitting or broadening.[3][4]

Solutions:

  • Optimize Mobile Phase Additives:

    • Trifluoroacetic Acid (TFA): Ensure a sufficient concentration of TFA (typically 0.1%) in both mobile phases (A and B). TFA acts as an ion-pairing agent, masking the silanol groups on the stationary phase and ensuring consistent protonation of the peptide, which sharpens peaks.[2][5]

    • Formic Acid (FA): As an alternative to TFA, 0.1% formic acid can also improve peak shape and is more compatible with mass spectrometry.[2]

  • Adjust Mobile Phase pH: Maintain a mobile phase pH well below the pKa of the histidine side chain (e.g., pH 2-3 with 0.1% TFA) to ensure it remains consistently protonated.[2]

  • Lower Sample Load: Reduce the amount of crude peptide injected onto the column to minimize on-column aggregation.[6]

  • Modify the Gradient: A shallower gradient can sometimes improve the separation of closely related species, such as diastereomers.[5]

  • Check for Racemization: If peak splitting persists, consider analytical methods to assess the chiral purity of your crude peptide. The choice of histidine protecting group during synthesis significantly impacts the risk of racemization.[3][7]

Q2: I have low recovery of my peptide, or it's not eluting from the column at all. What should I do?

Possible Causes:

  • Poor Solubility: The hydrophobic Z-group can significantly decrease the peptide's solubility in the aqueous mobile phase, causing it to precipitate at the head of the column.

  • Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase due to strong hydrophobic or ionic interactions.

  • Aggregation: The peptide may be aggregating and precipitating in the injection solvent or upon entry into the mobile phase.

Solutions:

  • Improve Sample Solubility:

    • Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[8] Be mindful that a large volume of strong solvent in the injection can distort the peak shape.

    • Ensure the injection solvent is compatible with the initial mobile phase to prevent precipitation upon injection.[2]

  • Increase Mobile Phase Strength:

    • If the peptide is not eluting, consider a steeper gradient or a higher final concentration of the organic mobile phase (e.g., acetonitrile).

    • For very hydrophobic peptides, adding a small percentage of isopropanol to the organic mobile phase can enhance elution.

  • Column Choice: A C4 or C8 column is less hydrophobic than a C18 column and may be more suitable for very hydrophobic Z-protected peptides, potentially improving recovery.[9]

Q3: My target peptide co-elutes with impurities. How can I improve the separation?

Possible Causes:

  • Similar Hydrophobicity: The impurities may have a similar hydrophobicity to the target peptide, making separation by reversed-phase HPLC challenging.

  • Suboptimal Gradient: The elution gradient may not be shallow enough to resolve species with close retention times.

  • Choice of Stationary Phase: The column chemistry may not be providing sufficient selectivity for the separation.

Solutions:

  • Optimize the Gradient:

    • Run a shallow gradient around the elution point of your target peptide to maximize resolution.[5]

    • Employ a segmented gradient with different slopes to better separate early, middle, and late-eluting impurities.

  • Change the Stationary Phase:

    • If using a C18 column, try a C8, C4, or a phenyl-hexyl column. The different selectivity of these stationary phases may resolve the co-eluting species.[9]

  • Alternative Chromatography Modes:

    • Consider a complementary purification technique such as ion-exchange chromatography if the impurities have a different net charge from your target peptide.

Q4: I suspect my Z-protected peptide is degrading or being modified on the column. Is this possible?

Possible Causes:

  • Acid Lability of the Z-group: While generally stable to the mild acids used in RP-HPLC (like TFA), prolonged exposure or elevated temperatures could potentially lead to partial cleavage of the Z-group, especially if the peptide has been stored in an acidic solution for an extended period.

  • Oxidation: If the peptide contains other sensitive residues like methionine or cysteine, they could be oxidizing during the purification process.

Solutions:

  • Minimize Time in Acidic Conditions: Prepare fresh mobile phases and inject the sample promptly after dissolution. Avoid letting the collected fractions sit at room temperature for extended periods before lyophilization.

  • Control Temperature: Run the purification at room temperature unless heat is required to improve peak shape for a specific peptide. Avoid excessive temperatures.

  • Use Fresh Solvents: Use high-purity, HPLC-grade solvents to minimize contaminants that could cause side reactions.

  • Characterize Byproducts: Analyze the impurity peaks by mass spectrometry to identify any potential degradation products, such as the de-protected peptide.

Visual Workflow: Troubleshooting Z-His Peptide Purification

G start Start Purification peak_shape Assess Peak Shape start->peak_shape good_peak Good Peak Shape peak_shape->good_peak OK bad_peak Poor Peak Shape (Broad, Tailing, Split) peak_shape->bad_peak Issue recovery Check Recovery good_peak->recovery ts_peak Optimize Mobile Phase (0.1% TFA) Lower Sample Load Check for Racemization bad_peak->ts_peak good_recovery Good Recovery recovery->good_recovery OK bad_recovery Low/No Recovery recovery->bad_recovery Issue purity Assess Purity good_recovery->purity ts_recovery Improve Sample Solubility (DMSO) Use Stronger Eluent Try Less Hydrophobic Column (C4/C8) bad_recovery->ts_recovery pure High Purity purity->pure OK impure Co-eluting Impurities purity->impure Issue end Purified Peptide pure->end ts_purity Optimize Gradient (Shallow) Change Stationary Phase Consider Orthogonal Method (IEX) impure->ts_purity ts_peak->peak_shape Re-assess ts_recovery->recovery Re-assess ts_purity->purity Re-assess

Caption: Troubleshooting Decision Tree for Z-His Peptide Purification.

Frequently Asked Questions (FAQs)

Q1: What is the best HPLC column for purifying a Z-protected histidine peptide?

The choice of column depends on the overall properties of the peptide.

  • C18 Columns: These are the most common starting point for peptide purification due to their high hydrophobicity and resolving power.[9]

  • C8 or C4 Columns: If your peptide is very hydrophobic (due to the Z-group and other nonpolar residues) and shows poor recovery or peak shape on a C18 column, a less hydrophobic C8 or C4 column may be a better choice.[9]

  • Wide-Pore Columns: For peptides, especially those with some secondary structure or larger size, wide-pore (300 Å) columns are recommended as they allow the peptide to better interact with the stationary phase, leading to improved peak shape and resolution.[5]

Q2: How do I prepare my crude Z-protected peptide for HPLC injection?

Proper sample preparation is critical to avoid issues with solubility and peak distortion.

  • Initial Dissolution: Start by dissolving the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO).[8]

  • Dilution: Dilute the DMSO solution with your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration.

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm filter to remove any particulate matter that could clog the column.

  • Test Solubility: Before dissolving the entire batch, it's wise to test the solubility of a small amount of the peptide.[8]

Q3: What detection wavelength should I use?

The standard wavelength for detecting the peptide backbone is 214-220 nm. If your peptide contains aromatic residues (Trp, Tyr, Phe), you can also monitor at 280 nm, although the signal will be weaker. The Z-group itself has a UV absorbance around 257 nm, which can also be used for detection.[3] Monitoring multiple wavelengths can help distinguish the target peptide from impurities.

Q4: How should I store my purified Z-protected peptide?

After purification and lyophilization, store the peptide as a dry powder at -20°C or colder. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation. Avoid repeated freeze-thaw cycles of peptide solutions.

Experimental Protocol: Standard RP-HPLC Purification of a Z-Histidine Peptide

This protocol provides a general starting point for the purification of a crude peptide containing Z-protected histidine. Optimization will likely be required based on the specific properties of your peptide.

Table 1: HPLC Purification Parameters

ParameterRecommendation
Column C18 reversed-phase, wide-pore (300 Å), 5-10 µm particle size
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile
Flow Rate Dependent on column diameter (e.g., 1.0 mL/min for a 4.6 mm ID column)
Detection 214 nm and 257 nm
Column Temperature Ambient
Injection Volume Variable, dependent on sample concentration and column capacity

Step-by-Step Methodology:

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of DMSO, then dilute with Mobile Phase A to your desired injection concentration. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Gradient Elution:

    • Initial Isocratic Hold: Hold at 5% Mobile Phase B for 5 minutes.

    • Scouting Gradient: To determine the approximate elution point, run a fast linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Optimized Gradient: Based on the scouting run, design a shallower gradient around the retention time of the target peptide. For example, if the peptide elutes at 40% B in the scouting run, an optimized gradient might be 20% to 50% B over 60 minutes.

  • Fraction Collection: Collect fractions across the peak(s) of interest.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the target peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a dry powder.

References

  • Study of the impact of histidine configuration and position on analytical separation of tripeptides. (2025). PubMed. [Link]

  • How to purify Histidine based peptide with HPLC? (2018). ResearchGate. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release. (2020). ACS Publications. [Link]

  • HPLC Methods for analysis of Histidine. HELIX Chromatography. [Link]

  • Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. (2007). Nature Protocols. [Link]

  • Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography. (2025). ResearchGate. [Link]

  • Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. (2011). PMC - PubMed Central. [Link]

  • HPLC Analysis and Purification of Peptides. (2012). PMC - PubMed Central. [Link]

  • Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. (2019). PMC - PubMed Central. [Link]

  • Selective Enrichment of Histidine Phosphorylated Peptides Using Molecularly Imprinted Polymers. (2021). ACS Publications. [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Controlling Segment Solubility In Large Protein Synthesis. (2021). ResearchGate. [Link]

  • Histidine is continuously low in otherwise perfect amino acid separation with HPLC. Help?? (2019). ResearchGate. [Link]

  • Peptide Sample Prep Optimization and Troubleshooting. (2017). YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Z-DL-His-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the specific and often complex challenges encountered during the peptide coupling of N-α-benzyloxycarbonyl-DL-histidine (Z-DL-His-OH). The unique properties of the histidine imidazole side chain demand a nuanced approach to achieve high-yield, high-purity peptide synthesis. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Core Troubleshooting Guide: Incomplete Coupling & Side Reactions

This section addresses the most common issues in a question-and-answer format, providing deep mechanistic insights and actionable solutions.

Question 1: My coupling reaction with Z-DL-His-OH is showing low yield or is incomplete. What are the likely causes and how can I resolve this?

Incomplete coupling of histidine residues is a frequent and multifaceted problem. The root cause often traces back to the imidazole side chain, which is both nucleophilic and basic.[1][2] Let's dissect the primary culprits and their solutions.

Cause A: Imidazole Side-Chain Interference

The unprotected imidazole ring contains a nucleophilic nitrogen atom that can compete with the desired amine nucleophile, leading to unwanted side reactions instead of peptide bond formation.[1][3] Furthermore, its basicity can interfere with the pH of the reaction microenvironment, potentially deactivating coupling reagents.

Solution: Side-Chain Protection

While Z-DL-His-OH has an unprotected imidazole, for critical syntheses, using a side-chain protected histidine derivative is the most robust solution. Common protecting groups for the imidazole ring in solution-phase or solid-phase peptide synthesis (SPPS) include:

  • Trityl (Trt): A bulky group that provides excellent protection and is removed under acidic conditions. It is highly effective at preventing both side-chain reactions and racemization.[3]

  • Tosyl (Tos) or Benzyloxymethyl (Bom): Often used in Boc-based synthesis strategies, these groups offer strong protection but require harsh cleavage conditions (e.g., HF for Tos).[4]

If you must proceed with unprotected Z-DL-His-OH, optimizing the coupling conditions becomes paramount.

Cause B: Suboptimal Activation & Coupling Reagents

The choice of coupling reagent is critical. Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), while economical, are prone to causing side reactions when used with histidine.[5][6] The primary issue is the formation of a highly reactive O-acylisourea intermediate which can be attacked by the imidazole ring or rearrange into an unreactive N-acylurea.[7]

Solution: Utilize Additives and Advanced Reagents

  • Carbodiimides with Additives: Never use a carbodiimide alone with histidine. Always include an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form a more stable, yet still reactive, active ester. This intermediate is less susceptible to side reactions and significantly suppresses racemization.[6][8][9]

  • Uronium/Aminium and Phosphonium Reagents: These reagents are generally more efficient and lead to fewer side reactions.

    • HATU/HBTU: These uronium/aminium salts react with the carboxylic acid to form highly reactive OAt or OBt esters, respectively. HATU is often preferred for difficult couplings, including histidine, as it reacts faster with less epimerization.[6][10]

    • PyBOP/PyBrOP: These are phosphonium-based reagents. PyBOP is a non-toxic alternative to the original BOP reagent and is very effective.[10][11] PyBrOP is particularly useful for coupling sterically hindered amino acids.[11]

    • DEPBT: This phosphonium reagent is noted for its remarkable resistance to racemization, making it an excellent choice for coupling Z-His-OH derivatives where stereochemical integrity is a concern.[11]

Cause C: Racemization

Histidine is one of the amino acids most prone to racemization during peptide synthesis.[8][12] The imidazole side chain can act as an intramolecular base, abstracting the α-proton from the activated carboxyl group.[4][5][12] This forms an optically inactive oxazolone intermediate, leading to a loss of stereochemical purity.[13] While you are starting with a racemic (DL) mixture, this phenomenon can still lead to a complex mixture of diastereomers if you are coupling to a chiral peptide, which severely complicates purification and characterization.

Troubleshooting Workflow for Low Coupling Yield

The following diagram outlines a logical workflow for diagnosing and solving incomplete coupling issues with Z-DL-His-OH.

G start Low Yield / Incomplete Coupling with Z-DL-His-OH q1 Are you using a side-chain protecting group (e.g., Trt, Tos)? start->q1 no_protect No q1->no_protect No yes_protect Yes q1->yes_protect Yes sol_no_protect High risk of side reactions and racemization. Consider using a protected derivative. no_protect->sol_no_protect q2 What coupling reagent are you using? yes_protect->q2 sol_no_protect->q2 reagent_carbodiimide Carbodiimide (DCC, DIC) q2->reagent_carbodiimide Carbodiimide reagent_advanced Uronium/Phosphonium (HATU, PyBOP) q2->reagent_advanced Advanced sol_carbodiimide Ensure 1.1 eq. of HOBt or Oxyma is added. Pre-activate for 5-10 min before adding amine. reagent_carbodiimide->sol_carbodiimide q3 Are you monitoring the reaction progress (TLC, LC-MS)? reagent_advanced->q3 sol_carbodiimide->q3 no_monitor No q3->no_monitor No yes_monitor Yes q3->yes_monitor Yes sol_no_monitor Implement reaction monitoring. Incomplete consumption of starting material indicates a fundamental issue. no_monitor->sol_no_monitor q4 Reaction still incomplete. Consider solubility/aggregation. yes_monitor->q4 end_node Optimized Coupling Achieved sol_no_monitor->end_node sol_solubility Switch to a more polar aprotic solvent (e.g., NMP, DMSO). Increase temperature moderately (e.g., to 40°C). Consider sonication. q4->sol_solubility sol_solubility->end_node

Caption: Troubleshooting workflow for incomplete Z-DL-His-OH coupling.

Question 2: I am observing significant and unusual side products. What are they and how can they be prevented?

Side product formation is a direct consequence of the high reactivity of both the activated carboxyl group and the histidine side chain.

Side Product A: N-Acylurea

  • Identification: An adduct of your Z-DL-His-OH and the carbodiimide (DCC or DIC). It is unreactive and represents a loss of starting material.

  • Cause: Occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine or an additive.[7]

  • Prevention: The most effective prevention is the addition of HOBt or Oxyma to the carbodiimide-mediated coupling, which traps the activated acid as a less-problematic active ester.[6][14]

Side Product B: Guanidinylation

  • Identification: An adduct where the coupling reagent (e.g., HBTU, HATU) has reacted directly with the N-terminal amine of your peptide chain, adding a guanidinium group and terminating the chain.

  • Cause: This happens when using uronium/aminium-type reagents if there is slow pre-activation of the carboxylic acid or if an excess of the coupling reagent is used relative to the acid.[14]

  • Prevention: Ensure proper stoichiometry. Pre-activate the Z-DL-His-OH with the coupling reagent for a short period (2-5 minutes) before adding the mixture to the amine component. This ensures the reagent is consumed in forming the active ester before it can react with the amine.

Side Product C: Racemization/Epimerization Products

  • Identification: Diastereomers of your target peptide, often visible as closely eluting peaks in HPLC analysis.

  • Cause: The mechanism involves the imidazole ring acting as an internal base, facilitating the formation of an oxazolone intermediate that loses its chiral integrity.[13]

  • Prevention:

    • Use Racemization-Suppressing Additives: HOBt, and particularly its more acidic analogue HOAt, are effective at reducing racemization.[8]

    • Choose the Right Reagent: Phosphonium reagents like DEPBT are known to minimize racemization.[11]

    • Control Temperature: Keep coupling reactions at or below room temperature, as higher temperatures can accelerate racemization.

Mechanism of Histidine Racemization

The diagram below illustrates the key intramolecular catalytic role of the imidazole side chain in the racemization process via an oxazolone intermediate.

Caption: Mechanism of imidazole-catalyzed racemization in histidine.

Frequently Asked Questions (FAQs)
  • Q: What is the best solvent for coupling Z-DL-His-OH?

    • A: Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. However, if you suspect solubility issues or peptide aggregation, switching to N-Methyl-2-pyrrolidone (NMP) or adding Dimethyl sulfoxide (DMSO) can be beneficial.[8] Be aware that more polar solvents can sometimes increase the rate of racemization.[15]

  • Q: How can I monitor the completion of the coupling reaction?

    • A: For solution-phase synthesis, Thin-Layer Chromatography (TLC) is a rapid method to check for the consumption of the limiting reagent. For more quantitative analysis in both solution and solid-phase, a small aliquot can be cleaved (if on resin) and analyzed by LC-MS to check for the presence of starting materials and the desired product mass.[16]

  • Q: I'm performing a solid-phase synthesis. Can I use Z-DL-His-OH?

    • A: While technically possible, it is highly unconventional. The Z (Cbz) group is typically removed by catalytic hydrogenation, which is not compatible with standard solid-phase resins and protocols. Modern SPPS almost exclusively uses Fmoc or Boc for Nα-protection.[17][18] You should use an appropriately protected derivative like Fmoc-His(Trt)-OH for SPPS.[3]

Protocols & Data
Comparative Table of Common Coupling Reagents for Histidine
Coupling Reagent SystemClassProsCons for Histidine CouplingKey Considerations
DIC / HOBt CarbodiimideLow cost, readily available.[10]Higher risk of racemization compared to others; potential for N-acylurea formation.[6]Always use with HOBt or Oxyma. Stoichiometry is critical.[14]
HBTU / DIPEA Uronium/AminiumFast reactions, high efficiency, byproducts are soluble.[11]Risk of guanidinylation of the free amine if not pre-activated.[14]Pre-activate for 2-5 min. Use 1.0 eq. relative to the acid.
HATU / DIPEA Uronium/AminiumMore reactive than HBTU, excellent for difficult couplings, lower racemization.[6][10]Higher cost. Same guanidinylation risk as HBTU.The reagent of choice for many challenging sequences.
PyBOP / DIPEA PhosphoniumNo guanidinylation side reaction; good for cyclization.[11]Byproduct (HMPA from original BOP) is carcinogenic; PyBOP avoids this.Excellent alternative to uronium salts, especially if guanidinylation is a problem.
DEPBT / DIPEA PhosphoniumSpecifically noted for its strong suppression of racemization.[11]May have slightly slower kinetics than HATU.Recommended for fragment condensation or when stereopurity is the absolute priority.
Experimental Protocol: General Solution-Phase Coupling of Z-DL-His-OH

This protocol outlines a robust starting point for coupling Z-DL-His-OH using HATU.

Materials:

  • Z-DL-His-OH (1.0 eq)

  • Amine component (e.g., a peptide-ester HCl salt) (1.1 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

Procedure:

  • Dissolution: In a clean, dry, nitrogen-flushed flask, dissolve Z-DL-His-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Pre-activation: Stir the solution at 0°C (ice bath) for 2-5 minutes. The solution may change color.

  • Amine Addition: In a separate flask, dissolve the amine component (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to neutralize the salt and provide the basic environment for coupling.

  • Coupling: Add the pre-activated Z-DL-His-OH/HATU solution dropwise to the stirring amine solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the limiting reagent using TLC or LC-MS.

  • Work-up: Once complete, quench the reaction with water or saturated ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl) to remove excess amine and DIPEA, then with saturated sodium bicarbonate to remove unreacted acid and HOBt/HOAt, and finally with brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

References
  • Purification of Histidine-Rich Hydrophilic Peptides | 71 | High-Perfor - Taylor & Francis eBooks.
  • Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed. Int J Pept Protein Res. 1980 Mar;15(3):301-3.
  • Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
  • A Comparative Guide to Histidine Side-Chain Protecting Groups in Peptide Synthesis - Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • How to purify Histidine based peptide with HPLC ? | ResearchGate.
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - ACS Publications.
  • Troubleshooting low yield in peptide synthesis with D-Histidine. - Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Optimizing Purification of Histidine-Tagged Proteins - Sigma-Aldrich.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Principle of protein purification through histidine affinity tag - ResearchGate.
  • Solid phase peptide synthesis: new resin and new protecting group.
  • Epimerisation in Peptide Synthesis - MDPI.
  • Coupling Reagents - Aapptec Peptides.
  • Application Notes and Protocols for Z-D-His-OH in the Synthesis of Therapeutic Peptides - Benchchem.
  • Novabiochem® Coupling reagents - Merck Millipore.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. (2020).
  • Commonly Used Coupling Reagents in Peptide Synthesis.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews, 111(11), 6557-6602.
  • Side reactions in peptide synthesis: An overview - Bibliomed.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (2021). Molecules, 26(11), 3243.
  • (PDF) Controlling Segment Solubility In Large Protein Synthesis - ResearchGate.
  • The Solubility Challenge in Peptide Therapeutics | Blog - Biosynth.

Sources

Technical Support Center: Managing Poor Solubility of Z-Protected Peptide Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering solubility challenges with Z-protected (benzyloxycarbonyl or Cbz-protected) peptide fragments. This guide is designed to provide you with a deep understanding of the underlying causes of poor solubility and to offer practical, field-proven troubleshooting strategies and detailed protocols to overcome these hurdles in your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the solubility of Z-protected peptide fragments:

Q1: Why is my Z-protected peptide fragment crashing out of solution?

A1: Poor solubility of Z-protected peptide fragments is often due to a combination of factors. The primary culprits are the inherent hydrophobicity of the peptide sequence, the formation of secondary structures like β-sheets that lead to aggregation, and the contribution of the hydrophobic Z-group itself.[1][2] Intermolecular hydrogen bonding between peptide backbones can also significantly reduce solubility.[1]

Q2: What is the best starting solvent for dissolving my Z-protected peptide?

A2: There is no single "best" solvent, as the optimal choice depends on the specific peptide sequence. However, for many hydrophobic Z-protected peptides, polar aprotic solvents are a good starting point.[3][4] We recommend starting with Dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[5] If solubility remains an issue, Dimethyl sulfoxide (DMSO) can be a more powerful alternative, though caution is advised for peptides containing cysteine or methionine due to potential oxidation.[3]

Q3: Can I use chaotropic agents to dissolve my Z-protected peptide?

A3: Yes, chaotropic agents can be very effective.[6] Guanidinium chloride (GdmCl) and urea are commonly used to disrupt the hydrogen-bonding networks that contribute to aggregation.[1][6][7] They work by disordering the structure of water and weakening hydrophobic interactions, which can help to solubilize aggregated peptides.[8]

Q4: How does the Z-protecting group itself affect solubility?

A4: The benzyloxycarbonyl (Z) group, while a robust protecting group, is inherently hydrophobic due to its benzyl moiety.[9] This added hydrophobicity can exacerbate the poor solubility of an already hydrophobic peptide sequence, making it more prone to aggregation and precipitation in both aqueous and some organic solvents.[10]

Q5: Are there any sequence-specific modifications I can make to improve solubility?

A5: Yes. If you are in the design phase of your synthesis, incorporating "structure-breaking" amino acids like proline can disrupt the formation of secondary structures that lead to aggregation.[1] Another advanced strategy is the temporary introduction of backbone protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), at strategic intervals (e.g., every 6-7 residues) to prevent interchain hydrogen bonding.[11][12][13]

Troubleshooting Guides: From Diagnosis to Solution

This section provides a more in-depth approach to tackling solubility issues with your Z-protected peptide fragments.

Guide 1: Systematic Solvent Screening

When faced with an insoluble peptide, a systematic approach to solvent selection is crucial. The goal is to find a solvent or solvent system that can effectively solvate the peptide chain and disrupt intermolecular interactions.

The Causality Behind Solvent Choice: The ideal solvent should possess a polarity that matches the peptide fragment, enabling it to break the peptide-peptide interactions and form stronger peptide-solvent interactions. For Z-protected peptides, which often have a mixed polarity (hydrophobic Z-group and potentially polar side chains), a range of solvents should be tested.

Experimental Protocol: Small-Scale Solubility Testing

  • Aliquot your peptide: To avoid losing your entire sample, perform solubility tests on a small, representative aliquot.

  • Start with common solvents: Begin with the most commonly used solvents in peptide chemistry. Test them in the order of increasing polarity and solubilizing power.

  • Use a methodical approach: Add a small, measured volume of the solvent to the peptide and vortex. Observe for dissolution. If the peptide does not dissolve, gentle sonication can be applied.

  • Consider solvent mixtures: If a single solvent is ineffective, try binary or even ternary solvent systems. For example, a mixture of DMF and Dichloromethane (DCM) can be effective.[5] The addition of a small amount of a "structure-disrupting" solvent like Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) to DMF can also be beneficial.[6]

Data Presentation: Solvent Screening Table

Solvent/Solvent SystemPolaritySuitability for Z-Protected PeptidesNotes
Dichloromethane (DCM)LowGood for highly hydrophobic peptides, but may not be polar enough for some sequences.[5]Often used in combination with more polar solvents.
Dimethylformamide (DMF)HighA versatile starting point for many peptides.[5][14]Can break down to form dimethylamine, which can be problematic.[5]
N-methylpyrrolidone (NMP)HighOften a better solvent than DMF for aggregating sequences.[5][13]More expensive than DMF.
Dimethyl sulfoxide (DMSO)HighA powerful solvent for very insoluble peptides.[3][15]Can oxidize Met and Cys residues.
TFE or HFIP in DMFVariableExcellent for disrupting secondary structures.[6]Use in small percentages (e.g., 10-25%).
Guide 2: The Strategic Use of Chaotropic Agents

For severely aggregated Z-protected peptides, chaotropic agents can be the key to solubilization. These agents disrupt the non-covalent interactions that hold aggregates together.

The Mechanism of Action: Chaotropic agents interfere with the hydrogen-bonding network of water and weaken hydrophobic interactions.[8] This disrupts the ordered structure of water molecules around the peptide, leading to the unfolding of aggregated structures and increased solubility.

Experimental Protocol: Solubilization with Chaotropic Agents

  • Prepare stock solutions: Make concentrated stock solutions of either Guanidinium chloride (6-8 M) or Urea (8 M) in your chosen buffer or solvent.

  • Initial solubilization: Attempt to dissolve the peptide directly in the chaotropic agent solution.

  • Gradual addition: Alternatively, for peptides that are partially soluble in a primary solvent, you can add the chaotropic agent stock solution dropwise to the peptide suspension until dissolution is achieved.

  • Compatibility check: Be aware that high concentrations of chaotropic agents can interfere with downstream applications, such as biological assays or certain chromatographic methods. A buffer exchange or desalting step may be necessary.

Visualization: Mechanism of Chaotropic Agents

Chaotropic_Action cluster_0 Aggregated State cluster_1 Solubilized State Peptide1 Z-Peptide Peptide2 Z-Peptide Peptide1->Peptide2 H-Bonds Peptide3 Z-Peptide Peptide2->Peptide3 Hydrophobic Interactions Sol_Peptide1 Z-Peptide Sol_Peptide2 Z-Peptide Sol_Peptide3 Z-Peptide Chaotrope Chaotropic Agent (e.g., GdmCl) Chaotrope->Peptide2 Disrupts Interactions

Caption: Action of chaotropic agents on aggregated peptides.

Guide 3: Advanced Strategies for "Difficult" Sequences

For peptides that resist conventional solubilization methods, more advanced synthetic strategies may be required.

The Rationale for Advanced Methods: These techniques aim to prevent aggregation from occurring in the first place by modifying the peptide backbone or temporarily attaching solubility-enhancing moieties.

1. Backbone Protection:

  • Concept: The introduction of a temporary protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), onto the backbone amide nitrogen physically blocks the formation of intermolecular hydrogen bonds that lead to β-sheet formation and aggregation.[1][11][12] This can dramatically improve the solubility of the growing peptide chain.[11]

  • Application: These protected amino acids are incorporated at strategic points in the peptide sequence, typically every 6-7 residues, during solid-phase synthesis of the fragment.[13][15]

2. Use of "Solubilizing Tags":

  • Concept: A highly soluble peptide sequence or a chemical moiety (like polyethylene glycol, PEG) is temporarily attached to the insoluble Z-protected fragment.[2][16][17][18] This "tag" imparts its favorable solubility characteristics to the entire conjugate, aiding in purification and handling.[17][18][19]

  • Application: The tag can be attached to the N- or C-terminus or a side chain and is cleaved off after the fragment has been successfully used in a subsequent reaction, such as fragment condensation.[17][18]

Visualization: Workflow for Managing Difficult Sequences

Difficult_Sequence_Workflow Start Insoluble Z-Protected Peptide Fragment Solvent_Screen Systematic Solvent Screening Start->Solvent_Screen Chaotropes Use of Chaotropic Agents Solvent_Screen->Chaotropes Still Insoluble Success Soluble Peptide Fragment Solvent_Screen->Success Soluble Advanced_Strat Advanced Synthetic Strategies Chaotropes->Advanced_Strat Still Insoluble Chaotropes->Success Soluble Advanced_Strat->Success Re-synthesis

Caption: Troubleshooting workflow for insoluble peptides.

References

  • Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. (2023). Molecules. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. [Link]

  • A review of popular strategies to solubilize peptides during chemical protein synthesis. (2021). ResearchGate. [Link]

  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. (2023). ResearchGate. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2020). Angewandte Chemie International Edition. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2015). Interface Focus. [Link]

  • How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. (2022). AAPS PharmSciTech. [Link]

  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (2012). Amino Acids. [Link]

  • A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. (2016). Organic & Biomolecular Chemistry. [Link]

  • Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. (2020). RUN. [Link]

  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. [Link]

  • The use of chaotropic salts for separation of ribonucleic acids and proteins from yeast nucleoproteins. (1983). Biotechnology and Bioengineering. [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. (2023). Organic & Biomolecular Chemistry. [Link]

  • Polypeptide. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • Bitesize Bio. (n.d.). A complete guide to how nucleic acid extraction kits work. [Link]

  • Method for solution-phase peptide synthesis. (2019).
  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). Green Chemistry. [Link]

  • A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. (2016). Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2015). What is the use of chaotropic agents in spin column-based nucleic acid purification?[Link]

  • The Role of Solid-Phase Fragment Condensation (SPFC) in Peptide Synthesis. (n.d.). Thieme Connect. [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. [Link]

  • Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. (1999). Letters in Peptide Science. [Link]

  • Green Chemistry. (2017). A Tandem Deprotection/Coupling Sequence for Peptide Synthesis in Water. [Link]

  • Sequence-dependent Internalization of Aggregating Peptides. (2014). Journal of Biological Chemistry. [Link]

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Technical Support Center: Detection of Epimerization in Histidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the detection of epimerization in histidine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying this critical post-translational modification. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of histidine-containing peptides for epimerization.

Problem 1: My HPLC/UPLC chromatogram shows a broad or tailing peak for my histidine-containing peptide, making it difficult to resolve potential epimers.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase pH: The ionization state of the histidine imidazole side chain (pKa ~6.0) is highly sensitive to the mobile phase pH. If the pH is too close to the pKa, the peptide can exist in multiple protonation states, leading to peak broadening.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the histidine pKa. For reversed-phase chromatography, a mobile phase with a low pH (e.g., 0.1% formic acid or trifluoroacetic acid, pH ~2-3) will ensure the histidine is fully protonated and behaves consistently.

  • Secondary Interactions with the Stationary Phase: The positively charged histidine residue can interact with residual free silanol groups on the silica-based stationary phase, causing peak tailing.

    • Solution: Use a column with end-capping or a stationary phase designed for peptide analysis. Alternatively, adding a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the silanol groups, but be mindful of its potential for ion suppression in mass spectrometry.

  • Peptide Aggregation: Hydrophobic peptides or those with certain sequences can be prone to aggregation, leading to poor peak shape.[1]

    • Solution: Consider adding organic modifiers like acetonitrile or isopropanol to the sample solvent. In some cases, the addition of chaotropic agents can disrupt hydrogen bonding and reduce aggregation.[1]

Problem 2: I suspect epimerization, but I cannot achieve baseline separation of the diastereomers using standard reversed-phase HPLC.

Possible Causes and Solutions:

  • Insufficient Resolution of Standard C18 Columns: Diastereomers, such as L-His and D-His containing peptides, are often very similar in hydrophobicity, making them difficult to separate on conventional reversed-phase columns.

    • Solution 1: Chiral Chromatography: This is the most direct approach for separating enantiomers and diastereomers. Chiral stationary phases (CSPs) provide a chiral environment that allows for differential interaction with the epimers.[2][3][4] Teicoplanin-based CSPs have shown success in separating a wide range of amino acids and small peptides.[4]

    • Solution 2: Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can enhance the separation of peptides with different charge distributions or conformations.

    • Solution 3: Varying Temperature: Optimizing the column temperature can sometimes improve the resolution between closely eluting peaks. Lower temperatures may increase interaction with the stationary phase and improve separation. Conversely, elevated temperatures can sometimes provide better peak shapes and faster analysis.[5][6]

Problem 3: My mass spectrometry (MS) data shows a single peak for the m/z of my peptide, yet I suspect epimerization. How can I confirm this?

Possible Causes and Solutions:

  • Epimers are Isobaric: Epimers have the same mass and will not be resolved by a mass spectrometer alone.[7][8][9] Separation prior to MS analysis is crucial.

    • Solution 1: Liquid Chromatography-Mass Spectrometry (LC-MS): Couple a suitable HPLC or UPLC method (ideally chiral or optimized for diastereomer separation) to your mass spectrometer. This will separate the epimers in time, allowing the MS to detect them as distinct species eluting at different retention times.[7][8][10]

    • Solution 2: Tandem Mass Spectrometry (MS/MS): Even if the epimers are not fully separated chromatographically, their fragmentation patterns in MS/MS can sometimes differ.[7][8][11] Peptides containing epimers can exhibit different fragmentation efficiencies for certain product ions. This approach often requires careful optimization and comparison with synthetic standards of the pure L- and D-isomers.[7] More advanced techniques like MS3 can further help in localizing the epimerized residue.[8][11]

    • Solution 3: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS separates ions based on their size, shape, and charge in the gas phase. Since epimers can lead to different peptide conformations, they may have different drift times in an ion mobility cell, allowing for their separation and detection.[12]

Problem 4: I am observing a high degree of epimerization in my synthetic peptide. What are the likely causes during synthesis?

Possible Causes and Solutions:

  • Activation of the Histidine Residue: Histidine is highly susceptible to racemization during the activation step of peptide coupling.[1][13][14] The imidazole side chain can act as an intramolecular base, abstracting the alpha-proton of the activated amino acid.[14]

    • Solution 1: Use of Additives: Including additives like 1-hydroxybenzotriazole (HOBt) or its analogs in the coupling reaction can suppress racemization.[1]

    • Solution 2: Protecting Group Strategy: The choice of protecting group for the histidine side chain is critical. Protecting the π-imidazole nitrogen can significantly reduce racemization.[1] For Fmoc-based solid-phase peptide synthesis (SPPS), using Fmoc-His(Boc)-OH or Fmoc-His(Mtt)-OH is often recommended over Fmoc-His(Trt)-OH, especially when forcing conditions are used.[13]

  • Prolonged Activation Times and High Temperatures: Leaving the activated histidine for extended periods before coupling or using elevated temperatures can increase the likelihood of epimerization.[14][15]

    • Solution: Minimize pre-activation times and perform couplings at room temperature or below if possible. If using microwave-assisted synthesis, carefully optimize the temperature and time settings.

  • Choice of Base: The base used during coupling can influence the rate of epimerization.

    • Solution: Use a sterically hindered base like N,N-diisopropylethylamine (DIEA) instead of less hindered bases.[15]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the detection and understanding of histidine epimerization.

Q1: What is epimerization and why is it a concern for histidine-containing peptides?

Epimerization is a chemical process where one stereocenter of a molecule with multiple stereocenters is inverted. In the context of peptides, this typically refers to the conversion of an L-amino acid to its D-isomer. Histidine is particularly prone to this change due to the catalytic effect of its imidazole side chain.[13][14] The presence of the D-epimer can significantly impact the peptide's three-dimensional structure, which in turn can alter its biological activity, receptor binding affinity, and immunogenicity.[14][16] Therefore, detecting and controlling epimerization is critical in the development of peptide-based therapeutics.

Q2: At what pH is histidine most likely to undergo epimerization?

The rate of epimerization can be influenced by pH. While the specific optimal pH for epimerization can vary depending on the peptide sequence and solvent conditions, basic conditions generally favor the abstraction of the alpha-proton, which is a key step in the epimerization mechanism.[17] During peptide synthesis, the basic conditions used for Fmoc deprotection and coupling are a major contributor to histidine epimerization.[6][17] In solution, the stability of the peptide should be assessed across a range of pH values relevant to its intended use and storage.

Q3: Can temperature affect the rate of histidine epimerization?

Yes, temperature can significantly impact the rate of epimerization. Higher temperatures generally increase the rate of chemical reactions, including the proton abstraction and enolization steps involved in epimerization.[6] It is important to control the temperature during peptide synthesis, purification, and storage to minimize this modification. The ionization constants of histidine are also temperature-dependent, which can indirectly influence epimerization rates by affecting the local pH and the charge state of the imidazole ring.[18][19]

Q4: What is the best analytical method to quantify the level of histidine epimerization?

A combination of a high-resolution separation technique with a sensitive detection method is ideal for quantifying histidine epimerization. The gold standard is typically chiral High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry detection.[2][3][10] This approach allows for the physical separation of the diastereomers, enabling accurate quantification based on peak area. Gas chromatography (GC) of derivatized amino acids after peptide hydrolysis can also be used for quantification, but care must be taken to account for any racemization that may occur during the hydrolysis step itself.[12][20]

Q5: How can I prevent histidine epimerization during sample handling and storage?

To minimize epimerization during handling and storage:

  • Storage Conditions: Store peptides as lyophilized powders at -20°C or below in a tightly sealed container to protect from moisture.[21]

  • pH of Solutions: If peptides must be stored in solution, use a buffer system that maintains a pH where the peptide is most stable, which is typically in the acidic range. Avoid prolonged storage in basic solutions.

  • Temperature: Keep peptide solutions frozen and avoid repeated freeze-thaw cycles.[21]

  • Minimize Exposure to Harsh Conditions: Protect peptides from high temperatures and extreme pH values.

Experimental Protocols & Data Presentation

Protocol 1: Chiral HPLC Method for Separation of Histidine Epimers

This protocol provides a general starting point for developing a chiral HPLC method. Optimization will be required for specific peptides.

  • Column: Chirobiotic T or similar teicoplanin-based chiral stationary phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient, for example, 5-25% B over 30 minutes. The exact gradient will need to be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (can be varied for optimization)

  • Detection: UV at 214 nm and/or Mass Spectrometry.

  • Sample Preparation: Dissolve the peptide in a solvent compatible with the initial mobile phase conditions (e.g., 5% Acetonitrile in water with 0.1% Formic Acid).

Table 1: Comparison of Analytical Techniques for Histidine Epimerization Detection
TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC/UPLC Differential interaction with a chiral stationary phase.Direct separation of epimers, allows for accurate quantification.[2][3]Requires specialized and often expensive columns, method development can be time-consuming.
Reversed-Phase HPLC/UPLC Separation based on hydrophobicity.Widely available, robust for general peptide analysis.Often insufficient resolution to separate epimers.[10]
LC-MS/MS Separation by chromatography followed by mass analysis of fragments.High sensitivity and specificity, can sometimes differentiate epimers by fragmentation patterns.[7][8][11]Epimers are isobaric and require chromatographic separation for confident identification. Fragmentation differences can be subtle.[7][8]
IMS-MS Separation based on ion mobility in the gas phase.Can separate isobaric epimers based on conformational differences.[12]Not as widely available as LC-MS, requires specialized instrumentation.
Gas Chromatography (GC) Separation of volatile derivatives of hydrolyzed amino acids.Can provide quantitative data on D/L amino acid ratios.[20]Indirect method requiring complete peptide hydrolysis, which can itself induce some racemization.[12]

Visualizations

Diagram 1: Workflow for Detection and Confirmation of Histidine Epimerization

G cluster_0 Initial Analysis cluster_1 Troubleshooting & Confirmation cluster_2 Quantification A Peptide Sample B Standard RP-HPLC/UPLC-UV/MS A->B C Single or Broad Peak B->C Observation D Chiral HPLC C->D Hypothesis: Epimerization E LC-MS/MS Analysis C->E Hypothesis: Epimerization F IMS-MS Analysis C->F Hypothesis: Epimerization G Confirmation of Epimerization D->G E->G F->G H Integrate Peak Areas of Separated Epimers G->H

Caption: Workflow for identifying and confirming histidine epimerization in peptide samples.

Diagram 2: Mechanism of Histidine Racemization During Peptide Synthesis

G cluster_0 Mechanism A Activated L-Histidine B Enolate Intermediate (Achiral) A->B Base-catalyzed α-proton abstraction (facilitated by imidazole side chain) C D-Histidine Epimer B->C Reprotonation D L-Histidine B->D Reprotonation

Caption: Simplified mechanism of base-catalyzed racemization of histidine during peptide synthesis.

References

  • Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. (2024). Vertex AI Search.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PubMed Central.
  • Amino Acid Derivatives for Peptide Synthesis. [Source not available].
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation.
  • [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)]. PubMed.
  • Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. PubMed Central.
  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. ACS Publications.
  • Study of the impact of histidine configuration and position on analytical separation of tripeptides. PubMed.
  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship.org.
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
  • Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. ACS Publications.
  • A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Histidine Derivatives. Benchchem.
  • PyBOP-Mediated Epimerization of Cysteine and Histidine: A Technical Support Center. Benchchem.
  • Epimerisation in Peptide Synthesis. PubMed Central.
  • A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. NIH.
  • Unparalleled Solid Phase Peptide Peptide Synthesis. [Source not available].
  • Epimerisation in Peptide Synthesis. MDPI.
  • Avoiding epimerization in peptide synthesis. Bachem.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Source not available].
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Identification of the epimerization site with LC–MS IMS by comparing... ResearchGate.
  • Imaging Peptide and Protein Chirality via Amino Acid Analysis by Chiral × Chiral Two-Dimensional Correlation Liquid Chromatography. ResearchGate.
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.
  • Temperature dependence of histidine ionization constants in myoglobin. PubMed Central.
  • Handling and Storage Guidelines for Peptides. Bachem.
  • Investigation of Impurities in Peptide Pools. MDPI.
  • Change in pH as a function of temperature for histidine buffer when the... ResearchGate.
  • Protocol of peptide quantification. The protocol used in this study is... ResearchGate.
  • Navigating the Challenges of Histidine-Containing Peptide Synthesis: A Comparative Guide to Reproducibility. Benchchem.
  • A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. PubMed Central.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Source not available].

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Technical Support Center: Optimizing Peptide Synthesis with Z-DL-His-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of N-α-benzyloxycarbonyl-DL-histidine (Z-DL-His-OH) in peptide synthesis. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common challenges and significantly improve the yield and purity of your target peptides.

Introduction: The Histidine Challenge

Histidine is a unique amino acid, essential for the biological function of many peptides and proteins. However, its imidazole side chain and acidic α-proton present significant hurdles during chemical synthesis.[1][2] The use of Z-DL-His-OH, a racemic mixture, introduces further complexity, often employed in specific applications like the generation of peptide libraries or when a specific D-amino acid is desired to enhance enzymatic stability.[3][4] The primary obstacles to achieving high yields are racemization, incomplete coupling reactions, and unwanted side reactions.[5][6] This guide will dissect these issues and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is histidine so difficult to incorporate into a peptide sequence? A1: The difficulty arises from two core chemical properties of histidine. First, its imidazole side chain contains a nucleophilic nitrogen atom that can participate in undesirable reactions during coupling steps if left unprotected.[1][7] Second, and more critically, the α-proton (the hydrogen on the carbon atom bonded to the amino and carboxyl groups) is unusually acidic. During the activation of the carboxyl group for coupling, this proton can be easily removed by a base, leading to a loss of stereochemical integrity, a process known as racemization.[8][9]

Q2: What is racemization, and why is histidine particularly susceptible? A2: Racemization is the conversion of an enantiomerically pure amino acid (e.g., all L-form) into a mixture of both D- and L-forms.[9] This is highly problematic as the resulting diastereomeric peptides have different biological activities and are difficult to separate. Histidine is exceptionally prone to this because its imidazole side chain can act as an internal base, catalyzing the abstraction of the α-proton after the carboxyl group is activated for coupling.[8] This forms a planar intermediate, which can be re-protonated from either side, yielding both the original (L) and inverted (D) stereoisomers.[10][11]

Q3: My synthesis involves Solid-Phase Peptide Synthesis (SPPS). Is Z-DL-His-OH suitable? A3: While Z-DL-His-OH is primarily used in solution-phase synthesis, its application in SPPS requires careful consideration.[4] The foundational principle of modern SPPS (especially Fmoc-based) is the use of orthogonal protecting groups for the α-amino group and the side chains.[2][12] Z-DL-His-OH lacks a side-chain protecting group, leaving the imidazole ring reactive. For successful SPPS, it is strongly recommended to use a histidine derivative with a protected side chain, such as Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH, to prevent side reactions and improve coupling efficiency.[1][7] If you must use a derivative without side-chain protection, the strategies in this guide become even more critical.

Q4: What are the most common side reactions associated with histidine beyond racemization? A4: The primary side reaction is the acylation of the unprotected imidazole ring, which consumes the activated amino acid intended for elongating the peptide chain.[1] Although this acyl group can sometimes be removed in a subsequent coupling step, it reduces the effective concentration of the activated acid, leading to incomplete reactions and deletion sequences.[1][2] Another potential issue, depending on the coupling reagents used, is guanidinylation of the N-terminus of the growing peptide chain, which irreversibly terminates the synthesis.[6]

In-Depth Troubleshooting & Optimization

This section addresses specific experimental failures. For each problem, we identify the symptoms, explain the underlying causes, and provide actionable solutions.

Problem 1: Low Coupling Efficiency & Poor Final Yield
  • Symptoms: Your final analytical HPLC shows a low yield of the target peptide, accompanied by significant peaks corresponding to deletion sequences (missing the histidine residue). A positive Kaiser test after the coupling step also indicates unreacted free amines.[13]

  • Causality: This issue is often rooted in steric hindrance from the bulky Z-protecting group and the preceding amino acids on the resin.[13] Furthermore, if the unprotected imidazole side chain is acylated, it effectively reduces the amount of activated amino acid available for the desired amide bond formation.[1]

  • Optimize Your Coupling Reagent: Standard carbodiimides like DCC or DIC may not be potent enough. Switch to a more powerful uronium or phosphonium salt-based reagent.[10][13]

    • Uronium/Aminium Reagents (HATU, HBTU, HCTU): These are highly efficient and fast-acting. HATU is generally considered one of the most effective due to the anchimeric assistance provided by its HOAt leaving group.

    • Phosphonium Reagents (PyBOP, PyAOP): These are also highly effective and have the advantage of not causing guanidinylation side reactions.[14]

    • Oxyma-Based Reagents (COMU): COMU is an excellent modern reagent that combines high reactivity with improved safety, as its byproducts are non-explosive and water-soluble.[14][15]

  • Employ Additives: Always use a racemization-suppressing additive in your coupling cocktail. The most common are Hydroxybenzotriazole (HOBt) and Ethyl Cyano(hydroxyimino)acetate (Oxyma Pure).[10] These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization.

  • Perform a Double Coupling: If a single coupling is insufficient, a second coupling is a simple and effective strategy. After the initial coupling time, drain the reaction vessel, wash thoroughly with DMF, and add a fresh solution of activated Z-DL-His-OH to the resin.[8][13]

  • Cap Unreacted Chains: If double coupling still leaves free amines (confirmed by a positive Kaiser test), you must cap these unreacted sites to prevent the formation of deletion sequences. This is achieved by treating the resin with acetic anhydride and a non-nucleophilic base like Diisopropylethylamine (DIEA).[13] Capping simplifies the final purification process significantly.

G start Low Yield/ Deletion Sequences kaiser_test Perform Kaiser Test After Coupling start->kaiser_test positive_result Positive (Blue Beads) Incomplete Coupling kaiser_test->positive_result Result negative_result Negative (Yellow Beads) Coupling Complete kaiser_test->negative_result Result double_couple Action: Perform Double Coupling positive_result->double_couple proceed Proceed to Next Deprotection Step negative_result->proceed re_test Re-run Kaiser Test double_couple->re_test cap_chains Action: Cap Unreacted Amines with Ac₂O/DIEA re_test->cap_chains Still Positive re_test->proceed Negative cap_chains->proceed

Caption: Workflow for addressing low coupling efficiency.

Problem 2: Significant Racemization Detected
  • Symptoms: Your final peptide shows a doublet or broadened peak in the analytical HPLC. Mass spectrometry confirms the correct mass, but the impurity has identical fragmentation, suggesting the presence of a diastereomer.

  • Causality: As previously discussed, histidine is highly prone to racemization upon activation of its carboxyl group.[5][8] This process is exacerbated by strong bases and prolonged activation times or high temperatures.[9]

  • Choose the Right Base: The choice and amount of base are critical.

    • Avoid Excess Base: Use the minimum amount of base required for the reaction. For uronium/phosphonium reagents, 2 equivalents of a tertiary amine are typically sufficient.

    • Use a Weaker, Sterically Hindered Base: While DIEA is common, it can be aggressive enough to promote racemization. Consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine, which have been shown to reduce racemization.[9][16]

  • Control Activation Time and Temperature:

    • Pre-activation vs. In-situ: Avoid long pre-activation times where the activated amino acid sits in solution before being added to the resin.[5] While in-situ activation (adding the coupling reagent directly to the vessel containing resin and amino acid) can sometimes boost other side reactions, it minimizes the time the amino acid spends in its highly reactive, racemization-prone state.[5]

    • Maintain Room Temperature: Do not heat the coupling reaction unless absolutely necessary to overcome aggregation. Increased temperature accelerates racemization.[17]

  • Select a Racemization-Resistant Coupling Reagent: Some reagents are specifically designed to minimize racemization. For example, (3-(Diethylamino-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (DEPBT) is known to mediate amide bond formation with remarkable resistance to racemization and is a reagent of choice for coupling Fmoc-His(Trt)-OH.[10]

G cluster_0 1. Activation & Proton Abstraction cluster_1 2. Re-protonation Activated Activated L-His (e.g., O-Acylurea ester) Enolate Planar Enolate Intermediate Activated->Enolate α-proton abstraction Base Base (e.g., DIEA) Enolate_2 Planar Enolate Intermediate L_Product L-His Peptide D_Product D-His Peptide (Racemized) Enolate_2->L_Product Protonation Enolate_2->D_Product Protonation

Caption: Racemization mechanism via α-proton abstraction.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Histidine
ReagentTypeKey AdvantagesConsiderations for Histidine
HBTU/HATU Aminium/UroniumFast, efficient, well-established. HATU is more reactive.Risk of racemization with strong bases. Can cause guanidinylation.[6]
PyBOP/PyAOP PhosphoniumHigh efficiency, no guanidinylation risk.[14]Byproduct (HMPA from BOP) can be toxic; PyBOP is a safer alternative.[10]
COMU Uronium (Oxyma)Highly reactive, superior racemization suppression, safer byproducts.[14][15][16]Generally an excellent choice for difficult couplings like histidine.
DIC/HOBt CarbodiimideCost-effective, simple. Base-free conditions can minimize racemization.[10]Slower reaction rates. Byproduct (DCU from DCC) can be insoluble.
DEPBT PhosphoniumExcellent resistance to racemization.[10]Recommended for particularly sensitive or critical histidine couplings.
Experimental Protocol: Optimized Coupling of Z-DL-His-OH in SPPS

This protocol assumes a 0.1 mmol synthesis scale and the use of a modern coupling reagent like COMU to maximize yield and minimize side reactions.

  • Resin Preparation: Swell the peptide-resin (containing the free N-terminal amine) in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.[18]

  • Prepare Coupling Solution: In a separate vial, dissolve:

    • Z-DL-His-OH (3 equivalents, ~87 mg)

    • COMU (3 equivalents, ~129 mg)

    • Dissolve in a minimal volume of DMF (approx. 2 mL).

  • Prepare Base Solution: In a separate vial, prepare:

    • N-methylmorpholine (NMM) (6 equivalents, ~66 µL)

    • Dilute with DMF (approx. 1 mL).

  • Activation and Coupling:

    • Add the Z-DL-His-OH/COMU solution to the reaction vessel containing the resin.

    • Immediately add the NMM solution to the reaction vessel.

    • Agitate the mixture at room temperature for 2 hours.

  • Monitoring the Reaction:

    • Take a small sample of resin beads and perform a Kaiser test.

    • A negative result (yellow beads) indicates complete coupling. Proceed to step 7.

    • A positive result (blue beads) indicates incomplete coupling. Proceed to step 6.

  • Double Coupling (if necessary):

    • Drain the reaction vessel.

    • Wash the resin 3 times with DMF.

    • Repeat step 4 (coupling) for an additional 1-2 hours.

    • If the Kaiser test is still positive, consider capping the unreacted amines.

  • Final Wash: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to prepare for the next deprotection step.

References

  • Pascual-Teresa, H. et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 39(1), 58-62. [Link]

  • Pascual-Teresa, H. et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. National Institutes of Health. [Link]

  • Liao, C. et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. [Link]

  • Merck Millipore. (n.d.). Peptide & HT Organic Synthesis Technical Resources. Merck Millipore. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • CS Bio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CS Bio. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Hendi, A. et al. (2021). Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release. Biomacromolecules. [Link]

  • Occam Design. (n.d.). Improving Peptide Synthesis. Occam Design. [Link]

  • El-Faham, A. & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • ResearchGate. (n.d.). Racemization during SPPS coupling step. ResearchGate. [Link]

  • Yacob, M. H. et al. (2019). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. [Link]

Sources

Validation & Comparative

Navigating Stereochemical Integrity: A Comparative Guide to Z-DL-His-OH and Fmoc-His(Trt)-OH for Racemization Control

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the precise chemical synthesis of peptides, the stereochemical integrity of the final product is a paramount concern. The amino acid histidine presents a notorious challenge in this regard, being particularly susceptible to racemization during peptide bond formation. This guide provides an in-depth technical comparison of two commonly utilized histidine derivatives, Z-DL-His-OH and Fmoc-His(Trt)-OH, with a focus on their inherent characteristics and their roles in controlling or contributing to racemization during peptide synthesis.

The Challenge of Histidine Racemization

Histidine's propensity for racemization stems from its imidazole side chain. The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the proton from the α-carbon of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-histidine enantiomers within the peptide sequence.[1][2] This loss of stereochemical purity can have profound consequences, potentially altering the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

A Tale of Two Protection Strategies: Z vs. Fmoc

The choice of the Nα-protecting group is a critical factor in any peptide synthesis strategy. Here, we delve into the fundamental differences between the benzyloxycarbonyl (Z) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group, and their implications for incorporating histidine.

Fmoc-His(Trt)-OH: The Modern Workhorse with a Caveat

Fmoc-His(Trt)-OH is a cornerstone of modern solid-phase peptide synthesis (SPPS). The Fmoc group is base-labile, typically removed with piperidine, offering a mild and efficient deprotection strategy that is orthogonal to the acid-labile side-chain protecting groups.[] The trityl (Trt) group on the imidazole side chain provides steric hindrance to prevent side reactions.

However, Fmoc-His(Trt)-OH is well-documented for its susceptibility to racemization, especially under standard coupling conditions.[4][5][6] The Trt group, while protecting the τ-nitrogen, leaves the π-nitrogen exposed, which can still facilitate the undesirable intramolecular base catalysis leading to racemization.[5]

Z-DL-His-OH: A Legacy Derivative with Specific Applications

Z-DL-His-OH, on the other hand, utilizes the benzyloxycarbonyl (Z) protecting group, which is typically removed by catalytic hydrogenation. This method is not compatible with standard automated SPPS protocols that rely on repetitive acid or base deprotection steps. Consequently, Z-protected amino acids are more commonly employed in solution-phase peptide synthesis or for specific applications in SPPS where orthogonality is required.[7]

Crucially, the "DL" designation in Z-DL-His-OH signifies that it is a racemic mixture, containing both the L- and D-enantiomers of histidine from the outset. This is a fundamental and critical distinction from Fmoc-L-His(Trt)-OH, which is enantiomerically pure to begin with.

Comparative Analysis: Racemization Control and Synthetic Utility

FeatureZ-DL-His-OHFmoc-His(Trt)-OH
Initial Stereochemistry Racemic mixture (D and L)Enantiomerically pure (L)
Primary Synthetic Method Solution-phase synthesisSolid-phase peptide synthesis (SPPS)
Nα-Deprotection Catalytic hydrogenationMild base (e.g., piperidine)
Side-Chain Protection None (imidazole is unprotected)Trityl (Trt) on the τ-nitrogen
Inherent Racemization Risk Not applicable for control; it is a racemic starting material.High, due to intramolecular base catalysis by the unprotected π-nitrogen.
Strategies for Control Not applicable.Use of specific coupling reagents (e.g., DEPBT), additives (e.g., HOBt, OxymaPure), optimized temperature, and minimized pre-activation times.[8][9]

Mechanism of Histidine Racemization and the Role of Protecting Groups

The mechanism of histidine racemization during peptide coupling is a well-understood phenomenon. The process is initiated by the activation of the carboxyl group, making the α-proton more acidic. The nearby unprotected π-nitrogen of the imidazole ring can then abstract this proton, leading to the formation of the planar enolate intermediate.

racemization_mechanism cluster_L_His L-Histidine Derivative cluster_Enolate Planar Enolate Intermediate cluster_D_His D-Histidine Derivative L_His Activated L-His Enolate Achiral Enolate L_His->Enolate -H+ (intramolecular base catalysis) Enolate->L_His +H+ D_His Activated D-His Enolate->D_His +H+

Caption: Mechanism of Histidine Racemization.

The choice of side-chain protection is crucial. While the Trt group in Fmoc-His(Trt)-OH protects the τ-nitrogen, it does not prevent the π-nitrogen from participating in racemization. More effective suppression has been observed with protecting groups that specifically target the π-nitrogen, such as benzyloxymethyl (Bom) or methoxybenzyl (Momb).[5][9][10] For instance, a comparative study showed that at 90°C, Fmoc-His(Trt)-OH resulted in over 16% of the D-isomer, while Fmoc-His(Boc)-OH, which protects the imidazole with a Boc group, yielded only 0.81% D-isomer.[4]

Experimental Protocol: Quantification of Histidine Racemization in a Synthetic Peptide

This protocol outlines a general method for the analysis of histidine racemization in a synthesized peptide. This can be applied to peptides synthesized using either Fmoc- or Z-based strategies.

1. Peptide Synthesis:

  • Synthesize the target peptide containing a histidine residue using either manual or automated SPPS (for Fmoc-His(Trt)-OH) or solution-phase methods (for Z-DL-His-OH).

2. Peptide Cleavage and Deprotection:

  • Cleave the peptide from the resin (for SPPS) and remove all protecting groups using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

3. Peptide Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

4. Acid Hydrolysis:

  • Hydrolyze a purified aliquot of the peptide into its constituent amino acids using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

5. Derivatization:

  • Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

6. Chiral Analysis:

  • Analyze the derivatized amino acids by RP-HPLC. The diastereomeric derivatives of the L- and D-histidine will have different retention times, allowing for their separation and quantification.

7. Data Analysis:

  • Integrate the peak areas corresponding to the L- and D-histidine derivatives to determine the percentage of racemization.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Hydrolysis cluster_analysis Racemization Analysis Synthesis Synthesize Peptide Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification Hydrolysis Acid Hydrolysis Purification->Hydrolysis Derivatization Chiral Derivatization Hydrolysis->Derivatization Analysis Chiral HPLC Analysis Derivatization->Analysis Quantification Data Quantification Analysis->Quantification

Caption: Experimental Workflow for Racemization Analysis.

Conclusion and Recommendations

The choice between Z-DL-His-OH and Fmoc-His(Trt)-OH is fundamentally dictated by the intended application and the synthetic strategy.

  • Z-DL-His-OH is not a tool for controlling racemization but rather a racemic starting material. Its use is largely confined to specific applications in solution-phase synthesis or where a racemic histidine is intentionally required.

  • Fmoc-His(Trt)-OH is the standard choice for incorporating L-histidine in modern SPPS. However, researchers must be acutely aware of its high propensity for racemization. To ensure the stereochemical integrity of the final peptide, it is imperative to employ optimized protocols. These include:

    • Minimizing pre-activation times: Prolonged activation of Fmoc-His(Trt)-OH before coupling significantly increases racemization.[5]

    • Utilizing appropriate coupling reagents: Reagents like DEPBT have shown remarkable resistance to racemization when coupling Fmoc-His(Trt)-OH.[8]

    • Employing racemization-suppressing additives: The addition of HOBt or, more effectively, OxymaPure is strongly recommended.[8][9]

    • Controlling temperature: For microwave-assisted SPPS, reducing the coupling temperature for the histidine residue can significantly limit racemization.[11]

For applications where even minimal levels of the D-enantiomer are unacceptable, the use of alternative histidine derivatives with side-chain protection on the π-nitrogen, such as Fmoc-His(Boc)-OH or Fmoc-His(Bom)-OH, should be strongly considered.[4][10] These derivatives offer superior racemization control, albeit at a potentially higher cost.

Ultimately, a thorough understanding of the mechanisms of histidine racemization and the properties of different protected derivatives is essential for the successful synthesis of high-purity, biologically active peptides.

References

  • Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]

  • Atherton, E., & Sheppard, R. C. (1985). The benzyloxymethyl group for the side-chain protection of histidine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2065-2067. [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Okamoto, K., et al. (2020). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 11(1), 1-9. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Kemp, D. S. (1990). Racemization in peptide synthesis. In The Peptides (Vol. 1, pp. 315-383). Academic Press. [Link]

  • Yi, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2136-2145. [Link]

  • StackExchange. (2015). Why is solid phase peptide synthesis limited to 70 amino acids?. [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Biopolymers, 111(4), e23363. [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • Zhao, J., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Albericio, F., & de la Torre, B. G. (2018). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry II (2nd ed., Vol. 6, pp. 589-618). Elsevier. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Zhang, Y., et al. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Journal of the American Chemical Society. [Link]

Sources

A Senior Application Scientist's Guide to Histidine Protection: A Comparative Analysis of Z, Boc, and Fmoc Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into peptide sequences presents a unique set of challenges in synthetic chemistry. The nucleophilic imidazole side chain can catalyze racemization at the α-carbon during activation and coupling, and is itself susceptible to undesirable side reactions.[1] The choice of protecting group strategy is therefore not a trivial decision, but a critical determinant of yield, purity, and stereochemical integrity of the final peptide. This guide provides an in-depth, objective comparison of the three cornerstone protecting groups—Benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc)—as they apply to the specific challenges of histidine protection.

The Histidine Conundrum: Understanding the Core Challenges

Before comparing the protecting groups, it is essential to grasp the underlying chemical principles that make histidine a "problematic" amino acid in peptide synthesis.

  • Racemization: The most significant issue is the high propensity for racemization during the carboxyl group activation step required for peptide bond formation. The lone pair of electrons on the unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton to form an oxazolone intermediate. This intermediate readily tautomerizes, leading to a loss of stereochemical integrity.[1] Protecting the imidazole nitrogen is the most effective way to suppress this side reaction.[1]

  • Side-Chain Reactivity: The imidazole ring is nucleophilic and can react with the activated carboxyl group of another amino acid during coupling. While this acylation is often reversible, it consumes the activated amino acid, necessitating the use of excess reagents to drive the desired peptide bond formation to completion.[1]

The ideal protecting group strategy for histidine must therefore accomplish two primary goals: temporarily mask the α-amino group to ensure regioselective peptide bond formation, and shield the imidazole side chain to prevent racemization and other side reactions. The orthogonality of the α-amino and side-chain protecting groups is paramount, allowing for selective deprotection at different stages of the synthesis.

The Classical Approach: Benzyloxycarbonyl (Z or Cbz)

The benzyloxycarbonyl group, introduced by Max Bergmann and Leonidas Zervas in the 1930s, is the patriarch of urethane-type protecting groups. While its use in modern solid-phase peptide synthesis (SPPS) is limited, it remains a valuable tool in solution-phase synthesis, particularly for fragment condensation.[1]

Chemical Properties and Application

The Z group is introduced by reacting histidine with benzyl chloroformate (Cbz-Cl) or a related reagent under basic conditions. For side-chain protection, groups like benzyl (Bn) have been used, but these are known to permit significant racemization. More effective side-chain protection for Z-based strategies involves groups that block the problematic π-nitrogen, such as the benzyloxymethyl (Bom) group, which has been shown to be highly effective in suppressing racemization.[1]

Deprotection: The primary method for Z-group removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). This method is exceptionally clean, yielding toluene and carbon dioxide as byproducts.[2] Alternative methods include strong acidic conditions such as HBr in acetic acid, though these are harsher and can lead to side reactions.

Advantages and Limitations

Advantages:

  • Stability: The Z group is stable to the mildly acidic and basic conditions used in Boc and Fmoc chemistries, respectively, making it a potentially orthogonal protecting group.

  • Clean Deprotection: Catalytic hydrogenolysis is a very mild and clean deprotection method, provided the peptide does not contain other reducible functional groups (e.g., Cys, Met).

Limitations:

  • Limited SPPS Compatibility: The conditions for Z-group removal (catalytic hydrogenation) are generally incompatible with the solid supports used in SPPS.

  • Side Reaction Potential: The use of strong acids for deprotection can cause side reactions elsewhere in the peptide. Furthermore, the catalyst for hydrogenolysis can be poisoned by sulfur-containing residues like methionine and cysteine.

The Workhorse of Early SPPS: tert-Butyloxycarbonyl (Boc)

The Boc strategy, pioneered by R.B. Merrifield, was the dominant method for solid-phase peptide synthesis for decades. It relies on a graded acid lability scheme, where the temporary Nα-Boc group is removed with a moderate acid, while the more permanent side-chain protecting groups are removed with a much stronger acid at the end of the synthesis.[3]

Chemical Properties and Application

The Nα-Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4] The key to successful Boc-based histidine incorporation lies in the choice of the imidazole side-chain protecting group. Several have been developed, each with its own profile of advantages and drawbacks:

  • Boc: In Boc-His(Boc)-OH, the side chain is also protected with a Boc group. This is convenient as both are removed simultaneously during the final cleavage. However, the side-chain Boc group is also labile to the repetitive Nα-Boc deprotection steps with trifluoroacetic acid (TFA), making this derivative suitable mainly for short peptides or for placing histidine near the N-terminus.[1]

  • Tosyl (Tos): The Tos group provides good protection but can be labile to the nucleophilic additives, such as HOBt, often used in coupling reactions to suppress racemization.[1] This limits its utility.

  • 2,4-Dinitrophenyl (Dnp): The Dnp group is very stable to the acidic conditions of Boc-SPPS. However, its removal requires nucleophilic attack, typically with thiophenol, in a separate step before the final cleavage.[5]

  • Benzyloxymethyl (Bom): Attached at the τ-nitrogen, the Bom group is highly effective at preventing racemization.[1] It is stable to the repetitive TFA treatments but is cleaved by strong acids like HF in the final step. Its main drawback is the higher cost and more complex synthesis of the derivative.[1]

Deprotection: The Nα-Boc group is typically removed with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] The final cleavage of the peptide from the resin and removal of most side-chain protecting groups is accomplished with a very strong acid, most commonly anhydrous hydrogen fluoride (HF).

Advantages and Limitations

Advantages:

  • Robust Chemistry: Boc-SPPS is a well-established and robust methodology, particularly for the synthesis of long and complex peptides.

  • Reduced Aggregation: The repeated acid treatment helps to keep the growing peptide chain protonated and solvated, which can reduce interchain aggregation compared to Fmoc chemistry.

Limitations:

  • Harsh Conditions: The use of strong acids (TFA) in every cycle and extremely hazardous strong acids (HF) for final cleavage requires specialized equipment and can lead to side reactions and degradation of sensitive sequences.

  • Side-Chain Protection Complexity: Requires a diverse and carefully selected portfolio of side-chain protecting groups with varying acid lability.

The Modern Standard: 9-Fluorenylmethoxycarbonyl (Fmoc)

The Fmoc strategy has largely superseded the Boc method in modern SPPS due to its use of milder, non-acidic conditions for Nα-deprotection. This enhances its compatibility with acid-sensitive linkers and side-chain protecting groups.[3]

Chemical Properties and Application

The Nα-Fmoc group is introduced using reagents like Fmoc-OSu or Fmoc-Cl. Deprotection is achieved under mild basic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The final cleavage and side-chain deprotection are performed with a single treatment of moderate acid (TFA).

For histidine, the most commonly used derivative is Fmoc-His(Trt)-OH , where the imidazole side chain is protected by a bulky and highly acid-labile trityl (triphenylmethyl) group.

  • Trityl (Trt): The Trt group offers good steric hindrance, preventing side-chain acylation. However, it is attached to the π-nitrogen, and crucially, does not fully prevent racemization .[1] The degree of racemization is highly dependent on the coupling method and activation time.[6][7] For instance, coupling Fmoc-His(Trt)-OH with DIC/Oxyma results in significantly less racemization (e.g., 1.8%) compared to more basic coupling conditions.[6]

To address the racemization issue with the Trt group, alternative side-chain protections for Fmoc-based synthesis have been explored, such as the τ-nitrogen-blocking t-butoxymethyl (Bum) group in Fmoc-His(Bum)-OH.

Advantages and Limitations

Advantages:

  • Mild Conditions: The base-labile nature of the Fmoc group avoids the repeated use of strong acids, making the overall process milder and more compatible with sensitive peptides and modifications.[3]

  • Orthogonality: The Fmoc/tBu strategy provides excellent orthogonality, where the Nα-group is base-labile and the side-chain groups are acid-labile.

  • Automation-Friendly: The milder conditions and simpler reagent scheme are well-suited for automated peptide synthesizers.

Limitations:

  • Racemization Risk: The standard Fmoc-His(Trt)-OH derivative is known to be susceptible to racemization, requiring careful optimization of coupling conditions.[7]

  • Aggregation: The growing peptide chain remains neutral after deprotection, which can sometimes lead to aggregation issues for certain sequences.

  • Piperidine Byproducts: The dibenzofulvene byproduct of Fmoc deprotection can form adducts with the deprotected N-terminus, necessitating efficient washing steps.

Quantitative and Qualitative Comparison

FeatureZ (Cbz) GroupBoc GroupFmoc Group
Primary Use Case Solution-phase synthesis, fragment condensationSolid-phase peptide synthesis (SPPS)Solid-phase peptide synthesis (SPPS)
Nα-Deprotection Catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)[2]Moderate acid (25-50% TFA in DCM)[5]Mild base (20% piperidine in DMF)[3]
Final Cleavage N/A (solution phase)Strong acid (e.g., anhydrous HF)Moderate acid (e.g., TFA cocktail)[7]
Histidine Racemization High with simple side-chain protection (e.g., Bn). Suppressed with τ-protection (e.g., Bom).[1]Suppressed with appropriate side-chain protection (e.g., Bom, Dnp).[1]Significant risk with standard Fmoc-His(Trt)-OH.[7] Requires optimized coupling.
Orthogonality Orthogonal to Boc and Fmoc strategies.Graded acid lability. Orthogonal to Fmoc.High degree of orthogonality with acid-labile side-chain groups.
Key Advantage Clean deprotection via hydrogenolysis.Robust, well-established for long peptides. Can minimize aggregation.Mild conditions, compatible with sensitive modifications.
Key Disadvantage Incompatible with SPPS and sulfur-containing amino acids.Harsh, hazardous reagents (TFA, HF).Racemization risk with standard His derivative; potential for aggregation.

Experimental Data on Racemization: Comparative studies have quantified the extent of racemization with different histidine derivatives. For example, one study found that coupling at 50°C for 10 minutes with Fmoc-His(Trt)-OH resulted in 6.8% of the undesired D-isomer . In stark contrast, under the same conditions, a derivative with a Boc-protected side chain, Fmoc-His(Boc)-OH , yielded only 0.18% D-isomer .[7] This highlights the critical impact of side-chain protection on stereochemical purity.

Experimental Workflows and Methodologies

The following sections provide standardized, step-by-step protocols for key protection and deprotection steps. These are intended as illustrative guides and may require optimization based on the specific peptide sequence and scale.

Workflow Overview: Peptide Synthesis Cycle

The general logic for incorporating a protected amino acid in solid-phase synthesis is universal, differing mainly in the deprotection reagents used.

G cluster_0 SPPS Cycle Start Resin with Free N-terminus Deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Start->Deprotection Washing1 Wash (DCM/IPA for Boc, DMF for Fmoc) Deprotection->Washing1 Coupling Couple Protected His (e.g., Fmoc-His(Trt)-OH + Activator) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat for next AA or Proceed to Cleavage Washing2->Repeat

Caption: General Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol 1: Nα-Boc Protection of Histidine (Solution Phase)

This protocol describes the protection of the α-amino group of histidine.

  • Dissolution: Suspend L-Histidine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Adjust the pH of the suspension to ~10.5 with 1N NaOH, ensuring the histidine dissolves completely.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in a small amount of dioxane to the stirring solution.

  • Reaction: Maintain the pH at ~10.5 by the dropwise addition of 1N NaOH. Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, wash the aqueous solution with ethyl acetate to remove unreacted Boc₂O.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1N HCl or citric acid solution.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-His-OH.

Protocol 2: Nα-Fmoc Deprotection in SPPS

This is a standard protocol for removing the Fmoc group from the N-terminus of a resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. Drain the solvent.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the resin for 3 minutes. Drain the solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[3]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Protocol 3: Final Cleavage and Deprotection (Fmoc-His(Trt) Strategy)

This protocol cleaves the completed peptide from the resin and removes the Trt side-chain protecting group.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). For peptides containing Trt-protected His, including a silane scavenger is crucial. A standard cocktail is 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS) .[8]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times to remove scavengers and residual organic molecules.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is then ready for purification by HPLC.

Mechanism Visualizations

Mechanism: Nα-Fmoc Deprotection

This diagram illustrates the base-catalyzed elimination mechanism for Fmoc group removal.

Caption: Fmoc deprotection via a β-elimination mechanism.

Mechanism: Nα-Boc Deprotection

This diagram shows the acid-catalyzed removal of the Boc group, highlighting the formation of a stable carbocation.

Caption: Boc deprotection via an acid-catalyzed mechanism.

Conclusion and Recommendations

The choice between Z, Boc, and Fmoc protecting groups for histidine-containing peptides is dictated by the synthetic strategy, scale, and desired final product.

  • Z (Cbz): Best reserved for specific applications in solution-phase synthesis , where its unique deprotection via hydrogenolysis can be an advantage. It is not a primary choice for modern SPPS.

  • Boc: Remains a powerful strategy for the synthesis of long or difficult sequences where aggregation is a concern. The development of side-chain protecting groups like Bom has effectively addressed the racemization issue, but the harsh reagents required for the synthetic cycle are a significant drawback.

  • Fmoc: The current standard for routine SPPS due to its mild conditions and high compatibility with automated synthesis. However, when using the common Fmoc-His(Trt)-OH , researchers must be vigilant about the risk of racemization. Careful selection of coupling reagents (e.g., phosphonium or uronium salts with minimal base) and minimizing activation times are crucial to ensure high stereochemical purity. For sequences where racemization is a paramount concern, utilizing alternative derivatives like Fmoc-His(Boc)-OH or Fmoc-His(Bum)-OH is strongly recommended, despite their potentially higher cost.

Ultimately, a successful synthesis relies on understanding the chemical causality behind each experimental choice. By carefully considering the properties of each protecting group and tailoring the synthetic protocol accordingly, researchers can effectively navigate the challenges of histidine incorporation to produce high-quality peptides for research and drug development.

References

  • Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from a general peptide chemistry resource.[1]

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. (2025). Nature Scientific Reports.[4]

  • Nowick, J.S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.[8]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]2]

  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. (2018). Journal of Peptide Science.[9]

  • Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7, 502-510.

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications.[6]

  • The Royal Society of Chemistry. (2012). Experimental Procedure. Organic & Biomolecular Chemistry, Supplementary Material.[10]

  • BenchChem. (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. Retrieved from BenchChem technical resources.[7]

  • 4-Methoxybenzyloxymethyl group as an Nπ-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. (n.d.). ResearchGate.[11]

Sources

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of Z-DL-His-OH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is a cornerstone of robust and reproducible research. This is particularly critical for amino acid derivatives like N-α-benzyloxycarbonyl-DL-histidine (Z-DL-His-OH), a common intermediate in peptide synthesis. The presence of the undesired enantiomer can have profound impacts on the efficacy, safety, and overall quality of the final therapeutic product. This guide provides an in-depth, objective comparison of the primary analytical methods for determining the enantiomeric purity of Z-DL-His-OH, complete with supporting experimental insights and detailed protocols.

The Challenge of Histidine's Chirality

The imidazole side chain of histidine presents unique challenges in both synthesis and analysis. It is susceptible to racemization during peptide coupling reactions, making accurate determination of enantiomeric excess (e.e.) a critical quality control step. The choice of analytical methodology depends on a variety of factors, including the required sensitivity, sample throughput, available instrumentation, and the specific goals of the analysis. Here, we compare four powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Overview of Analytical Methods

Method Principle Sample Preparation Speed Resolution Sensitivity Key Advantages Key Limitations
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).Dissolution in a suitable solvent.ModerateHighHigh (UV detection)Broad applicability, well-established, high resolution.Higher solvent consumption, potential for column degradation.
Chiral GC Differential interaction with a chiral stationary phase after volatilization.Derivatization to increase volatility (esterification and acylation).FastVery HighVery High (FID/MS detection)Excellent resolution for volatile compounds, high sensitivity.Destructive, requires derivatization which can introduce errors.
Capillary Electrophoresis (CE) Differential migration in an electric field in the presence of a chiral selector.Dissolution in buffer.Very FastVery HighModerate (UV detection)Extremely high efficiency, low sample and reagent consumption.Lower concentration sensitivity compared to GC/HPLC-MS.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent, inducing chemical shift differences.Dissolution with a chiral solvating agent in an NMR solvent.Very FastN/A (measures e.e. directly)LowNon-destructive, rapid determination of e.e. without separation.Lower sensitivity, requires higher sample concentration.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted method for the enantiomeric separation of Z-DL-His-OH due to its high resolution and the commercial availability of a wide range of chiral stationary phases (CSPs).

Causality of Method Choice: The benzyloxycarbonyl (Z) protecting group on the alpha-amino group of histidine makes the molecule suitable for analysis on several types of CSPs, particularly those based on macrocyclic glycopeptides like teicoplanin. These CSPs offer a complex array of chiral recognition sites, including hydrogen bond donors and acceptors, and hydrophobic pockets, which can effectively discriminate between the enantiomers of N-derivatized amino acids.[1][2] The Chirobiotic™ T column, based on teicoplanin, is an excellent choice for this application.[1][3]

Workflow for Chiral HPLC Analysis of Z-DL-His-OH

prep Sample Preparation hplc HPLC System with Chirobiotic T Column prep->hplc Inject Dissolved Sample analysis Data Analysis hplc->analysis Generate Chromatogram result Enantiomeric Purity (%) analysis->result Calculate Peak Areas

Caption: Workflow for Z-DL-His-OH enantiomeric purity analysis by Chiral HPLC.

Detailed Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of methanol, water, and a pH modifier is typically effective. Based on separations of similar compounds, a starting point could be a mobile phase consisting of Methanol/Water/Formic Acid (70:30:0.006 v/v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 15 °C. Temperature can be a critical parameter for optimizing chiral separations; lower temperatures often enhance enantioselectivity.[4]

  • Detection: UV at 205 nm.[1]

  • Sample Preparation: Prepare a stock solution of Z-DL-His-OH at a concentration of approximately 200 µg/mL in a 50:50 mixture of water and methanol.[1]

  • Injection Volume: 10 µL.[1]

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

Expected Performance Data (Chiral HPLC)

Parameter Expected Value Rationale
Resolution (Rs) > 1.5A resolution value greater than 1.5 ensures baseline separation, which is crucial for accurate quantification. The complex interaction sites on the Chirobiotic T CSP are expected to provide sufficient selectivity for baseline resolution.[2]
Analysis Time 15-30 minutesThis is a typical runtime for chiral separations on macrocyclic glycopeptide columns, balancing resolution and throughput.
Limit of Quantification (LOQ) ~0.1% of the major enantiomerThis level of sensitivity is generally achievable with UV detection and is sufficient for most pharmaceutical applications where strict control of enantiomeric impurities is required.
Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolving power and sensitivity, but its application to Z-DL-His-OH requires a crucial derivatization step to render the analyte volatile.

Causality of Method Choice: The high temperatures used in GC necessitate the protection of the polar functional groups (carboxylic acid and the imidazole ring) to prevent degradation and ensure volatility. A two-step derivatization involving esterification of the carboxylic acid followed by acylation of the amino and imidazole groups is a standard approach for amino acids.[5][6] The resulting volatile derivatives can then be separated on a chiral capillary column, such as one coated with a cyclodextrin derivative.

Workflow for Chiral GC Analysis of Z-DL-His-OH

derivatization Derivatization (Esterification & Acylation) gcms GC-MS System with Chiral Column derivatization->gcms Inject Derivatized Sample analysis Data Analysis gcms->analysis Generate Chromatogram result Enantiomeric Purity (%) analysis->result Calculate Peak Areas

Caption: Workflow for Z-DL-His-OH enantiomeric purity analysis by Chiral GC.

Detailed Experimental Protocol: Chiral GC

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A chiral capillary column such as Chirasil-L-Val.[7]

  • Derivatization:

    • Esterification: React Z-DL-His-OH with an alcohol (e.g., isopropanol) in the presence of an acidic catalyst (e.g., HCl) to form the corresponding ester.

    • Acylation: Subsequently, react the ester with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino and imidazole groups.

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) to ensure separation of the enantiomers.

    • Detector Temperature: 280 °C.

  • Data Analysis: Similar to HPLC, calculate the % e.e. from the integrated peak areas of the two enantiomeric derivatives.

Expected Performance Data (Chiral GC)

Parameter Expected Value Rationale
Resolution (Rs) > 2.0Chiral capillary GC columns are known for their very high efficiency, often leading to excellent resolution of derivatized enantiomers.[8]
Analysis Time 10-20 minutesThe temperature programming in GC allows for relatively fast elution and analysis times.
Limit of Quantification (LOQ) < 0.05% of the major enantiomerFID and especially MS detectors provide very high sensitivity, making GC an excellent choice for trace enantiomeric impurity analysis.
Capillary Electrophoresis (CE)

CE is a powerful separation technique characterized by its extremely high efficiency and low consumption of sample and reagents. For chiral separations, a chiral selector is added to the background electrolyte.

Causality of Method Choice: The principle of chiral CE relies on the formation of transient diastereomeric complexes between the enantiomers of Z-DL-His-OH and a chiral selector in the running buffer. These complexes have different electrophoretic mobilities, leading to their separation.[9][10] Cyclodextrins, particularly derivatized ones like hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective chiral selectors for a wide range of compounds, including amino acids and their derivatives.[11][12]

Workflow for Chiral CE Analysis of Z-DL-His-OH

prep Sample Preparation in Buffer ce CE System with Chiral Selector prep->ce Inject Sample analysis Data Analysis ce->analysis Generate Electropherogram result Enantiomeric Purity (%) analysis->result Calculate Peak Areas prep Sample Preparation with CSA nmr NMR Spectrometer prep->nmr Acquire Spectrum analysis Data Analysis nmr->analysis Process Spectrum result Enantiomeric Purity (%) analysis->result Integrate Signals

Caption: Workflow for Z-DL-His-OH enantiomeric purity analysis by NMR.

Detailed Experimental Protocol: NMR

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended).

  • Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid.

  • NMR Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of Z-DL-His-OH in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Add 1.0 to 1.5 molar equivalents of (R)-(-)-Mandelic acid to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.

  • Data Analysis: Identify a proton signal in the Z-His-OH molecule that is well-resolved into two distinct peaks in the presence of the CSA (e.g., the α-proton or protons on the benzyl group). Integrate the areas of these two peaks to determine the enantiomeric ratio and calculate the % e.e.

Expected Performance Data (NMR)

Parameter Expected Value Rationale
Chemical Shift Difference (Δδ) 0.01 - 0.1 ppmThe magnitude of the chemical shift difference depends on the strength and geometry of the interaction between the analyte and the CSA. A larger Δδ allows for more accurate integration. [13]
Analysis Time 5-10 minutesThe time required is primarily for sample preparation and data acquisition, making it a very rapid technique.
Limit of Quantification (LOQ) 1-5% of the minor enantiomerNMR is inherently less sensitive than chromatographic methods, and accurate integration of small peaks can be challenging.

Conclusion and Recommendations

The selection of an analytical method for determining the enantiomeric purity of Z-DL-His-OH is a strategic decision that should be aligned with the specific requirements of the analysis.

  • For routine quality control with high accuracy and robustness, Chiral HPLC is the recommended method. Its high resolution and established protocols make it a reliable workhorse for pharmaceutical development.

  • For applications requiring the highest sensitivity and resolution, particularly for trace impurity analysis, Chiral GC is an excellent choice, provided that the derivatization step is carefully validated.

  • For high-throughput screening or when sample volume is limited, Capillary Electrophoresis offers an unparalleled combination of speed and efficiency.

  • For rapid, non-destructive confirmation of enantiomeric excess, NMR Spectroscopy is a powerful tool, especially when a quick assessment is needed without extensive method development.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of Z-DL-His-OH and, by extension, the quality and reliability of their scientific endeavors.

References

  • FakhrEldin O. Suliman, et al. "Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6." Electrophoresis, 2021. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. "Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids." Journal of Chromatography A, 2006. [Link]

  • Schmitt, U., Branch, S. K., & Holzgrabe, U. "The use of cyclodextrin-modified capillary electrophoresis in the determination of the enantiomeric purity." Journal of Capillary Electrophoresis and Microchip Technology, 2002. [Link]

  • Gajewska, M., et al. "Dual 2-Hydroxypropyl-β-Cyclodextrin and 5,10,15,20-Tetrakis (4-Hydroxyphenyl) Porphyrin System as a Novel Chiral-Achiral Selector Complex for Enantioseparation of Aminoalkanol Derivatives with Anticancer Activity in Capillary Electrophoresis." Molecules, 2021. [Link]

  • García-Ruiz, C., et al. "Amino acid chiral ionic liquids combined with hydroxypropyl-β-cyclodextrin for drug enantioseparation by capillary electrophoresis." Journal of Chromatography A, 2019. [Link]

  • Krasikova, R. N., et al. "Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns." EJNMMI Radiopharmacy and Chemistry, 2021. [Link]

  • Šimek, P., et al. "A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids." Methods in Molecular Biology, 2025. [Link]

  • Bioanalysis Zone. Astec CHIROBIOTIC Chiral HPLC Columns Brochure. [Link]

  • Wenzel, T. J., & Wilcox, J. D. "NMR determination of enantiomeric excess." Chirality, 2003. [Link]

  • Šimek, P., et al. "A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization." Amino Acids, 2021. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Šimek, P., et al. "A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids." ResearchGate, 2025. [Link]

  • Uccello-Barretta, G., et al. "1H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents." Arkivoc, 2004. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

Sources

A Researcher's Guide to Histidine Protection: Comparing Cleavage Conditions for Optimal Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the unique properties of the histidine residue present a significant challenge. Its imidazole side chain, a frequent participant in biological activity, is also a source of undesirable side reactions during synthesis, most notably racemization. The strategic selection of a protecting group for this imidazole moiety is therefore paramount to achieving high-purity, stereochemically defined peptides. This guide provides an in-depth comparison of commonly employed histidine protecting groups, their cleavage conditions, and the underlying chemical principles that govern their efficacy.

The Histidine Conundrum: To Protect and When to Cleave

The nucleophilic character of the imidazole ring's π-nitrogen (N-π) can lead to N-acylation by the activated C-terminus of the incoming amino acid, reducing coupling efficiency.[1] More critically, this same nitrogen can act as an intramolecular base, abstracting the α-proton of the activated histidine residue and leading to racemization.[1][2] Protecting the imidazole nitrogen mitigates these issues, but the choice of protecting group dictates the conditions under which it can be removed, impacting the overall synthetic strategy. The ideal protecting group should be stable throughout the synthesis, prevent racemization, and be cleavable under conditions that leave the final peptide intact.

Comparative Analysis of Histidine Protecting Groups

The selection of a histidine protecting group is intrinsically linked to the overarching peptide synthesis strategy, primarily Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). Below is a comparative analysis of the most common protecting groups, with a focus on their cleavage conditions and impact on stereochemical integrity.

Protecting GroupAbbreviationPrimary Synthesis StrategyCleavage ConditionsKey AdvantagesKey Disadvantages
Trityl TrtFmoc90-95% Trifluoroacetic Acid (TFA) in the presence of scavengers (e.g., water, triisopropylsilane)[1]Widely used, cost-effective, and stable to the basic conditions of Fmoc removal.Does not effectively prevent racemization.[1] Can be prematurely cleaved under repeated acidic conditions.
Methyltrityl MttFmoc1-2% TFA in Dichloromethane (DCM)[1]More acid-labile than Trt, allowing for selective deprotection on-resin.Does not prevent racemization.[1]
Methoxytrityl MmtFmoc1-2% TFA in DCM or mild acetic acid conditions[1]More acid-labile than Trt, allowing for selective deprotection on-resin.Does not prevent racemization.[1]
tert-Butoxycarbonyl BocFmoc/BocStandard TFA cleavage cocktails used at the end of synthesis.[1]Offers superior suppression of racemization compared to Trityl groups.[3]Higher cost. Not completely stable to repeated piperidine treatment in Fmoc synthesis.
Tosyl TosBocHydroxypyridine (HOBt), HF, or TFMSA.[1]Stable to the acidic conditions of Boc removal.Can be labile to HOBt, which is often used in coupling reactions.[1]
2,4-Dinitrophenyl DnpBocThiophenol or 2-mercaptoethanol in DMF.[1][4]Very stable to both acidic and basic conditions, making it suitable for complex syntheses.[1]Requires a separate, nucleophilic deprotection step before final cleavage. The byproducts are intensely colored, requiring extensive washing.[3]
Benzyloxymethyl BomBocStrong acids like HF or TFMSA.Very effective at suppressing racemization.[1]More expensive and synthetically more complex to prepare.[1]

Experimental Insights and Strategic Recommendations

The choice of protecting group should be a deliberate decision based on the specific requirements of the peptide sequence and the synthetic strategy.

  • For routine Fmoc SPPS , the Trityl (Trt) group remains a common choice due to its cost-effectiveness and general stability. However, for histidine-rich sequences or peptides where stereochemical purity is absolutely critical, the risk of racemization with Trt protection is significant.[1]

  • To minimize racemization in Fmoc SPPS , employing Boc as a side-chain protecting group for histidine is a superior strategy.[3] While there is a risk of partial deprotection during repeated piperidine treatments, careful monitoring and optimized protocols can mitigate this.

  • For Boc SPPS , the Tosyl (Tos) and 2,4-Dinitrophenyl (Dnp) groups are the workhorses. Dnp offers exceptional stability, making it ideal for the synthesis of long and complex peptides.[1] However, the additional deprotection step with thiophenol must be factored into the workflow.

  • When racemization is a major concern in Boc SPPS , the Benzyloxymethyl (Bom) group provides the most robust protection, albeit at a higher cost.[1]

Visualizing the Deprotection Workflows

The following diagrams illustrate the key steps in the cleavage of different histidine protecting groups.

Cleavage_Workflow cluster_Trt Trityl (Trt) Deprotection cluster_Boc Boc (Side-Chain) Deprotection cluster_Dnp Dnp Deprotection Workflow Trt_Start Peptide-Resin (His(Trt)) Trt_Cleavage Treat with 95% TFA + Scavengers Trt_Start->Trt_Cleavage Final Cleavage Trt_End Deprotected Peptide Trt_Cleavage->Trt_End Boc_Start Peptide-Resin (His(Boc)) Boc_Cleavage Treat with 95% TFA + Scavengers Boc_Start->Boc_Cleavage Final Cleavage Boc_End Deprotected Peptide Boc_Cleavage->Boc_End Dnp_Start Peptide-Resin (His(Dnp)) Dnp_Deprotection Treat with Thiophenol in DMF Dnp_Start->Dnp_Deprotection On-Resin Deprotection Dnp_Washed Washed Peptide-Resin Dnp_Deprotection->Dnp_Washed Wash Dnp_Cleavage Treat with HF or TFMSA Dnp_Washed->Dnp_Cleavage Final Cleavage Dnp_End Deprotected Peptide Dnp_Cleavage->Dnp_End

Caption: Comparative workflows for the deprotection of Trt, Boc, and Dnp protected histidine.

Racemization_Mechanism Activated_His Activated L-Histidine (e.g., His(Trt)) Enolate Achiral Enolate Intermediate Activated_His->Enolate N-π abstracts α-H+ D_His D-Histidine Enolate->D_His Reprotonation L_His L-Histidine Enolate->L_His Reprotonation

Caption: Simplified mechanism of histidine racemization catalyzed by the unprotected N-π of the imidazole ring.

Experimental Protocols

The following are generalized protocols for the cleavage of common histidine protecting groups. Researchers should always perform small-scale trial cleavages to optimize conditions for their specific peptide.

Protocol 1: Cleavage of Trityl (Trt), Mtt, and Mmt Protecting Groups

This protocol is for the final cleavage of the peptide from the resin and simultaneous deprotection of Trityl-based protecting groups.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking small aliquots, precipitating the peptide in cold ether, and analyzing by HPLC-MS.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 2: On-Resin Deprotection of Dnp-Histidine

This procedure is performed prior to the final cleavage of the peptide from the resin.

  • Resin Swelling: Swell the Dnp-protected peptide-resin in N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).[4]

  • Deprotection Solution: Prepare a solution of 20% thiophenol in DMF.[5]

  • Deprotection Reaction: Add the thiophenol solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[3][4] The solution will typically turn a deep yellow or orange color.

  • Washing: Filter the resin and wash extensively with DMF until the filtrate is colorless to remove the Dnp-thiophenol adduct and excess reagents.[3] Follow with washes of DCM and methanol.

  • Drying: Dry the resin under vacuum before proceeding to the final cleavage step (e.g., using HF or TFMSA).

Conclusion

The successful synthesis of histidine-containing peptides hinges on a well-informed choice of protecting group and a meticulously executed cleavage strategy. While Trityl remains a convenient option for many applications, its significant drawback in preventing racemization necessitates the consideration of alternatives like Boc for peptides where stereochemical fidelity is paramount. For complex syntheses within the Boc-SPPS framework, the stability of Dnp is a major advantage, despite the requirement for an additional deprotection step. By understanding the chemical principles and having robust experimental protocols at their disposal, researchers can navigate the challenges of histidine chemistry and achieve their synthetic goals with greater confidence and success.

References

Sources

A Strategic Appraisal of Z-DL-His-OH in Peptide Synthesis: A Cost-Benefit Analysis for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For the seasoned researcher in peptide synthesis and drug development, the incorporation of histidine represents a recurring and often formidable challenge. The unique imidazole side chain of histidine, while crucial for the biological activity of many peptides, is notoriously prone to racemization during synthesis and can introduce unwanted side reactions. The choice of protecting group for this versatile amino acid is therefore not merely a matter of procedural convenience but a critical decision that profoundly impacts yield, purity, and ultimately, the viability of a synthetic strategy.

This guide provides an in-depth cost-benefit analysis of utilizing N-α-benzyloxycarbonyl-DL-histidine (Z-DL-His-OH) in peptide synthesis. We will objectively compare its performance against common alternatives, supported by experimental data and field-proven insights. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions that balance economic considerations with the stringent demands of scientific integrity.

The Histidine Conundrum: A Tale of Racemization and Reactivity

Histidine's imidazole ring, with its pKa close to physiological pH, is a double-edged sword. Its ability to act as both a proton donor and acceptor is often central to a peptide's function. However, during peptide synthesis, the unprotected imidazole nitrogen can act as a general base, facilitating the abstraction of the α-proton of the activated histidine residue. This leads to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, a process known as racemization.[1][2] The presence of the D-enantiomer in a peptide designed with L-amino acids can drastically alter its three-dimensional structure and biological activity.[3]

Furthermore, the nucleophilic nature of the imidazole ring can lead to side reactions, such as N-acylation, if not adequately protected.[2] Consequently, the use of protecting groups for the imidazole side chain is a standard practice in modern peptide synthesis.

Z-DL-His-OH: The Pragmatist's Choice?

Z-DL-His-OH presents a unique proposition in the landscape of protected amino acids. The benzyloxycarbonyl (Z) group is a well-established α-amino protecting group known for its ability to suppress racemization during the activation step.[2] The "DL" designation, however, indicates that this product is a racemic mixture, containing equal amounts of the D- and L-enantiomers.

The Core Trade-Off: Cost vs. Stereochemical Purity

The primary driver for considering Z-DL-His-OH is undoubtedly its significantly lower cost compared to its enantiomerically pure counterpart, Z-L-His-OH, and other commonly used protected histidine derivatives. The synthesis of a racemic mixture is inherently less complex and costly than the production and purification of a single enantiomer.[4]

This cost advantage, however, comes at the immediate and obvious cost of stereochemical control. For the vast majority of therapeutic and research peptides where a specific stereochemistry is paramount for biological activity, the use of a racemic mixture is untenable. However, there are specific contexts where this trade-off might be acceptable or even strategically advantageous.

Potential Applications and Niche Advantages

The inclusion of D-amino acids in peptide chains can confer several benefits, most notably increased resistance to proteolytic degradation.[5] Peptides containing D-amino acids often exhibit a longer plasma half-life, a desirable pharmacokinetic property for many therapeutic applications.[6] While the random incorporation of a D-isomer from a racemic mixture is not a controlled strategy, it might be considered in early-stage drug discovery for generating peptide libraries with enhanced stability.

Furthermore, for applications where the biological activity is not strictly dependent on the stereochemistry of a particular histidine residue, or where the separation of diastereomeric peptides post-synthesis is feasible and cost-effective, Z-DL-His-OH could be a viable starting material.

Comparative Analysis: Z-DL-His-OH vs. Key Alternatives

To provide a comprehensive cost-benefit analysis, we must compare Z-DL-His-OH not only to its enantiopure form but also to other widely used protected histidine derivatives in both Boc and Fmoc solid-phase peptide synthesis (SPPS).

DerivativeProtection StrategyKey AdvantagesKey DisadvantagesRelative Cost
Z-DL-His-OH α-Amino (Z), RacemicVery lowNo stereochemical controlVery Low
Z-L-His-OH α-Amino (Z), EnantiopureGood racemization suppressionRequires harsher deprotection (hydrogenolysis)Moderate
Boc-His(Boc)-OH α-Amino (Boc), Side-chain (Boc)Excellent racemization suppressionAcid-labile side-chain protectionHigh
Fmoc-His(Trt)-OH α-Amino (Fmoc), Side-chain (Trt)Widely used in Fmoc SPPSProne to significant racemization[7]Moderate-High
Fmoc-His(MBom)-OH α-Amino (Fmoc), Side-chain (MBom)Excellent racemization suppressionHigher cost, potential side reactions during cleavage[8]Very High
Performance Metric: Racemization Control

The most critical performance indicator when evaluating histidine derivatives is their ability to prevent racemization. The benzyloxycarbonyl (Z) group on the α-amino nitrogen of Z-L-His-OH provides good protection against racemization during coupling. However, the gold standard for racemization suppression is often considered to be derivatives where the π-nitrogen of the imidazole ring is protected, such as with the Boc or Methoxybenzyloxymethyl (MBom) group.[9][10]

The widely used Fmoc-His(Trt)-OH, where the trityl group protects the τ-nitrogen, offers only minimal protection against racemization, as the π-nitrogen remains exposed and can still facilitate proton abstraction.[7]

Quantitative Comparison of Racemization in Histidine Derivatives

Histidine DerivativeCoupling Conditions% D-Isomer FormationReference
Fmoc-His(Trt)-OH50 °C, 10 min2.88%[7]
Fmoc-His(Boc)-OH90 °C, 2 min1.29%[7]
Fmoc-His(Trt)-OHPre-activation 5 min7.8%[8]
Fmoc-His(MBom)-OHPre-activation 5 min0.3%[8]

This data highlights the superior performance of side-chain protected histidines in preventing racemization compared to those with only α-amino protection or with τ-nitrogen protection.

Experimental Design: A Framework for Evaluation

To conduct a thorough in-house evaluation of Z-DL-His-OH, a comparative synthesis of a model peptide is recommended. A short, easily characterizable peptide containing a single histidine residue would be ideal.

Workflow for Comparative Peptide Synthesis

Caption: Comparative workflow for evaluating Z-DL-His-OH.

Protocol: Solid-Phase Synthesis of a Model Hexapeptide (Ac-Tyr-Gly-Gly-Phe-His-Gly-NH2)

This protocol outlines a standard manual solid-phase peptide synthesis procedure on a Rink Amide resin. A parallel synthesis should be performed, one incorporating Z-DL-His-OH (after Fmoc protection of the α-amino group) and the other using a comparator such as Fmoc-His(Trt)-OH.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g)

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH)

  • Z-DL-His-OH (for modification to Fmoc-DL-His(Trt)-OH if desired, or used in a Boc-SPPS context)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the Fmoc-amino acid with DIC (3 eq.) and HOBt (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After each deprotection and coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:2:7) for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis:

    • Analyze the crude peptide by RP-HPLC to determine purity.

    • Confirm the mass of the desired peptide by LC-MS.

    • Perform chiral amino acid analysis to quantify the extent of racemization at the histidine position.

Logical Framework for Decision Making

The choice of whether to use Z-DL-His-OH should be guided by a clear understanding of the project's goals and constraints.

Decision_Framework Start Project Requirements Analysis Stereochem_Critical Is Stereochemical Purity Critical? Start->Stereochem_Critical Budget_Constraint Is Budget a Major Constraint? Stereochem_Critical->Budget_Constraint No Use_Enantiopure Use Enantiopure Derivative (e.g., Z-L-His-OH, Fmoc-His(Boc)-OH) Stereochem_Critical->Use_Enantiopure Yes Budget_Constraint->Use_Enantiopure No Consider_Z_DL_His Consider Z-DL-His-OH Budget_Constraint->Consider_Z_DL_His Yes Feasible_Separation Is Diastereomer Separation Feasible? Consider_Z_DL_His->Feasible_Separation Feasible_Separation->Use_Enantiopure No Screening_Library Is the Goal a Screening Library? Feasible_Separation->Screening_Library Yes Screening_Library->Use_Enantiopure No Screening_Library->Consider_Z_DL_His Yes

Caption: Decision framework for using Z-DL-His-OH.

Conclusion and Authoritative Recommendation

As a Senior Application Scientist, my recommendation is grounded in the principle of fitness for purpose. For the synthesis of therapeutic peptides or any application where stereochemical integrity is non-negotiable, the use of Z-DL-His-OH is ill-advised. The potential for introducing a diastereomeric mixture that is difficult and costly to separate far outweighs the initial cost savings of the raw material. In such critical applications, investing in a high-quality, enantiopure histidine derivative with robust side-chain protection, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH, is the most prudent and ultimately more cost-effective strategy.[7][8]

However, in the context of early-stage discovery, where the goal is to rapidly generate a diverse library of peptides for screening, and where enhanced proteolytic stability is a desirable feature, Z-DL-His-OH can be a valuable tool. Its low cost allows for the synthesis of a larger number of analogues within a fixed budget. It is imperative, however, that any "hits" from such a library are subsequently re-synthesized using enantiopure building blocks to deconvolute the activity of the individual stereoisomers.

References

  • A D-Peptide Developed for Therapeutic Use Against Toxic β-Amyloid Oligomers Shows Excellent Pharmacokinetic Properties. Journal of Pharmaceutical Sciences, 104(12), 4333-4340. [Link]

  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 67(12), 876-882. [Link]

  • Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. YouTube. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • What would be the cost to chemically synthesize a 10 amino acid-long peptide? ResearchGate. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 24(12), 2299. [Link]

  • Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. International Journal of Molecular Sciences, 22(10), 5349. [Link]

  • Racemic mixture. Wikipedia. [Link]

  • Antioxidative Properties of Histidine-Containing Peptides Designed from Peptide Fragments Found in the Digests of a Soybean Protein. Journal of Agricultural and Food Chemistry, 47(2), 431-435. [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? International Journal of Molecular Sciences, 22(22), 12493. [Link]

  • Unparalleled Solid Phase Peptide Peptide Synthesis. CEM Corporation. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(4), 202-227. [Link]

  • Today's Gold Price Per Gram. APMEX. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. [Link]

  • How to Improve the Pharmacokinetic Properties of Peptides? Creative Bioarray. [Link]

  • The Century-Long Journey of Peptide-Based Drugs. Pharmaceuticals, 17(2), 263. [Link]

  • Gold Rate in Pune - LIVE Price of 22 & 24 Carat Gold Today. Groww. [Link]

  • The use of D-amino acids in peptide design. ResearchGate. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(1), 34-45. [Link]

  • Gold Prices Climb to Fresh Highs at ₹14,728/g on January 20: Latest 24K, 22K and 18K Rates Across India. 5paisa. [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ResearchGate. [Link]

  • Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. International Journal of Molecular Sciences, 17(7), 1053. [Link]

  • Gold Price Chart. Spot and Physical Gold Prices. Veracash. [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Big peptide drugs in a small molecule world. Frontiers in Drug Discovery, 3, 1286997. [Link]

  • Scandium. Wikipedia. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2(3), 100684. [Link]

  • Synthesis of Fmoc-K O (Boc)-OH (1). ResearchGate. [Link]

  • Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release. Biomacromolecules, 22(10), 4246-4257. [Link]

  • Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing. ResearchGate. [Link]

  • Antioxidative activities of histidine containing caffeic acid-dipeptides. ResearchGate. [Link]

  • To Rink or Not to Rink Amide Link, that is the Question to Address for More Economical and Environmentally Sound Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Epimerisation in Peptide Synthesis. Molecules, 28(21), 7317. [Link]

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A Senior Application Scientist's Guide to Coupling Efficiency in Amide Bond Formation: A Comparative Study of Activation Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the efficient formation of an amide bond is a cornerstone of molecular synthesis. Whether constructing complex peptides, conjugating antibodies, or synthesizing small molecule therapeutics, the choice of activation method for carboxylic acids is a critical determinant of reaction yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparative analysis of the most prevalent activation methods, offering both the mechanistic rationale and practical, data-driven insights to inform your selection process.

The Central Challenge: Activating the Carboxyl Group for Amidation

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable due to the formation of a stable ammonium-carboxylate salt. Consequently, the carboxyl group must first be "activated" by converting it into a more electrophilic species, rendering it susceptible to nucleophilic attack by the amine. The efficiency of this activation and the subsequent coupling reaction, along with the suppression of side reactions like racemization, are the primary metrics by which we evaluate different activation methods.[1][2] This process can be broadly categorized into two key steps: the activation of the carboxy moiety and the acylation of the amino group.[1]

This guide will focus on a comparative study of three major classes of coupling reagents:

  • Carbodiimides: The classic and cost-effective choice, often used with additives.

  • Phosphonium Salts: Known for their high efficiency and stability.

  • Uronium/Aminium Salts: A modern class of reagents offering rapid and clean reactions.

We will delve into the mechanisms, present comparative data, and provide detailed experimental protocols for each, empowering you to make an informed decision for your specific synthetic challenge.

Carbodiimide-Mediated Coupling: The Workhorse of Amide Synthesis

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been staples in amide bond synthesis for decades.[1][3] They are considered "zero-length" crosslinkers as no part of the reagent is incorporated into the final product.

Mechanism of Action

The mechanism involves the reaction of the carbodiimide with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by an amine to form the desired amide bond, releasing a urea byproduct.

However, the O-acylisourea intermediate is unstable and prone to hydrolysis and intramolecular rearrangement to a stable N-acylurea, which terminates the reaction. To improve efficiency and suppress racemization, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are commonly used.[3] These additives react with the O-acylisourea to form a more stable active ester (e.g., an NHS ester), which is less susceptible to side reactions and efficiently reacts with the amine.

Diagram: Carbodiimide (EDC/NHS) Activation Pathway

G Carboxylic_Acid Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea intermediate Carboxylic_Acid->O_acylisourea + EDC EDC EDC NHS_ester NHS ester O_acylisourea->NHS_ester + NHS NHS NHS Amide Amide (R-CONH-R') NHS_ester->Amide + Amine Amine Amine (R'-NH2) Byproduct Isourea byproduct G Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) HOBt_ester HOBt active ester Carboxylate->HOBt_ester + PyBOP PyBOP PyBOP Amide Amide (R-CONH-R') HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Byproduct Phosphoramide byproduct G Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) OAt_ester OAt active ester Carboxylate->OAt_ester + HATU HATU HATU Amide Amide (R-CONH-R') OAt_ester->Amide + Amine Amine Amine (R'-NH2) Byproduct Tetramethylurea

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Z-DL-His-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure a safe laboratory environment and protect the broader ecosystem. The proper management and disposal of chemical reagents are a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Z-DL-His-OH (N-Carbobenzyloxy-DL-histidine), a common N-protected amino acid derivative used in peptide synthesis and other biochemical applications.[1][2]

Adherence to these procedures is not merely about regulatory compliance; it is a fundamental practice of robust scientific stewardship. This document outlines the essential characterization, handling, and disposal pathways for Z-DL-His-OH, ensuring that its lifecycle in the laboratory concludes safely and responsibly.

Part 1: Hazard Characterization and the Precautionary Principle

Proper disposal begins with a thorough understanding of a substance's potential hazards. Z-DL-His-OH is an organic compound, appearing as a white to off-white crystalline powder.[1] While specific, comprehensive toxicological and environmental hazard data sheets for Z-DL-His-OH are not consistently available, its chemical nature as a protected amino acid derivative warrants careful handling.[3]

In the absence of complete data, the precautionary principle must be applied. We will treat Z-DL-His-OH as a hazardous chemical, assuming potential for irritation and unknown environmental effects. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[4]

Key Chemical Properties for Disposal Consideration:

  • Composition: An organic molecule (C14H15N3O4) containing carbon, hydrogen, nitrogen, and oxygen.[5] It is non-halogenated.

  • Solubility: Soluble in organic solvents like methanol and DMSO, with limited solubility in water.[1][6] This characteristic makes aqueous drain disposal inappropriate and environmentally unsound.

  • Physical State: Solid powder.

Part 2: Immediate Safety & Handling for Disposal

Before beginning any disposal-related activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.Protects against accidental splashes of solvents used for rinsing or airborne powder during transfer.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact with the chemical and any associated solvents.
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Handle in a well-ventilated area or chemical fume hood.Minimizes inhalation of the fine powder, which may cause respiratory irritation.
Spill Management

In the event of a spill, the primary goal is to contain and collect the material safely.

  • Solid Spills: Carefully sweep or vacuum the material, avoiding dust generation. Place the collected solid and any contaminated cleaning materials (e.g., wipes) into a designated hazardous waste container.[4]

  • Liquid Spills (in solvent): Absorb the material with an inert absorbent such as vermiculite or sand. Place the saturated absorbent into a sealed, labeled container for disposal as solid chemical waste.[4]

Part 3: Step-by-Step Disposal Protocol

The required method for the disposal of Z-DL-His-OH is through an approved hazardous waste management program, coordinated by your institution's Environmental Health & Safety (EHS) department.[7]

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous reactions between incompatible chemicals.[8] Z-DL-His-OH waste, including contaminated consumables, must be classified and segregated as Solid, Non-Halogenated Organic Waste .

  • Isolate Waste: Collect all waste Z-DL-His-OH, including expired stock, reaction residues, and contaminated items like weighing paper, pipette tips, and gloves.

  • Segregate Correctly: Do not mix this waste with halogenated solvents, strong acids or bases, or oxidizers.[8] Store it in a designated area away from incompatible materials.

Step 2: Container Selection and Labeling

All hazardous waste must be accumulated in appropriate, clearly labeled containers.[8][9]

  • Container Selection:

    • Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) jar for solids).

    • The container must be in good condition, free from leaks, and have a secure, screw-top cap.[8]

    • Never use former food or beverage containers for hazardous waste.[8]

  • Labeling Procedure:

    • Obtain a hazardous waste tag from your EHS department.

    • Affix the tag to the container before the first addition of waste.

    • Clearly write the following information:

      • The words "Hazardous Waste" .[4][9]

      • The full chemical name: "Z-DL-His-OH (N-Carbobenzyloxy-DL-histidine)" . Avoid abbreviations.

      • List all constituents, including any contaminated solvents, by percentage.

      • Indicate the primary hazards (e.g., "Irritant," "Handle with Care").

      • The date the waste was first added to the container (the "accumulation start date").[4]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[9] This area must be at or near the point of generation and under the control of laboratory personnel.[7][8]

  • Storage Requirements:

    • Keep the waste container securely capped at all times, except when adding waste.[8]

    • Store the container in a designated secondary containment bin to prevent spills from spreading.

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10]

    • Partially filled containers may remain in an SAA for up to one year, but full containers must be removed within three days.[8]

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to your institution's EHS personnel for disposal in compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[7]

  • Once the waste container is full or ready for removal, complete the hazardous waste tag with the "full date."

  • Submit a chemical waste collection request to your EHS department following their specific procedures.

  • Do not move hazardous waste off-site yourself. Transportation must be performed by licensed professionals.[9]

Part 4: Logical Workflow for Waste Management

The following diagram outlines the decision-making process for the proper management and disposal of Z-DL-His-OH waste in a laboratory setting.

G cluster_0 Z-DL-His-OH Waste Management Workflow start Start: Substance identified as Z-DL-His-OH waste hazard_ID Step 1: Hazard Identification (Apply Precautionary Principle: Treat as Hazardous) start->hazard_ID segregate Step 2: Segregate Waste (Solid, Non-Halogenated Organic) hazard_ID->segregate container Step 3: Select & Label Container - Compatible Material - 'Hazardous Waste' Label - Full Chemical Name & Date segregate->container store Step 4: Store in SAA - Capped Container - Secondary Containment container->store pickup Step 5: Arrange EHS Pickup (Submit Collection Request) store->pickup end_proc End: Waste removed by authorized personnel pickup->end_proc

Sources

A Researcher's Guide to Handling Z-DL-His-OH: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling in a research and development environment demands a proactive and informed approach to safety. This guide provides an in-depth operational plan for the safe handling of Z-DL-His-OH (N-α-Cbz-DL-histidine), a key intermediate in peptide synthesis and drug development.[1] By moving beyond mere compliance and embedding a deep understanding of the "why" behind each safety protocol, we aim to foster a culture of intrinsic safety and scientific integrity. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety.

Hazard Identification and Risk Assessment: A Proactive Stance

While some safety data sheets (SDS) for similar compounds, such as the L-histidine variant, suggest that the substance does not meet the criteria for hazardous classification under normal conditions[2], other sources indicate that related compounds can cause skin, eye, and respiratory irritation.[3] A foundational principle of laboratory safety is to treat compounds with unknown or variable hazard profiles with a higher degree of caution. Therefore, this guide adopts a conservative approach, assuming Z-DL-His-OH presents potential hazards, including:

  • Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause irritation.[1][3]

  • Respiratory Tract Irritation: Inhalation of fine dust particles may lead to respiratory discomfort.[3]

  • Moisture Sensitivity: The compound is noted to be moisture-sensitive, which can affect its stability and requires specific storage conditions.[2]

A thorough risk assessment is the first step in any experimental protocol. This involves identifying the hazards associated with the chemical and the specific procedures being performed.

RiskAssessment cluster_assessment Risk Assessment Workflow A Identify Chemical: Z-DL-His-OH B Review Safety Data Sheet (SDS) & Authoritative Sources A->B C Identify Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Moisture Sensitivity B->C E Determine Control Measures C->E D Assess Experimental Procedure: - Weighing/Transferring Powder - Dissolving in Solvent - Reaction Setup D->E F Implement PPE & Engineering Controls E->F

Caption: Risk assessment workflow for handling Z-DL-His-OH.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is critical to mitigate the risks identified. The following table outlines the mandatory PPE for handling Z-DL-His-OH, grounded in the principle of creating effective barriers against potential exposure routes.[4]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are the preferred choice for general chemical protection, offering good resistance to a variety of substances.[5] Always inspect gloves for tears or holes before use. For extended contact or handling of large quantities, consider thicker gauge nitrile or neoprene gloves.
Eyes Safety glasses with side shields or gogglesProtects against accidental splashes of solutions or airborne dust particles.[6] Goggles provide a more complete seal and are recommended when a higher risk of splashing exists.
Face Face shield (in addition to glasses/goggles)A face shield should be used when there is a significant risk of splashing, such as when handling large volumes of solutions or during vigorous mixing.[6]
Body Laboratory coatA standard, properly fastened lab coat is required to protect the skin from accidental contact and contamination of personal clothing.[6]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[6] The specific type of respirator (e.g., N95) should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a structured operational plan minimizes risk and ensures procedural consistency. All handling of solid Z-DL-His-OH should ideally be conducted within a certified chemical fume hood to mitigate inhalation exposure.[6]

Preparation and Engineering Controls
  • Designate a Work Area: Cordon off and label a specific area for handling Z-DL-His-OH.

  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly before starting work.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, and place them inside the fume hood.

  • Pre-Label Containers: Ensure all secondary containers are clearly and accurately labeled.

HandlingWorkflow cluster_workflow Safe Handling Workflow A 1. Don PPE (Gloves, Lab Coat, Goggles) B 2. Prepare Workspace (Chemical Fume Hood) A->B C 3. Weigh Solid Z-DL-His-OH (Avoid Dust Generation) B->C D 4. Transfer & Dissolve (Use Appropriate Tools) C->D E 5. Clean Workspace (Decontaminate Surfaces) D->E F 6. Doff PPE Correctly E->F G 7. Segregate Waste (Contaminated PPE, Chemical Waste) F->G H 8. Wash Hands Thoroughly G->H

Sources

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.